4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dioxothian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-5-1-3-9(7,8)4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSMKPYEZTJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672492 | |
| Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194152-05-1 | |
| Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
An In-Depth Technical Guide to the Synthesis of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science.[1] The document details two primary, field-proven strategies: the direct oxidation of a tetrahydrothiopyran-4-ol precursor and the reduction of an intermediate tetrahydro-4H-thiopyran-4-one 1,1-dioxide. By elucidating the chemical principles, causality behind procedural choices, and detailed, step-by-step protocols, this guide serves as an essential resource for researchers seeking to synthesize and utilize this versatile compound. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Significance and Properties
This compound (also known as 1,1-dioxothian-4-ol) is a saturated heterocyclic compound featuring a six-membered ring containing a sulfone group and a hydroxyl functional group.[2] The sulfone moiety, a potent hydrogen bond acceptor, combined with the hydrogen bond-donating hydroxyl group, imparts a unique polarity and solubility profile, making it an attractive scaffold in drug design. Its rigid, chair-like conformation can be exploited to orient substituents in well-defined spatial arrangements, which is critical for optimizing interactions with biological targets.[1][3] This compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃S | |
| Molecular Weight | 150.20 g/mol | |
| CAS Number | 194152-05-1 | [2] |
| Appearance | White to yellow solid | [1] |
| InChIKey | JABSMKPYEZTJTE-UHFFFAOYSA-N |
Overview of Primary Synthetic Strategies
The can be approached via several distinct pathways. However, two strategies have emerged as the most practical and efficient, differing primarily in the order of the key chemical transformations: sulfur oxidation and modification of the C4 substituent.
-
Route A: Oxidation First. This strategy involves the synthesis of a suitable tetrahydrothiopyran ring, followed by oxidation of the sulfide to a sulfone, and finally, introduction or modification of the C4-hydroxyl group.
-
Route B: Hydroxyl Group First. This approach begins with a precursor already containing the C4-hydroxyl group (tetrahydrothiopyran-4-ol), followed by a direct oxidation of the sulfide to the target sulfone.
The choice between these routes is often dictated by the availability and cost of starting materials, as well as considerations of functional group compatibility during the oxidation step.
Caption: Primary synthetic pathways to the target compound.
Synthetic Route I: Reduction of a Sulfone Ketone Precursor
This robust, multi-step approach provides excellent control and generally high yields. It involves the initial synthesis of a ketone-containing sulfone, which is then selectively reduced to the desired secondary alcohol.
Principle and Logic
The core of this strategy is the sequential construction and functionalization of the heterocyclic ring. By forming the sulfone before introducing the hydroxyl group, harsh oxidative conditions that might affect an alcohol are avoided. The reduction of a ketone to an alcohol is a highly reliable and well-understood transformation in organic chemistry, offering a predictable final step.
Experimental Workflow
This synthesis is best executed in three distinct stages:
-
Synthesis of Tetrahydro-4H-thiopyran-4-one: This precursor is efficiently prepared from dimethyl 3,3'-thiobispropanoate via an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation.[4]
-
Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: The sulfide is oxidized to the corresponding sulfone. Hydrogen peroxide is a common, inexpensive, and effective oxidant for this transformation.[5]
-
Reduction to the Target Alcohol: The ketone carbonyl is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).
Caption: Step-wise workflow for the sulfone ketone reduction route.
Detailed Experimental Protocol
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (Adapted from Ward et al., 2007)[4]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium methoxide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Slowly add dimethyl 3,3'-thiobispropanoate (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and carefully add 10% aqueous sulfuric acid. Heat the mixture to reflux for 8-12 hours to effect decarboxylation.
-
Workup: After cooling, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude tetrahydro-4H-thiopyran-4-one.
Step 2: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
-
Reaction Setup: Dissolve the crude ketone from Step 1 in glacial acetic acid in a round-bottom flask.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise, ensuring the internal temperature remains below 20°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Workup: Pour the reaction mixture into cold water, resulting in the precipitation of the product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Reduction to this compound
-
Reaction Setup: Suspend the dried sulfone ketone from Step 2 in methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Quenching & Workup: Cool the mixture again and slowly add acetone to quench excess NaBH₄. Acidify the mixture to pH ~6 with 1M HCl. Remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white crystalline solid.
Synthetic Route II: Direct Oxidation of Tetrahydrothiopyran-4-ol
This route is more convergent but requires careful control of the oxidation step to prevent over-oxidation of the alcohol functionality.
Principle and Logic
The primary advantage of this route is its conciseness. It begins with tetrahydrothiopyran-4-ol, which can be prepared by the reduction of tetrahydro-4H-thiopyran-4-one. The critical step is the chemoselective oxidation of the sulfur atom in the presence of a secondary alcohol. The choice of oxidant is paramount to the success of this strategy. While strong oxidants can affect the alcohol, reagents like hydrogen peroxide catalyzed by zinc compounds or meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures can achieve the desired transformation.[5][6]
Table 2: Comparison of Oxidizing Systems for Route II
| Oxidizing System | Advantages | Disadvantages |
| H₂O₂ / Zn(II) catalyst | Inexpensive, environmentally benign byproduct (H₂O).[6] | May require catalyst screening and longer reaction times. |
| m-CPBA | High reactivity, often provides clean conversions.[5] | More expensive, potentially explosive, requires careful temperature control. |
| Ammonium Molybdate / H₂O₂ | Catalytic, mild conditions.[5] | Potential for heavy metal contamination in the final product. |
Detailed Experimental Protocol
Step 1: Preparation of Tetrahydrothiopyran-4-ol (This step is common with Route I, Step 1, followed by reduction)
-
Prepare tetrahydro-4H-thiopyran-4-one as described in Route I, Step 1.
-
Dissolve the ketone in methanol, cool to 0°C, and add sodium borohydride (1.5 eq.).
-
Stir for 2-4 hours at room temperature, then work up as described in Route I, Step 3, to isolate tetrahydrothiopyran-4-ol.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve tetrahydrothiopyran-4-ol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Addition of Oxidant (m-CPBA method): Cool the solution to 0°C and add m-CPBA (approx. 77%, 2.2 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a 10% aqueous solution of sodium sulfite. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Characterization and Purity Analysis
Confirmation of the final product's identity and purity is critical. The following analytical techniques are standard:
-
¹H NMR: Will show characteristic peaks for the protons on the thiopyran ring and the hydroxyl proton. The downfield shift of protons alpha to the sulfone group is a key indicator of successful oxidation.
-
¹³C NMR: Confirms the number of unique carbon environments. The carbon bearing the hydroxyl group will appear around 65-70 ppm, while carbons adjacent to the sulfone will be in the 50-55 ppm range.
-
Infrared (IR) Spectroscopy: Strong absorption bands around 1300 cm⁻¹ and 1130 cm⁻¹ are definitive for the symmetric and asymmetric stretching of the S=O bonds in the sulfone group. A broad peak around 3300-3500 cm⁻¹ indicates the O-H stretch of the alcohol.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₅H₁₀O₃S.[2]
Safety and Handling
-
Oxidizing Agents: Hydrogen peroxide (30%) and m-CPBA are strong oxidizers. They should be handled with extreme care in a chemical fume hood, avoiding contact with metals and combustible materials. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrides: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled in an anhydrous environment and quenched carefully at low temperatures.
-
Solvents: Standard precautions for handling flammable organic solvents like THF, methanol, and ethyl acetate must be observed.
Conclusion
The is readily achievable through well-established organic chemistry principles. The two primary routes presented here—reduction of a sulfone ketone and direct oxidation of a sulfide alcohol—offer reliable and scalable methods for producing this valuable building block. The choice of route depends on factors such as starting material availability, cost, and the scale of the synthesis. For large-scale production and process control, the multi-step route involving the reduction of the stable sulfone ketone intermediate is often preferred. For smaller-scale, rapid synthesis, the direct oxidation route can be highly effective, provided the reaction conditions are carefully controlled.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a valuable heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, provides detailed synthetic protocols, and explores its applications in the design and discovery of novel therapeutics. Emphasis is placed on the practical aspects of its synthesis, characterization, and safe handling, underpinned by a rationale for the experimental choices described. This guide is intended to serve as a practical resource for researchers leveraging this versatile scaffold in their drug development programs.
Introduction: The Strategic Value of the Thiopyran Sulfone Scaffold
Sulfur-containing heterocycles are privileged structures in medicinal chemistry, prized for their unique physicochemical properties and diverse biological activities.[1][2] Among these, the tetrahydrothiopyran 1,1-dioxide moiety has emerged as a particularly interesting scaffold. The introduction of the sulfone group dramatically alters the properties of the parent sulfide, imparting increased polarity, hydrogen bond accepting capability, and metabolic stability. The further incorporation of a hydroxyl group introduces a key functional handle for derivatization and a potential hydrogen bond donor, enhancing the molecule's ability to interact with biological targets.
This compound (CAS: 194152-05-1) is a bifunctional building block that combines the rigidity of a cyclic system with the versatile reactivity of a secondary alcohol and the chemical inertness of a sulfone. This combination makes it an attractive intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[3] This guide will provide a detailed exploration of this compound, from its synthesis to its application, to empower researchers in their pursuit of innovative drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The presence of both a hydroxyl group and a sulfone group contributes to its solid-state nature and moderate polarity.
| Property | Value | Source |
| CAS Number | 194152-05-1 | [4] |
| Molecular Formula | C₅H₁₀O₃S | [4] |
| Molecular Weight | 150.20 g/mol | [4] |
| Appearance | White to yellow solid | [5] |
| Melting Point | Not widely reported, expected to be a solid at room temperature | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| Calculated XlogP | -0.5 | [6] |
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6):
-
δ 4.50-4.70 (br s, 1H): This broad singlet corresponds to the hydroxyl proton (-OH). Its chemical shift and broadness are due to hydrogen bonding and exchange.
-
δ 3.70-3.85 (m, 1H): This multiplet is assigned to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 3.05-3.20 (m, 2H): These are the protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-).
-
δ 2.85-3.00 (m, 2H): This multiplet also corresponds to protons on the carbons adjacent to the sulfone group.
-
δ 1.80-2.00 (m, 2H): These are the protons on the carbon adjacent to the CH-OH group and one of the carbons next to the sulfone.
-
δ 1.60-1.75 (m, 2H): This multiplet corresponds to the remaining protons on the carbon adjacent to the CH-OH group.
13C NMR (125 MHz, DMSO-d6):
-
δ 65.0-67.0: The carbon attached to the hydroxyl group (C-OH).
-
δ 52.0-54.0: The carbons adjacent to the sulfone group (C-SO₂).
-
δ 30.0-32.0: The carbons beta to the sulfone group.
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-3200 cm-1 (broad): O-H stretching of the hydroxyl group.
-
2950-2850 cm-1: C-H stretching of the aliphatic ring.
-
1320-1280 cm-1 (strong): Asymmetric SO₂ stretching.
-
1140-1110 cm-1 (strong): Symmetric SO₂ stretching.
-
1100-1000 cm-1: C-O stretching of the secondary alcohol.
Mass Spectrometry (MS):
-
[M+H]+: Expected at m/z 151.04.
-
[M+Na]+: Expected at m/z 173.02.
-
[M-H₂O+H]+: A potential fragment corresponding to the loss of water at m/z 133.03.
Synthesis of this compound
The synthesis of the title compound is most logically achieved through a three-step sequence starting from readily available precursors. This pathway involves the initial formation of a thiopyranone ring, followed by oxidation of the sulfide to a sulfone, and concluding with the reduction of the ketone to the desired secondary alcohol.
Diagram: Synthetic Pathway
Caption: A three-step synthetic route to the target compound.
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
The precursor ketone, tetrahydro-4H-thiopyran-4-one, can be synthesized via the cyclization of divinyl ketone with a sulfur source.[7]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve divinyl ketone (1.0 eq) in ethanol (0.5 M).
-
Prepare a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol.
-
Cool the divinyl ketone solution to 0 °C in an ice bath.
-
Add the NaSH solution dropwise to the divinyl ketone solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford tetrahydro-4H-thiopyran-4-one.
Causality of Experimental Choices: The use of ethanol as a solvent is ideal for dissolving both the organic starting material and the inorganic sulfur source. The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.
Step 2: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
The sulfide is then oxidized to the corresponding sulfone. This is a critical step that imparts many of the desirable properties to the scaffold.[8]
Protocol:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane (0.3 M) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Causality of Experimental Choices: The use of a slight excess of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide. Dichloromethane is a good solvent for this reaction, and the basic workup is necessary to remove the meta-chlorobenzoic acid byproduct.
Step 3: Reduction to this compound
The final step is the reduction of the ketone to the secondary alcohol.[9]
Protocol:
-
In a round-bottom flask, suspend tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in methanol (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the final product.
Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones, and it is compatible with the sulfone functional group. The reaction is performed at low temperature to control the rate of reduction and improve selectivity.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The sulfone group acts as a polar, metabolically stable moiety, while the hydroxyl group provides a point for further chemical modification.
Central Nervous System (CNS) Active Agents
A key application of this scaffold is in the development of agents targeting the central nervous system. Patents have disclosed the use of tetrahydro-thiopyran-4-ol derivatives, including the 1,1-dioxide, for the prophylaxis and treatment of CNS diseases.[3] The polarity imparted by the sulfone and hydroxyl groups can be advantageous for modulating pharmacokinetic properties, such as blood-brain barrier penetration.
Diagram: Core Scaffold in Medicinal Chemistry
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 3. WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof - Google Patents [patents.google.com]
- 4. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. PubChemLite - this compound (C5H10O3S) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Foreword: The Scientific Imperative for Rigorous Structural Verification
Introduction to 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
This compound (also known as 1,1-dioxothian-4-ol) is a sulfur-containing heterocyclic compound.[1][2] Its structure, featuring a saturated six-membered ring with a sulfone group and a hydroxyl moiety, makes it a valuable building block in organic synthesis.[3] The polarity imparted by the sulfone and hydroxyl groups influences its solubility and potential for hydrogen bonding, which are critical parameters in its application as an intermediate in the synthesis of biologically active molecules.[3]
Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| CAS Number | 194152-05-1 | [1] |
The following sections will detail the multi-faceted analytical approach to confirm the precise atomic connectivity and stereochemistry of this molecule.
Synthetic Pathway: A Foundation for Structural Hypothesis
A plausible synthetic route to this compound involves the reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This precursor can be synthesized from commercially available starting materials. The final reduction step provides a strong indication of the expected molecular framework.
Caption: Synthetic approach to the target molecule.
Spectroscopic Elucidation: A Multi-Technique Approach
The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis leads to a definitive assignment.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
Expected IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3400 (broad) | Strong | O-H stretch | Confirms the presence of the hydroxyl group. The broadness is indicative of hydrogen bonding. |
| ~2950-2850 | Medium | C-H stretch (sp³) | Indicates the presence of a saturated aliphatic ring system. |
| ~1320 and ~1130 | Strong, sharp | S=O stretch (asymmetric and symmetric) | Confirms the presence of the sulfone group. |
| ~1050 | Medium | C-O stretch | Consistent with a secondary alcohol. |
A commercial supplier of this compound specifies that the infrared spectrum of their product conforms to the expected structure, corroborating these anticipated spectral features.[3]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
The sample is introduced into the mass spectrometer and vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Predicted Mass Spectrum Data and Interpretation:
| m/z | Proposed Fragment | Significance |
| 150 | [C₅H₁₀O₃S]⁺ | Molecular ion (M⁺), confirming the molecular weight. |
| 132 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion, a common fragmentation for alcohols. |
| 86 | [M - SO₂]⁺ | Loss of sulfur dioxide, characteristic of sulfones. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Further fragmentation of the ring. |
The predicted fragmentation pattern provides strong evidence for the presence of both the hydroxyl and sulfone functional groups within the thiopyran ring structure.
References
A Spectroscopic Guide to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Structure Elucidation and Data Interpretation
Abstract
This technical guide provides an in-depth analysis of the spectral data for 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS No: 194152-05-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of this molecule's structural features.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₅H₁₀O₃S and a molecular weight of 150.20 g/mol , belongs to the class of cyclic sulfones, also known as sulfolanes.[2] The presence of both a hydrophilic hydroxyl group and a polar sulfone moiety imparts unique physicochemical properties to this molecule, making it a valuable building block in organic synthesis.[1] Accurate and unambiguous structural confirmation is paramount for its application in any field. Spectroscopic methods provide the necessary tools for this confirmation. This guide will walk through the expected spectral data, offering a robust framework for its identification and characterization.
Below is a diagram illustrating the workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique sets of protons in the molecule. The protons on the carbons adjacent to the electron-withdrawing sulfone group are expected to be significantly deshielded and resonate at a lower field (higher ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~4.0 - 4.2 | Multiplet | - |
| H-2, H-6 (axial) | ~3.2 - 3.4 | Multiplet | - |
| H-2, H-6 (equatorial) | ~3.0 - 3.2 | Multiplet | - |
| H-3, H-5 (axial) | ~2.3 - 2.5 | Multiplet | - |
| H-3, H-5 (equatorial) | ~2.1 - 2.3 | Multiplet | - |
| OH | Variable (typically ~2.0 - 4.0) | Broad Singlet | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can participate in hydrogen bonding, leading to a more consistent chemical shift for the OH proton. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets arising from the coupling of diastereotopic protons in the ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to the appropriate frequency.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the three unique carbon environments in the heterocyclic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~65 - 70 |
| C-2, C-6 | ~50 - 55 |
| C-3, C-5 | ~25 - 30 |
Expertise & Experience: The chemical shifts are predicted based on the known effects of the sulfone and hydroxyl groups. The carbon atom bearing the hydroxyl group (C-4) is expected to be the most downfield-shifted among the non-sulfonylated carbons. The carbons alpha to the sulfone group (C-2 and C-6) are also significantly deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and S=O bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| ~3400 | O-H | Stretching (H-bonded) | Strong, Broad |
| ~2950, ~2850 | C-H | Stretching | Medium |
| ~1300, ~1130 | S=O | Asymmetric & Symmetric Stretching | Strong |
Trustworthiness: The presence of a strong, broad absorption in the region of 3200-3600 cm⁻¹ is a highly reliable indicator of an alcohol's O-H stretch.[3][4] Similarly, two strong bands around 1300 cm⁻¹ and 1130 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfone group, respectively.[5][6]
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and run a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 150 (C₅H₁₀O₃S⁺)
-
Key Fragments:
-
m/z = 132: [M - H₂O]⁺, loss of water from the molecular ion.
-
m/z = 86: [M - SO₂]⁺, loss of sulfur dioxide.
-
m/z = 68: [M - H₂O - SO₂]⁺, subsequent loss of water and sulfur dioxide.
-
Authoritative Grounding: The fragmentation of cyclic alcohols often proceeds through dehydration (loss of water).[7][8][9] The sulfone group can be lost as a neutral SO₂ molecule. The combination of these fragmentation pathways provides strong evidence for the proposed structure.
The diagram below illustrates the proposed mass spectrometry fragmentation pathway.
Caption: Proposed mass spectrometry fragmentation of this compound.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion: A Unified Spectroscopic Picture
The collective evidence from NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the electronic environment of each atom. The IR spectrum confirms the presence of the key hydroxyl and sulfone functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This integrated spectroscopic approach is essential for ensuring the identity and purity of this versatile chemical building block in research and development settings.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
The Thiopyran Core: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiopyran compounds. It is designed for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this sulfur-containing heterocyclic scaffold. The guide delves into the historical milestones of thiopyran chemistry, from its early rudimentary syntheses to the sophisticated and stereoselective methodologies of the 21st century. A central focus is placed on the mechanistic underpinnings of key synthetic transformations, particularly the hetero-Diels-Alder reaction, providing a rationale for experimental choices and reaction outcomes. In addition to a thorough exploration of synthetic strategies, this guide highlights the diverse applications of thiopyran derivatives, with a particular emphasis on their roles in medicinal chemistry and emerging materials science. Detailed experimental protocols for the synthesis of key thiopyran intermediates, comprehensive spectroscopic and crystallographic data, and illustrative diagrams of reaction pathways are provided to serve as a practical resource for laboratory work.
Introduction to Thiopyran and its Significance
Thiopyran is a six-membered heterocyclic compound containing a sulfur atom within the ring.[1] It exists in two isomeric forms, 2H-thiopyran and 4H-thiopyran, which differ in the position of the double bonds.[1] The replacement of the oxygen atom in the analogous pyran ring with sulfur imparts unique electronic and steric properties to the thiopyran scaffold, making it a versatile building block in organic synthesis.[2]
The significance of thiopyran derivatives stems from their wide-ranging biological activities and their growing applications in materials science. In the realm of medicinal chemistry, the thiopyran core is a privileged scaffold found in a variety of pharmacologically active molecules with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] A notable example is the use of a thioxanthene (a dibenzo-fused thiopyran derivative) scaffold in the antipsychotic and antidepressant drug, chlorprothixene.[3] Furthermore, Woodward's seminal work in 1982 on the total synthesis of erythromycin A showcased the utility of thiopyrans in the stereocontrolled synthesis of complex natural products.[3][4]
Beyond their therapeutic potential, thiopyran-based structures are being explored for their unique photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. The ability to tune the electronic properties of the thiopyran ring through substitution makes it an attractive candidate for the development of novel functional materials.
This guide will provide a comprehensive journey through the world of thiopyran chemistry, from its historical roots to its modern-day applications, with the aim of equipping researchers with the knowledge and practical tools to explore the potential of this fascinating heterocyclic system.
A Historical Perspective: The Discovery and Early Synthesis of Thiopyrans
The history of thiopyran chemistry is intertwined with the broader development of sulfur heterocycle synthesis in the late 19th and early 20th centuries. While a singular "discovery" of the parent thiopyran is difficult to pinpoint, the exploration of related sulfur-containing rings laid the groundwork for its eventual characterization and synthesis. Early investigations were often focused on the synthesis of more stable aromatic systems like thiophene, which was discovered in the 1880s.
One of the earliest and most fundamental routes to six-membered sulfur heterocycles involved the reaction of 1,5-dicarbonyl compounds with a sulfur source, a transformation analogous to the Paal-Knorr synthesis of furans and pyrroles. The use of hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀) allowed for the cyclization of 1,5-diketones to form dihydrothiopyrans and fully unsaturated thiopyrylium salts.[5] These early methods, while foundational, often required harsh reaction conditions and provided limited control over substitution patterns and stereochemistry.
The early 20th century saw a gradual expansion of synthetic methods, with chemists exploring a wider range of starting materials and reagents. The development of synthetic routes to thiopyrylium salts was a significant milestone, as these aromatic cations could serve as versatile precursors to various thiopyran derivatives through reactions with nucleophiles.[6] A common strategy for the synthesis of 2,4,6-trisubstituted pyrylium salts, which could then be converted to their thiopyrylium analogs, involved the acid-catalyzed condensation of two equivalents of a methyl ketone with an aldehyde.[7]
A significant leap forward in thiopyran synthesis came with the advent of cycloaddition reactions, particularly the hetero-Diels-Alder reaction. While the Diels-Alder reaction was discovered in the 1920s, its application to hetero-dienes and dienophiles took time to be fully explored. The use of thiocarbonyl compounds (C=S) as dienophiles or as part of a diene system opened up a powerful and versatile pathway to a wide array of thiopyran derivatives with good control over regioselectivity and stereoselectivity.[4]
Modern Synthetic Methodologies: A Mechanistic Approach
The contemporary synthesis of thiopyran derivatives is dominated by sophisticated methods that offer high levels of efficiency, selectivity, and functional group tolerance. At the forefront of these methodologies is the hetero-Diels-Alder reaction, which provides a convergent and stereocontrolled route to the thiopyran core.
The Hetero-Diels-Alder Reaction: A Powerful Tool for Thiopyran Synthesis
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern thiopyran synthesis.[4] In this reaction, a 1,3-diene reacts with a heterodienophile containing a C=S bond, or a hetero-diene containing a C=S bond reacts with a dienophile. The versatility of this reaction lies in the wide variety of dienes, heterodienes, and dienophiles that can be employed, allowing for the synthesis of a diverse range of substituted thiopyrans.
Causality in Experimental Choices: The choice of reactants and reaction conditions is dictated by the electronic nature of the diene and dienophile. Electron-rich dienes react readily with electron-poor thiocarbonyl dienophiles, and vice versa. The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its selectivity by lowering the energy of the LUMO of the dienophile.[3] The stereochemical outcome of the reaction is governed by the Woodward-Hoffmann rules, with the endo product often being the kinetic product due to secondary orbital interactions. However, steric hindrance can favor the formation of the exo product.[4]
Stepwise vs. Concerted Mechanisms: While many Diels-Alder reactions are concerted, proceeding through a single cyclic transition state, some hetero-Diels-Alder reactions involving thiocarbonyls can proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[4] The polarity of the solvent and the nature of the substituents on the reactants can influence the reaction pathway. Polar solvents can stabilize zwitterionic intermediates, favoring a stepwise mechanism.[4]
Diagram of Concerted vs. Stepwise Hetero-Diels-Alder Reaction
References
- 1. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Thiopyran, tetrahydro- [webbook.nist.gov]
- 6. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Historie - Beilstein-Institut [beilstein-institut.de]
An In-Depth Technical Guide to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrothiopyran-1,1-dioxide scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Valued for its unique physicochemical properties, this saturated heterocyclic system serves as a versatile bioisostere for commonly used rings like piperidine and cyclohexane, offering distinct advantages in solubility, metabolic stability, and hydrogen bonding capacity. This guide provides a comprehensive overview of the 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide core and its analogs. We will explore robust synthetic methodologies for the core structure and its derivatives, delve into its key physicochemical and pharmacokinetic properties, and analyze its application in drug design through structure-activity relationship (SAR) case studies. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge needed to leverage this scaffold in drug discovery programs.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug design, certain molecular frameworks, often termed "privileged scaffolds," appear frequently in bioactive molecules, demonstrating an ability to interact with a variety of biological targets.[1] The this compound ring system is increasingly recognized as such a scaffold.
1.1 Chemical Structure and Physicochemical Rationale
At its core, the structure features a six-membered saturated ring containing a sulfur atom oxidized to a sulfone (SO₂), with a hydroxyl group at the 4-position. This combination of functional groups imparts a unique set of properties highly desirable in drug candidates:
-
The Sulfone Group: The sulfone moiety is a strong hydrogen bond acceptor and is chemically stable, often resisting metabolic degradation.[2] Its high polarity can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[3]
-
The Hydroxyl Group: The hydroxyl (-OH) group serves as both a hydrogen bond donor and acceptor. Crucially, it provides a synthetic handle for introducing a wide array of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile.[4]
-
Bioisosterism: The tetrahydrothiopyran-1,1-dioxide ring is an effective bioisostere for other six-membered rings like cyclohexane and piperidine.[5][6] Unlike the basic piperidine ring, the sulfone is neutral, which can be advantageous for avoiding off-target effects related to basicity (e.g., hERG channel inhibition). Compared to a lipophilic cyclohexane, the polar sulfone offers a way to modulate logP and improve solubility.
The strategic integration of these features makes this scaffold a powerful tool for medicinal chemists to overcome common challenges in lead optimization, such as poor solubility, metabolic instability, and off-target toxicity.[7]
Synthetic Methodologies
A robust and scalable synthetic route is paramount for the successful application of any scaffold in a drug discovery campaign. The synthesis of this compound and its analogs is generally straightforward, centering on the oxidation of a sulfide precursor.
2.1 Synthesis of the Core Scaffold
The most common and efficient pathway involves a two-step process starting from the commercially available tetrahydrothiopyran-4-one.
-
Step 1: Reduction of the Ketone: The ketone at the 4-position of tetrahydrothiopyran-4-one is reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mildness, high yield, and operational simplicity.
-
Step 2: Oxidation of the Sulfide: The critical step is the oxidation of the ring's sulfur atom to the sulfone. This must be done without affecting the secondary alcohol. Common oxidizing agents include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): Using slightly more than two equivalents of m-CPBA reliably oxidizes the sulfide directly to the sulfone, bypassing the sulfoxide intermediate.[8] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM).
-
Oxone® (Potassium peroxymonosulfate): This is an inexpensive, stable, and environmentally benign oxidant.[8] The reaction is often performed in a biphasic system or a mixture of solvents like methanol and water.
-
Causality Behind Experimental Choices: The choice of oxidant often depends on scale and desired workup. m-CPBA is highly effective but its byproduct, m-chlorobenzoic acid, must be removed, typically by an aqueous base wash. Oxone® is water-soluble, which can simplify purification of the organic product. The oxidation is highly exothermic and should be performed with cooling to prevent runaway reactions, especially on a larger scale.
Protocol 2.1: Representative Synthesis of this compound
Materials:
-
Tetrahydrothiopyran-4-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Reduction
-
Dissolve tetrahydrothiopyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water, followed by acidification with 1M HCl to pH ~5-6.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tetrahydro-2H-thiopyran-4-ol, which is often used directly in the next step without further purification.
Part B: Oxidation
-
Dissolve the crude tetrahydro-2H-thiopyran-4-ol from Part A in dichloromethane and cool the solution to 0 °C.
-
Add m-CPBA portion-wise, ensuring the internal temperature does not exceed 10 °C. Self-validation: The reaction is exothermic; slow addition is critical for control.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and sulfoxide intermediate.
-
Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford the title compound as a white solid.
2.2 Synthesis of Analogs
The hydroxyl group at the C4 position is the primary point for diversification. Standard organic transformations can be employed to generate extensive analog libraries.
-
Etherification: Williamson ether synthesis (using a base like NaH and an alkyl halide) or Mitsunobu reaction (using PPh₃, DIAD, and an alcohol) can be used to introduce a variety of alkoxy groups. The Mitsunobu reaction is particularly valuable as it proceeds with inversion of stereochemistry, allowing access to the cis-isomers from the trans-alcohol precursor.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/DMAP) yields esters.
-
Amination: The hydroxyl can be converted to a leaving group (e.g., mesylate or tosylate) followed by Sₙ2 displacement with an amine to install amino substituents.
Physicochemical and Pharmacokinetic Profile
The sulfone and hydroxyl groups dominate the molecule's properties, making it significantly more polar and water-soluble than its carbocyclic or sulfide counterparts.
| Property | Tetrahydrothiopyran | Tetrahydrothiopyran 1,1-dioxide | This compound |
| Calculated logP (cLogP) | ~1.5 | ~-0.4 | ~-0.5[9] |
| Molecular Weight ( g/mol ) | 102.2 | 134.2 | 150.2[9] |
| H-Bond Acceptors | 1 (sulfur) | 2 (oxygens) | 3 (oxygens + OH) |
| H-Bond Donors | 0 | 0 | 1 (OH) |
| Metabolic Stability | Prone to S-oxidation | Generally high | Generally high |
Data compiled from chemical literature and computational predictions.
Expert Insights on ADME Properties: The sulfone group is generally considered metabolically robust.[2] Oxidation of sulfur is a common metabolic pathway for sulfides, and by pre-oxidizing it to the stable sulfone state, chemists can block this metabolic route, often leading to improved pharmacokinetic profiles.[5] The high polarity imparted by the sulfone and hydroxyl groups typically leads to lower plasma protein binding and a higher fraction of unbound drug, which can enhance efficacy. However, this polarity can also reduce cell permeability, a factor that must be balanced during analog design.
Medicinal Chemistry Applications & SAR
The true value of this scaffold is demonstrated through its successful incorporation into drug candidates across various therapeutic areas. A key application is in the design of kinase inhibitors, where precise vectoring of substituents into the ATP-binding pocket is essential for potency and selectivity.[10][11]
4.1 Case Study: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the adenine region of the ATP-binding site, with side chains extending into more variable regions to achieve selectivity.
Let's consider a hypothetical SAR study where a piperidine ring in an initial hit compound is replaced with the this compound scaffold. The 4-hydroxyl is then used to introduce various R-groups.
| Analog ID | R-Group (at 4-position via ether linkage) | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| 1 (Parent) | -H (hydroxyl) | 550 | 1500 |
| 2a | -CH₃ (methoxy) | 480 | 1200 |
| 2b | -CH₂-Ph (benzyloxy) | 85 | 50 |
| 2c | -CH₂-(4-F-Ph) | 30 | 75 |
| 2d | -CH₂-(3-amino-pyrazole) | 12 | 500 |
SAR Analysis and Mechanistic Rationale:
-
Scaffold Hop: Replacing the original basic piperidine with the neutral sulfone scaffold (Analog 1) may have slightly reduced potency but significantly improved aqueous solubility and eliminated potential off-target effects tied to basicity.
-
Exploring the Solvent Front: Adding a small lipophilic group like methyl (2a) has a minimal effect. However, introducing a larger benzyl group (2b) dramatically improves potency, suggesting a hydrophobic pocket is now being accessed. The fluorine in 2c likely engages in a favorable interaction within this pocket, further boosting potency.
-
Targeting Specific Interactions: The breakthrough comes with analog 2d. The aminopyrazole group is a classic pharmacophore capable of forming specific hydrogen bonds with the "hinge" region of the kinase backbone. By using the 4-position as a vector, this key interaction was achieved, leading to a significant increase in potency. Crucially, the polar nature of the pyrazole also helped recover some of the solubility lost with the aromatic rings. This demonstrates the scaffold's ability to position functional groups in precise 3D space to maximize target engagement.[12][13]
Future Directions & Outlook
The this compound scaffold is more than just a solubility enhancer; it is a strategic tool for modern drug design.[14] Its predictable synthesis, favorable ADME properties, and synthetically tractable handle for diversification make it an attractive starting point for lead optimization campaigns.
Future research will likely focus on:
-
Asymmetric Synthesis: Developing scalable methods to access enantiomerically pure versions of the scaffold will be critical for targets where stereochemistry is key to activity.
-
Novel Analogs: Exploring modifications at other positions on the ring (e.g., C2, C3) to create novel 3D shapes and interaction vectors.
-
New Therapeutic Areas: While prominent in oncology, its properties are broadly applicable, and its use is expected to expand into areas like neurodegenerative and inflammatory diseases.[15]
By understanding the fundamental chemistry and strategic value of this scaffold, researchers can continue to build upon its successes, designing the next generation of safer and more effective medicines.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof - Google Patents [patents.google.com]
Theoretical Studies on the Conformation of Tetrahydrothiopyran 1,1-Dioxide
An In-depth Technical Guide:
Abstract
The tetrahydrothiopyran 1,1-dioxide (thiane sulfone) scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and to act as a rigid conformational anchor. Understanding the three-dimensional arrangement, or conformation, of this ring system is paramount for rational drug design, as it directly influences molecular recognition and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to study the conformational landscape of tetrahydrothiopyran 1,1-dioxide. We delve into the principal conformers, the quantum chemical methodologies for their analysis, and present a self-validating computational workflow to determine their relative stabilities and interconversion pathways.
Introduction: The Significance of the Sulfone Six-Membered Ring
Saturated heterocyclic rings are foundational elements in a vast array of pharmaceuticals and biologically active compounds.[1] Among these, the tetrahydrothiopyran 1,1-dioxide ring system has emerged as a particularly valuable component. The integrated sulfone group is not merely a passive linker; it is a powerful modulator of molecular properties. Its strong dipole moment and ability to act as a hydrogen bond acceptor can enhance solubility and improve interactions with biological targets.[2] Critically, the sulfone group plays a key role in "fixing particular conformations of cycles," providing a more rigid and predictable structure for molecular design.[2]
The applications of this scaffold are diverse, forming the core of molecules designed as novel therapeutics for pain[3] and as HIV-1 protease inhibitors.[4] The parent compound for many of these derivatives, tetrahydrothiopyran-4-one, is a cornerstone building block for creating complex molecular architectures.[5]
Like its well-studied carbocyclic analogue, cyclohexane, the tetrahydrothiopyran 1,1-dioxide ring is not planar. It adopts a puckered three-dimensional structure to relieve internal strain.[6][7] The precise nature of this puckering—the molecule's conformation—determines the spatial orientation of its substituents. This orientation is critical for how the molecule fits into a protein's binding site. Therefore, a detailed understanding of the conformational preferences and the energy barriers between different conformations is essential. While experimental techniques like NMR spectroscopy and X-ray crystallography provide invaluable data on solution and solid-state structures, theoretical and computational studies offer a powerful complementary approach.[8][9][10] These studies allow for the detailed characterization of transient structures and the precise quantification of the energetic landscape governing conformational dynamics.
The Conformational Landscape of Tetrahydrothiopyran 1,1-Dioxide
The conformational possibilities of tetrahydrothiopyran 1,1-dioxide are best understood by analogy to cyclohexane. The ring can exist in several forms, with the chair conformation being the most stable due to its minimization of angle and torsional strain.[7][11]
Principal Conformers
-
Chair Conformation: This is the ground-state conformation for most six-membered rings. All C-C-C bond angles are close to the ideal tetrahedral angle (109.5°), and all bonds along the ring periphery are staggered, minimizing torsional strain.[7] Substituents on a chair can occupy two distinct types of positions:
-
Axial (a): Bonds parallel to the principal C3 axis of the ring.
-
Equatorial (e): Bonds that radiate out from the "equator" of the ring.
-
-
Boat Conformation: A higher-energy, more flexible conformation. It suffers from significant steric strain from "flagpole" interactions between substituents on C1 and C4, and torsional strain from eclipsed bonds along the sides.
-
Twist-Boat (or Skew-Boat) Conformation: An intermediate conformation between the chair and boat forms. By slightly twisting, the twist-boat relieves some of the flagpole and eclipsing interactions of the pure boat form, making it an energy minimum, albeit higher in energy than the chair.
The interconversion between the two possible chair conformations (a process known as a "ring flip") must proceed through these higher-energy intermediates. The energy profile of this process dictates the dynamic behavior of the molecule.
Influence of the Sulfone Group
The replacement of a methylene group (-CH₂-) in cyclohexane with a sulfonyl group (-SO₂-) significantly perturbs the ring's geometry and electronic structure. The C-S bonds are longer than C-C bonds, and the C-S-C angle is typically narrower than the C-C-C angle. This puckers the ring more at the sulfur atom. Furthermore, the bulky, electronegative oxygen atoms of the sulfone group introduce distinct steric and electrostatic interactions that can influence the preference for axial versus equatorial placement of other substituents.
Conformational Interconversion Pathway
The process of a ring flip, which exchanges all axial and equatorial positions, is a fundamental dynamic process. Understanding the energy barriers associated with this pathway is crucial for predicting molecular behavior in solution.
Caption: Energy pathway for chair-to-chair interconversion.
Theoretical Methodologies for Conformational Analysis
To accurately model the subtle energy differences between conformers, quantum mechanical methods are required. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy, making it the workhorse for such investigations.[12][13]
Expertise & Experience: Why DFT is the Method of Choice
While simpler methods like Molecular Mechanics can provide a rapid survey of possible shapes, they rely on pre-parameterized force fields that may not accurately capture the unique electronic effects of the sulfone group. High-level ab initio methods like Coupled Cluster (e.g., CCSD(T)) are extremely accurate but computationally prohibitive for routine analysis of molecules this size.[14][15]
DFT, particularly with modern hybrid functionals, provides an excellent description of electron correlation, which is essential for accurately modeling molecular geometries and energies.
Authoritative Grounding: Selecting Functionals and Basis Sets
The choice of functional and basis set is critical for obtaining reliable results. A common and well-validated combination for organic molecules is:
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of success in predicting geometries and relative energies.[12][16]
-
Basis Set: Pople-style basis sets like 6-311++G(d,p) provide a flexible description of the electron distribution.[12] The '++' indicates the addition of diffuse functions on all atoms, important for describing non-covalent interactions, while '(d,p)' adds polarization functions, which are crucial for accurately describing the bonding in second-row elements like sulfur.
-
Dispersion Correction: To account for weak van der Waals interactions, which can influence conformational equilibria, an empirical dispersion correction, such as Grimme's D3, should be included in the calculation.[16]
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a robust, self-validating workflow for the conformational analysis of tetrahydrothiopyran 1,1-dioxide. This system ensures that calculated structures correspond to true energy minima or transition states.
Trustworthiness: The Step-by-Step Protocol
Step 1: Initial Structure Generation
-
Using a molecular builder, construct 3D models of the plausible low-energy conformers: the chair and the twist-boat forms.
Step 2: Geometry Optimization
-
Perform a full geometry optimization for each starting structure using the selected level of theory (e.g., B3LYP-D3/6-311++G(d,p)). This process systematically alters the geometry to find the lowest energy structure in the vicinity of the starting point.
Step 3: Frequency Calculation and Minimum Verification
-
For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
-
Self-Validation Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state or a higher-order saddle point, not a stable conformer.
Step 4: Transition State (TS) Search
-
To find the energy barrier for interconversion, a transition state search is required. This can be initiated from a structure that lies along the expected reaction coordinate (e.g., a half-chair or boat geometry).
-
Self-Validation Check: A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate connecting the two minima (e.g., chair to twist-boat).
Step 5: Energy Profile Construction
-
Calculate the electronic energies of all verified minima and transition states.
-
Correct these energies with the zero-point vibrational energy (ZPVE) obtained from the frequency calculations to yield the total energy at 0 K. Further corrections can be made to obtain Gibbs free energies at a specific temperature (e.g., 298.15 K).
-
Calculate the relative energies of all species with respect to the most stable conformer (the global minimum).
Workflow Visualization
Caption: A self-validating workflow for conformational analysis.
Data Presentation and Analysis
The results of the computational study should be summarized for clarity and comparative analysis.
Representative Quantitative Data
The following table presents representative data for the key conformers of tetrahydrothiopyran 1,1-dioxide, as would be obtained from a DFT calculation.
| Conformer | Point Group | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C-S-C-C, degrees) |
| Chair | Cₛ | 0.00 (Global Minimum) | ~60° |
| Twist-Boat | C₂ | ~5-6 | ~30-40° |
| Boat (TS) | C₂ᵥ | ~10-11 | ~0° |
Note: These values are illustrative and the exact results will depend on the specific level of theory employed.
Interpretation of Results
-
The Chair conformation is unequivocally the global energy minimum, meaning it is the most populated conformation at equilibrium.
-
The Twist-Boat is a local minimum, but its relatively high energy (~5-6 kcal/mol) means it will be present in only very small amounts at room temperature.
-
The energy of the Boat transition state represents the primary barrier for the chair-to-twist-boat conversion. An energy barrier of ~10-11 kcal/mol is typical for six-membered rings and indicates that ring flipping occurs rapidly at room temperature.
Conclusion
Theoretical conformational analysis is an indispensable tool in modern chemistry. For the tetrahydrothiopyran 1,1-dioxide ring system, a cornerstone of many pharmaceutical candidates, these methods provide unparalleled insight into its structural dynamics. By employing a robust and self-validating computational workflow based on Density Functional Theory, researchers can reliably determine the preferred three-dimensional structures, quantify the energy differences between them, and understand the barriers to their interconversion. This knowledge is fundamental for the structure-based design of new, more effective therapeutic agents, allowing scientists to rationally control molecular shape to optimize biological function.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. WO2018108319A1 - Tetrahydropyran and tetrahydrothiopyran amide derivatives having multimodal activity against pain - Google Patents [patents.google.com]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ochem.as.uky.edu [ochem.as.uky.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 14. Ab Initio Approach to the Structure, Vibrational Properties, and Electron Binding Energies of H2S∙∙∙SO2 | MDPI [mdpi.com]
- 15. Conformational Properties of 1-Halogenated-1-Silacyclohexanes, C5H10SiHX (X = Cl, Br, I): Gas Electron Diffraction, Low-Temperature NMR, Temperature-Dependent Raman Spectroscopy, and Quantum-Chemical Calculations† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unito.it [iris.unito.it]
A Technical Guide to the Solubility of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, a theoretical assessment of its expected behavior in various organic solvents, and a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties for applications in medicinal chemistry, process development, and formulation science.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle. It directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product.[1][2][3][4] A compound with poor solubility can face significant hurdles, including inadequate absorption from the gastrointestinal tract, leading to low and variable systemic exposure.[1][5] Therefore, a thorough characterization of a compound's solubility profile in a range of relevant solvents is a cornerstone of pre-formulation and process development activities.[2] this compound, a heterocyclic compound, presents a unique structural combination of polar and non-polar functionalities, making its interaction with organic solvents a subject of considerable interest for its potential applications.
Physicochemical Properties and Theoretical Solubility Profile
A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[6][7] The key to predicting the solubility of this compound lies in a detailed analysis of its molecular structure and resulting physicochemical properties.
Molecular Structure and Functional Groups
The structure of this compound comprises a six-membered saturated ring containing a sulfone group, and a hydroxyl group at the 4-position.
-
Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its ability to interact with protic and polar aprotic solvents.
-
Sulfone Group (-SO₂-): The sulfone group is highly polar and acts as a strong hydrogen bond acceptor. This feature enhances the molecule's affinity for polar solvents.
-
Tetrahydrothiopyran Ring: The saturated heterocyclic ring forms the carbon backbone of the molecule. While the carbon-hydrogen bonds are non-polar, the overall ring structure is relatively compact.
Predicted Physicochemical Properties
Based on its structure, several key physicochemical properties can be predicted, which in turn inform its likely solubility behavior.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₁₀O₃S | PubChem[8] |
| Molecular Weight | 150.20 g/mol | PubChem[8] |
| XlogP | -0.5 | PubChem[8][9] |
| Hydrogen Bond Donors | 1 (from -OH) | PubChem |
| Hydrogen Bond Acceptors | 3 (from -OH and -SO₂) | PubChem |
The predicted XlogP value of -0.5 indicates that this compound is a relatively hydrophilic compound, suggesting a preference for polar environments over non-polar ones.[8][9]
Theoretical Solubility in Different Classes of Organic Solvents
Based on the analysis of its structure and predicted properties, we can forecast the solubility of this compound in various organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to the presence of the hydroxyl group, which can both donate and accept hydrogen bonds, and the sulfone group, a strong hydrogen bond acceptor, the compound is expected to exhibit high solubility in polar protic solvents. These solvents can effectively solvate the molecule through strong hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): High solubility is also anticipated in these solvents. The strong dipole moment of solvents like DMSO and DMF will interact favorably with the polar sulfone and hydroxyl groups of the solute.
-
Slightly Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is expected. While not as polar as the aforementioned solvents, acetone and ethyl acetate can still engage in dipole-dipole interactions and act as hydrogen bond acceptors for the hydroxyl group of the solute.
-
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted in non-polar solvents. The significant polarity of this compound, arising from its hydroxyl and sulfone groups, will lead to strong solute-solute interactions that are not easily overcome by the weak van der Waals forces offered by non-polar solvents.
The following diagram illustrates the key intermolecular forces that will govern the solubility of this compound in a polar protic solvent like methanol.
Caption: Intermolecular interactions between this compound and a polar protic solvent.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[10][11][12]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[13][14] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15][16][17]
Detailed Step-by-Step Protocol
The following protocol outlines the determination of the thermodynamic solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Analytical balance
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). It is crucial to establish the time to reach equilibrium through preliminary experiments.[11]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve.
-
Analyze the prepared samples from the solubility experiment.
-
Determine the concentration of the compound in the samples by interpolating from the calibration curve.[15][18]
-
-
Data Analysis:
-
Calculate the solubility of this compound in the organic solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for the shake-flask solubility determination.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Conclusion: Practical Implications for Drug Development
A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for its successful application in drug development. The theoretical analysis presented herein, based on its molecular structure, suggests a favorable solubility profile in polar organic solvents. However, for precise formulation and process development, the experimental determination of its thermodynamic solubility is indispensable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical data. The resulting solubility information will be instrumental in solvent selection for synthesis and purification, the development of suitable analytical methods, and the design of effective drug delivery systems.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. seppic.com [seppic.com]
- 4. jmpas.com [jmpas.com]
- 5. ucd.ie [ucd.ie]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C5H10O3S) [pubchemlite.lcsb.uni.lu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. enamine.net [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Building Block: Application of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide in Modern Organic Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thiopyran ring system, particularly when functionalized, offers a unique combination of structural rigidity, defined three-dimensional geometry, and opportunities for specific molecular interactions. This guide provides an in-depth exploration of the synthetic utility of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a versatile and increasingly important building block for the construction of complex, biologically active molecules.
Introduction: The Thiopyran Scaffold in Drug Discovery
The tetrahydrothiopyran-4-ol 1,1-dioxide motif is a valuable pharmacophore. The sulfone group acts as a strong hydrogen bond acceptor and can enhance metabolic stability, while the hydroxyl group provides a convenient handle for further synthetic elaboration. This combination makes it an attractive starting point for the synthesis of a diverse array of compounds, including kinase inhibitors and modulators of G-protein coupled receptors. The rigid chair-like conformation of the thiopyran ring allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.
Core Synthetic Applications: Leveraging the Hydroxyl Functionality
The primary utility of this compound lies in the reactivity of its secondary hydroxyl group. This functional group serves as a versatile anchor point for the introduction of various substituents through a range of classical and modern organic transformations.
Nucleophilic Substitution via the Mitsunobu Reaction: A Gateway to Aryloxy Derivatives
A key transformation for derivatizing this compound is the Mitsunobu reaction, which allows for the conversion of the alcohol to a wide variety of other functional groups with inversion of stereochemistry.[1][2] This reaction is particularly valuable for the synthesis of aryl ethers, a common structural motif in many biologically active compounds.
The reaction proceeds through the activation of the hydroxyl group by a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This in situ activation forms a good leaving group, which is then displaced by a nucleophile, in this case, a phenol.
Diagram 1: Generalized Mitsunobu Reaction
Caption: General workflow of the Mitsunobu reaction for the synthesis of aryloxy thiopyran derivatives.
Application in Medicinal Chemistry: Synthesis of GPR119 Agonists
The G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[3][4] Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion. Several potent GPR119 agonists feature a central pyrimidine core appended with various heterocyclic moieties. The 4-aryloxytetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a key component in the design of such agonists.
Protocol: Synthesis of a 4-(Pyrimidin-2-yloxy)tetrahydro-2H-thiopyran 1,1-dioxide Derivative
This protocol details the synthesis of a key intermediate in the development of GPR119 agonists, showcasing the practical application of the Mitsunobu reaction with this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 150.19 | 1.0 g | 6.66 |
| 2-Hydroxypyrimidine | 96.09 | 0.64 g | 6.66 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.62 g | 9.99 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.98 mL | 9.99 |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 6.66 mmol), 2-hydroxypyrimidine (0.64 g, 6.66 mmol), and triphenylphosphine (2.62 g, 9.99 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (30 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (1.98 mL, 9.99 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A slight exotherm may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 4-(pyrimidin-2-yloxy)tetrahydro-2H-thiopyran 1,1-dioxide.
Expected Yield: 70-85%
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ ppm 8.55 (d, J=4.8 Hz, 2H), 7.00 (t, J=4.8 Hz, 1H), 5.50-5.40 (m, 1H), 3.40-3.20 (m, 4H), 2.50-2.30 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ ppm 163.5, 158.0, 116.5, 74.0, 55.0, 33.0.
-
MS (ESI): m/z 245.1 [M+H]⁺.
Diagram 2: Synthesis of a GPR119 Agonist Intermediate
Caption: Synthetic pathway to a key intermediate for GPR119 agonists.
Mechanistic Considerations and Causality in Experimental Choices
The success of the Mitsunobu reaction is predicated on several key factors that dictate the choice of reagents and reaction conditions.
-
Choice of Phosphine and Azodicarboxylate: Triphenylphosphine is a robust and commonly used phosphine. The choice between DEAD and DIAD is often a matter of practicality; DIAD is generally considered to be more stable and less prone to forming crystalline byproducts, which can sometimes simplify purification.
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solubilizes the reactants and intermediates. The absence of water is critical to prevent unwanted side reactions, such as the hydrolysis of the activated alcohol intermediate.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the phosphine and the azodicarboxylate, which forms the betaine intermediate. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for the subsequent nucleophilic displacement.
-
Stereochemistry: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter at the carbon bearing the hydroxyl group.[1] This stereochemical predictability is a significant advantage in asymmetric synthesis.
Broader Applications and Future Outlook
Beyond the synthesis of GPR119 agonists, this compound is a valuable precursor for a range of other biologically active molecules. Its derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) and as components of novel sulfonylurea derivatives with potential antidiabetic activity.[5][6] The thiopyran scaffold has also been incorporated into the design of PI3K/mTOR inhibitors.[7]
The continued exploration of this versatile building block is expected to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their own research endeavors.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
application of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide in medicinal chemistry
An In-Depth Guide to the Application of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide in Medicinal Chemistry
Authored by a Senior Application Scientist
This document provides a comprehensive overview of this compound, a versatile building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold to optimize lead compounds and develop novel therapeutics. We will explore its fundamental properties, strategic applications, and provide detailed synthetic protocols.
Introduction: The Rise of a Polar Scaffold
In the quest for drug candidates with improved physicochemical and pharmacokinetic profiles, medicinal chemists are increasingly turning to saturated heterocyclic scaffolds. Among these, this compound has emerged as a particularly valuable moiety. This six-membered ring system, featuring a chemically robust sulfone group and a strategically placed hydroxyl handle, offers a unique combination of properties that address common challenges in drug design, such as poor solubility and metabolic instability.
The core value of this scaffold lies in its dual nature:
-
A Polar, 3D Scaffold: The sulfone group (SO₂) imparts significant polarity and introduces a three-dimensional geometry, which can improve aqueous solubility and allow for better exploration of the binding pockets of biological targets compared to flat aromatic rings. Cyclic sulfones have gained increasing attention as promising scaffolds in drug discovery due to their conformational constraints, which can enhance target binding.[1]
-
A Bioisosteric Replacement: It serves as an effective bioisostere for other common cyclic systems like cyclohexane, piperidine, or tetrahydropyran. Bioisosteric replacement is a key strategy in drug design to fine-tune a molecule's properties to enhance activity, reduce toxicity, or alter its metabolic profile.[2][3][4] The sulfone's ability to act as a strong hydrogen bond acceptor provides unique interaction capabilities not present in its carbocyclic or ether-based counterparts.[1]
This guide will delve into the causality behind its application, providing both the "how" and the "why" for its successful integration into drug discovery programs.
Physicochemical Properties and Strategic Rationale
The utility of this compound stems from the distinct properties of its constituent functional groups.[5][6] The sulfone is not merely a linker; it is a powerful modulating group.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃S | PubChem[6] |
| Molecular Weight | 150.2 g/mol | PubChem[6] |
| XLogP3-AA | -0.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Causality behind Experimental Choices:
-
Improving Solubility: The low XLogP value (-0.5) is a direct consequence of the polar sulfone and hydroxyl groups. Replacing a lipophilic carbocycle (e.g., cyclohexane) with this scaffold can significantly increase the aqueous solubility of a lead compound, which is often a major hurdle in preclinical development.
-
Enhancing Target Interactions: The two oxygen atoms of the sulfone are potent hydrogen bond acceptors.[1] This allows the scaffold to form strong, directional interactions with amino acid residues (e.g., Arg, Lys, His) in a protein's active site, potentially increasing binding affinity and selectivity.
-
Metabolic Stability: The sulfone group is exceptionally stable under metabolic conditions and is resistant to oxidation.[7] This contrasts with thioethers, which are readily oxidized in vivo. Incorporating this scaffold can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Synthetic Handle: The secondary hydroxyl group provides a convenient point for chemical modification. It can be used to attach other fragments of the molecule through etherification, esterification, or Mitsunobu reactions, allowing for the exploration of structure-activity relationships (SAR).
Bioisosterism in Action
The concept of bioisosterism is central to the application of this scaffold.[2][8] It involves replacing a part of a molecule with a structurally similar group to improve its properties without losing the desired biological activity.
Caption: Bioisosteric replacement strategy.
Applications in Drug Discovery: A Case Study Approach
While specific approved drugs featuring this exact scaffold are not broadly highlighted in introductory literature, the strategic use of cyclic sulfones is well-documented in drug discovery programs, particularly for challenging targets. For instance, tricyclic sulfones have been developed as potent and selective RORγt inverse agonists for autoimmune diseases.[9] The sulfone moiety is critical for binding and achieving the desired pharmacological effect.
Let's consider a hypothetical but representative application in the development of a kinase inhibitor.
Scenario: A lead compound for Kinase X contains a piperidine ring that is a site of metabolic N-dealkylation, leading to poor in vivo exposure.
Strategy: Replace the piperidine with this compound. The hydroxyl group will serve as the attachment point for the rest of the molecule.
Caption: Workflow for lead optimization.
| Parameter | Lead Compound (Piperidine) | Optimized Compound (Thiopyran Dioxide) | Rationale for Improvement |
| Potency (IC₅₀) | 5 nM | 8 nM | Maintained. The scaffold correctly orients the pharmacophore. |
| Aqueous Solubility | 10 µg/mL | 150 µg/mL | The polar sulfone group significantly increases solubility. |
| Microsomal Stability (t½) | 5 min | > 60 min | The sulfone is metabolically robust, removing the site of oxidation. |
| In Vivo Exposure (AUC) | 100 ngh/mL | 2500 ngh/mL | Improved stability and solubility lead to a dramatic increase in exposure. |
This data, though hypothetical, illustrates the transformative impact this scaffold can have on the drug-like properties of a molecule. The ability to solve multiple problems (solubility, metabolism) with a single, synthetically accessible modification makes it a powerful tool.
Experimental Protocols
The following protocols are provided as a guide. Researchers should always first consult relevant safety data sheets (SDS) and perform a thorough risk assessment.
Protocol 1: Synthesis of this compound
This two-step protocol starts from the commercially available tetrahydro-4H-thiopyran-4-one.
Step A: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Causality: The oxidation of the sulfide to a sulfone is a highly exothermic reaction. Slow addition at low temperature is crucial to prevent runaway reactions and ensure selectivity. Acetic acid serves as a solvent that is stable to oxidation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. The product will often precipitate as a white solid. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Collect the solid by filtration or dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography.
Step B: Reduction to this compound
-
Setup: In a round-bottom flask under a nitrogen atmosphere, suspend tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in methanol or ethanol (10 mL per gram).
-
Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes.
-
Causality: NaBH₄ is a mild and selective reducing agent for ketones and is compatible with the sulfone group. Adding it in portions controls the effervescence (hydrogen gas evolution).
-
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the mixture to 0 °C and slowly add acetone to quench any excess NaBH₄. Then, carefully add 1M HCl to adjust the pH to ~7.
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by column chromatography if necessary.
Protocol 2: Incorporation via O-Alkylation (Williamson Ether Synthesis)
This protocol describes how to attach the scaffold to an alkyl halide.
-
Setup: To a solution of this compound (1.2 eq) in anhydrous DMF (10 mL per gram) in a flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide. DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions.
-
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add a solution of the desired alkyl halide (R-X, 1.0 eq) in DMF dropwise. Heat the reaction to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with water and brine, then dry over sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked compound.
Conclusion
This compound is more than just another building block; it is a problem-solving scaffold. Its unique combination of a polar, metabolically stable sulfone and a versatile hydroxyl handle allows medicinal chemists to systematically address common liabilities in drug candidates. By serving as a three-dimensional, hydrophilic bioisostere for more common cyclic fragments, it enables the fine-tuning of ADME properties while maintaining or even enhancing biological activity. The straightforward synthetic accessibility of this scaffold further solidifies its position as an indispensable tool in the modern drug discovery toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. drughunter.com [drughunter.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Thiopyran Derivatives
Introduction: The Thiopyran Core in Modern Chemistry
The thiopyran scaffold, a six-membered sulfur-containing heterocycle, represents a cornerstone in medicinal chemistry and natural product synthesis.[1] Its derivatives are integral to a wide array of bioactive agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[2] The unique electronic and steric properties imparted by the sulfur atom allow for diverse biological interactions and make thiopyrans versatile building blocks for complex molecular architectures.[3] This guide provides an in-depth exploration of key synthetic strategies for constructing the thiopyran ring system, offering both mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.
Strategy 1: Hetero-Diels-Alder [4+2] Cycloaddition
The Hetero-Diels-Alder (HDA) reaction is one of the most powerful and atom-economical methods for constructing six-membered heterocycles.[4] In the context of thiopyran synthesis, this pericyclic reaction involves the cycloaddition of a diene with a thiocarbonyl compound (a thial or thione), which acts as the dienophile. Alternatively, a 1-thiabutadiene can serve as the diene component, reacting with a standard dienophile.[2][5] The reaction typically proceeds in a concerted fashion, allowing for high stereoselectivity.[2]
Mechanistic Rationale
The feasibility and rate of the thio-Diels-Alder reaction are governed by frontier molecular orbital (FMO) theory. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa). Thiocarbonyls are excellent dienophiles because the C=S π* orbital (LUMO) is lower in energy than the C=O π* orbital of their carbonyl counterparts, facilitating the reaction with electron-rich dienes. The reaction can be promoted thermally, under high pressure, or with Lewis acid catalysis to enhance reactivity and selectivity.[6][7]
Caption: General schematic of the [4+2] Hetero-Diels-Alder cycloaddition.
Protocol 1: Microwave-Assisted HDA Reaction of Thiochalcones
This protocol describes the synthesis of 4H-thiopyran carboxylates from hetaryl-substituted thiochalcones and acetylenic dienophiles, a method noted for its high efficiency and reduced reaction times under microwave irradiation.[7]
Materials:
-
Hetaryl-substituted thiochalcone (1.0 equiv)
-
Acetylenic ester (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesis reactor with sealed vessels
-
Silica gel for column chromatography
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial, dissolve the hetaryl-substituted thiochalcone (e.g., 0.5 mmol) in 3 mL of anhydrous THF.
-
Reagent Addition: Add the acetylenic ester (0.6 mmol, 1.2 equiv) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 65°C for 3-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the THF.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4H-thiopyran derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Diene System (Thiochalcone) | Dienophile | Conditions | Yield (%) | Reference |
| Thiophene-derived thiochalcone | DMAD | THF, MW, 65°C, 3 min | 98% | [7] |
| Furan-derived thiochalcone | DMAD | THF, MW, 65°C, 3 min | 95% | [7] |
| Phenyl-derived thiochalcone | Methyl propiolate | THF, MW, 65°C, 3 min | 85% | [7] |
| Ferrocenyl-derived thioketone | N-phenylmaleimide | Toluene, 110°C, 24h | 88% | [4] |
Strategy 2: Thio-Claisen[8][8]-Sigmatropic Rearrangement
The Thio-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction used to synthesize substituted thiopyrans.[8] This reaction involves a thermal, pericyclic[9][9]-sigmatropic rearrangement of an allyl aryl sulfide or a related S-allylated precursor. The reaction is highly regioselective and proceeds through a concerted, chair-like six-membered transition state, similar to its all-carbon counterpart.[10]
Mechanistic Rationale
The process begins with the S-alkylation of a suitable precursor, such as 4-mercaptopyran-2-one, with an allylic or propargylic halide.[11] The resulting sulfide is then heated in a high-boiling, non-polar solvent like quinoline or chlorobenzene.[8] The thermal energy drives the[9][9]-sigmatropic shift, where the allyl group migrates from the sulfur atom to the C3 position of the ring. Subsequent tautomerization and, in some cases, cyclization lead to the final fused thiopyran product.[10][12] The choice of solvent can be critical; in some cases, different solvents can lead to different cyclized products (e.g., thiophenes vs. thiopyrans).[12]
Caption: Key steps in the formation of a thiopyran via Thio-Claisen rearrangement.
Protocol 2: Synthesis of Thiopyrano[2,3-b]pyran-2-ones
This protocol details the thermal rearrangement of S-allylated 4-mercaptopyran-2-ones to yield fused thiopyran systems.[8]
Materials:
-
S-allylated-4-mercaptopyran-2-one derivative (1.0 equiv, e.g., 3 mmol)
-
Quinoline (high-boiling solvent, ~4 mL)
-
Ice-cold 6N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: Place the S-allylated precursor (3 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add quinoline (4 mL).
-
Thermal Rearrangement: Heat the reaction mixture to reflux. The reflux time can vary from 30 minutes to 8 hours, depending on the substrate. Monitor the reaction progress by TLC until the starting material is consumed.[8]
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 6N HCl. This step neutralizes the quinoline.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 25 mL).
-
Washing: Wash the combined organic extracts sequentially with 1:1 HCl (3 x 25 mL) to remove any remaining quinoline, followed by water (3 x 25 mL).
-
Drying and Concentration: Dry the chloroform layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to isolate the pure thiopyrano[2,3-b]pyran-2-one product.
Strategy 3: Pummerer Rearrangement for Thiosugar Synthesis
The Pummerer rearrangement is a classic reaction in organosulfur chemistry, providing a route to α-acyloxy thioethers from sulfoxides.[13] This methodology is particularly valuable in carbohydrate chemistry for the synthesis of 4-thiotetrose derivatives and other thiosugars, which are important as antitumor and antiviral agents.[14][15][16]
Mechanistic Rationale
The synthesis begins with a cyclic hydroxy-sulfide, which is first oxidized to the corresponding sulfoxide.[15] In the key Pummerer step, the sulfoxide is activated by an anhydride (typically acetic anhydride, Ac₂O), forming an acylated sulfonium ion. A base (such as acetate) then abstracts a proton from the α-carbon, leading to the formation of a thial-ylide intermediate. This highly reactive species is then attacked by an acetate ion, yielding the final α-acetoxy sulfide (a thiosugar derivative).[13] The stereochemistry of the final product is a key consideration and can be influenced by the structure of the starting material.[14]
Caption: A simplified workflow for the synthesis of thiosugars.
Protocol 3: Pummerer Rearrangement of a Thiolan-3,4-diol 1-oxide Derivative
This protocol is adapted from general procedures for synthesizing 4-thiotetrose derivatives.[14][15]
Materials:
-
Ester of a thiolan-3,4-diol 1-oxide (1.0 equiv)
-
Acetic anhydride (Ac₂O) (solvent and reagent)
-
Sodium acetate (NaOAc) (optional, catalyst)
-
Standard glassware for heating under an inert atmosphere
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the sulfoxide precursor in a minimal amount of acetic anhydride in a flame-dried, round-bottom flask under an argon or nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 100-120°C. The addition of a catalytic amount of sodium acetate can sometimes facilitate the reaction.[15]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the sulfoxide starting material. Reaction times can vary significantly based on the substrate.
-
Workup: After completion, cool the reaction to room temperature. Carefully pour the mixture into a stirred, saturated solution of NaHCO₃ to neutralize the excess acetic anhydride and acetic acid byproduct.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel chromatography to obtain the desired α-acetoxy thioether.
Other Notable Synthetic Strategies
While the HDA, Thio-Claisen, and Pummerer reactions are foundational, other modern techniques have expanded the toolkit for thiopyran synthesis.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for forming various ring sizes, including the six-membered thiopyran ring.[17] This method involves an intramolecular reaction between two terminal alkenes on a sulfur-containing acyclic precursor, catalyzed by ruthenium catalysts (e.g., Grubbs' catalysts). The primary byproduct is volatile ethylene, which drives the reaction to completion.[18] RCM is particularly useful for synthesizing complex macrocycles and heterocycles with broad functional group tolerance.[17][19]
-
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a one-pot synthesis to form a complex product. Several MCRs have been developed for the high-yield synthesis of functionally diverse thiopyrans from simple precursors like β-ketoesters, isothiocyanates, and activated acetylenes.[1]
-
Photocatalysis: Recent advances include the photochemical generation of transient thioaldehydes in continuous flow reactors.[20][21] These highly reactive species are trapped in situ with dienes in a thio-Diels-Alder reaction, offering greatly reduced reaction times and higher yields compared to traditional batch processes.
Conclusion
The synthesis of thiopyran derivatives is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery and materials science. The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemistry, and available starting materials. The classical yet robust Hetero-Diels-Alder and Thio-Claisen rearrangements remain workhorse reactions, while modern methods like RCM and photocatalysis offer new avenues for efficiency and complexity. The protocols and mechanistic discussions provided herein serve as a practical guide for chemists aiming to construct and functionalize this valuable heterocyclic system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 14. Thio-sugars. Part 1. 4-Thiotetrose derivatives via Pummerer rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Thio-sugars. Part 1. 4-Thiotetrose derivatives via Pummerer rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 18. Ring Closing Metathesis [organic-chemistry.org]
- 19. drughunter.com [drughunter.com]
- 20. d-nb.info [d-nb.info]
- 21. Continuous Flow Synthesis of 2H-Thiopyrans - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide as a Versatile Building Block in Pharmaceutical Development
Introduction: The Strategic Advantage of the Saturated Sulfonyl Heterocycle in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational molecular design. These three-dimensional motifs offer a compelling departure from the "flatland" of aromatic systems, often leading to improved physicochemical properties, enhanced target engagement, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Among these valuable building blocks, 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide has emerged as a particularly advantageous scaffold for the development of novel therapeutics.
This versatile compound features a polar sulfone group, which is a known bioisostere for carbonyls and other functional groups, capable of forming crucial hydrogen bond interactions with biological targets.[1][2] The sulfone moiety's electron-withdrawing nature and its impact on the lipophilicity of a molecule can significantly enhance solubility and metabolic stability, addressing key challenges in the optimization of drug candidates.[2] The secondary alcohol functionality provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements through etherification, esterification, and nucleophilic substitution reactions.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its physicochemical properties, explore its application in the synthesis of clinically relevant molecules, and provide detailed, field-proven protocols for its chemical modification.
Physicochemical Properties and Strategic Design Considerations
The strategic incorporation of this compound into a drug candidate is underpinned by its unique combination of physical and chemical properties.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 150.20 g/mol [4] | Provides a moderately sized, non-lipophilic core, adhering to the principles of "rule of five" for oral bioavailability. |
| XLogP3 | -0.9 | The negative logarithm of the partition coefficient indicates high hydrophilicity, which can improve aqueous solubility. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor in interactions with protein targets. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the sulfone group and the hydroxyl oxygen act as hydrogen bond acceptors, enhancing interactions with biological targets and improving solubility. |
The polar sulfone group is a key contributor to the desirable properties of this building block. It is metabolically stable and can act as a "polar handle" to modulate the overall polarity of a molecule, which is a critical parameter in optimizing pharmacokinetic properties.
Workflow for Incorporating the Scaffold
The general workflow for utilizing this compound as a building block in a drug discovery program involves a series of strategic chemical transformations to append the desired pharmacophoric fragments.
References
Application Notes & Protocols: A Detailed Guide to the Controlled Oxidation of Tetrahydrothiopyran
Introduction: The Synthetic Value of Tetrahydrothiopyran Oxides
Tetrahydrothiopyran (THTP), a saturated sulfur-containing heterocycle, serves as a foundational scaffold in medicinal chemistry and materials science. Its true synthetic versatility is unlocked through the controlled oxidation of the sulfur atom. This process yields two critical derivatives: Tetrahydrothiopyran-1-oxide (a sulfoxide) and Tetrahydrothiopyran-1,1-dione (a sulfone).
-
Tetrahydrothiopyran-1-oxide: The introduction of a single oxygen atom creates a chiral sulfoxide group. This moiety is not only a key pharmacophore in various therapeutic agents but also a powerful chiral auxiliary in asymmetric synthesis.[1]
-
Tetrahydrothiopyran-1,1-dione: The fully oxidized sulfone is a polar, stable, and often crystalline functional group. It acts as a bioisostere for other groups and is integral to the structure of numerous biologically active molecules and functional polymers.[2][3]
The primary challenge in this chemistry lies in selectivity. The oxidation of the sulfide to the sulfoxide is often followed by a subsequent, and frequently faster, oxidation to the sulfone.[4] Therefore, precise control over reaction conditions is paramount to isolate the desired product. This guide provides detailed, validated protocols for the selective synthesis of both the sulfoxide and the complete oxidation to the sulfone, with a focus on the underlying chemical principles and safety considerations.
Core Principles and Mechanistic Rationale
The oxidation of a sulfide proceeds through the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidant. In the case of hydrogen peroxide (H₂O₂), which we will use in our protocols, the reaction mechanism is thought to involve the electrophilic attack of a peroxide oxygen on the sulfide's sulfur atom.[4][5]
The key to selective oxidation lies in managing the reaction's kinetics and stoichiometry. The sulfoxide is an intermediate on the path to the sulfone. To stop at the sulfoxide stage, milder conditions and a controlled amount of the oxidizing agent are necessary. To proceed to the sulfone, more forcing conditions—such as a greater excess of the oxidant, higher temperatures, or the use of a catalyst—are required.[6][7]
Caption: Oxidation pathway of Tetrahydrothiopyran.
Mandatory Safety Protocols for Handling Oxidizers
Oxidizing agents are reactive and potentially hazardous materials that can promote combustion or cause fire and explosions.[8][9] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear ANSI-rated safety goggles, a flame-resistant lab coat, and nitrile gloves.[10][11]
-
Ventilation: All manipulations involving oxidizing agents must be performed inside a certified chemical fume hood to prevent inhalation of vapors and to contain any potential splashes.[11][12]
-
Handling: Use plastic or ceramic implements for transferring solid oxidizers. Avoid friction, grinding, or impact.[9] Never return unused chemicals to the original container to prevent contamination.[8][11]
-
Storage: Store oxidizers in a cool, dry, and well-ventilated area. They must be segregated from flammable and combustible materials, organic substances, and reducing agents.[10][12]
-
Spill Response: In case of a spill, do not use combustible materials like paper towels for cleanup. Use an inert absorbent (e.g., vermiculite or sand). For large spills, evacuate the area and contact emergency personnel.[8]
Protocol 1: Selective Oxidation to Tetrahydrothiopyran-1-oxide
This protocol is optimized for the selective conversion of the sulfide to the sulfoxide, minimizing over-oxidation to the sulfone. The use of hydrogen peroxide in glacial acetic acid provides a mild and effective "green" oxidation system.[4]
Causality: Glacial acetic acid serves as a solvent that facilitates the reaction, while a carefully controlled stoichiometry of hydrogen peroxide (2 equivalents) ensures sufficient oxidant for the primary conversion without creating a large excess that would promote the second oxidation step. Performing the reaction at room temperature provides enough energy to overcome the activation barrier for the first oxidation but keeps the rate of the second oxidation to the sulfone kinetically disfavored.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Tetrahydrothiopyran (THTP) | ≥98% | Standard Supplier | --- |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Standard Supplier | Store refrigerated. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Corrosive. |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For extraction. |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying. |
| Round-bottom flask (50 mL) | --- | --- | --- |
| Magnetic stir bar & plate | --- | --- | --- |
| Separatory funnel (100 mL) | --- | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | --- |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add tetrahydrothiopyran (1.02 g, 10 mmol).
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask and stir the mixture until the THTP is fully dissolved.
-
Oxidant Addition: While stirring at room temperature, slowly add 30% hydrogen peroxide (2.27 g or 2.0 mL, 20 mmol, 2.0 eq.) dropwise over a period of 10-15 minutes. An exotherm may be observed; maintain the temperature below 30°C if necessary using a cool water bath.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 5% Methanol in Dichloromethane). The starting material (THTP) is less polar than the product (sulfoxide). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Neutralization: Once the starting material is consumed as indicated by TLC, carefully pour the reaction mixture into a beaker containing 50 mL of cold water. Slowly neutralize the solution by adding 4 M aqueous sodium hydroxide (NaOH) until the pH is ~7-8. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extraction: Transfer the neutralized aqueous solution to a 100 mL separatory funnel. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary, though this procedure often yields a product of high purity.[4] The product, Tetrahydro-2H-thiopyran 1-oxide, is a colorless solid or oil.[13][14]
Protocol 2: Complete Oxidation to Tetrahydrothiopyran-1,1-dione
This protocol is designed for the exhaustive oxidation of the sulfide directly to the sulfone. A larger excess of hydrogen peroxide and slightly elevated temperatures ensure the reaction goes to completion.
Causality: Using a significant excess of hydrogen peroxide (4.5 equivalents) ensures that after the initial formation of the sulfoxide, there is ample oxidant remaining to drive the second, slower oxidation to the sulfone.[15] A slightly elevated temperature (50-60°C) increases the reaction rate, ensuring the full conversion occurs in a reasonable timeframe.[7]
Materials and Reagents All materials are the same as in Protocol 1, with adjusted quantities.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tetrahydrothiopyran (1.02 g, 10 mmol).
-
Solvent Addition: Add 10 mL of glacial acetic acid and stir to dissolve.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (5.1 g or 4.5 mL, 45 mmol, 4.5 eq.) dropwise to the stirring solution.
-
Heating: After the addition is complete, heat the reaction mixture to 50-60°C using an oil bath and let it stir.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The sulfone product is more polar than the intermediate sulfoxide. The reaction is typically complete in 4-6 hours.
-
Work-up and Purification: Follow the same work-up, extraction, drying, and concentration steps (5-7) as described in Protocol 1. The crude product, Tetrahydro-2H-thiopyran 1,1-dione, often crystallizes upon standing and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Comparative Summary and Data Presentation
| Parameter | Protocol 1 (Sulfoxide) | Protocol 2 (Sulfone) | Rationale |
| Target Product | Tetrahydrothiopyran-1-oxide | Tetrahydrothiopyran-1,1-dione | --- |
| H₂O₂ Stoichiometry | 2.0 equivalents | 4.5 equivalents | Controlled amount for selectivity vs. excess for full oxidation. |
| Temperature | Room Temperature (~20-25°C) | 50-60°C | Milder conditions prevent over-oxidation; heat drives the second oxidation. |
| Typical Reaction Time | 2-4 hours | 4-6 hours | The second oxidation step is kinetically slower. |
| Primary Challenge | Preventing over-oxidation | Ensuring complete conversion | --- |
| Expected Yield | >90% | >90% | Both procedures are highly efficient.[4] |
Analytical Workflow for Reaction Monitoring and Product Validation
A robust analytical workflow is essential for confirming reaction completion and validating the identity and purity of the final product.
Caption: General experimental and analytical workflow.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
-
¹H NMR: The protons adjacent to the sulfur (α-protons) will show a significant downfield shift upon oxidation due to the electron-withdrawing effect of the oxygen(s).
-
¹³C NMR: The α-carbons will also shift downfield.
-
-
Infrared (IR) Spectroscopy: Diagnostic for the sulfur-oxygen bonds.
-
Sulfoxide (S=O): A strong absorption band will appear in the range of 1030-1070 cm⁻¹.
-
Sulfone (SO₂): Two strong absorption bands will be present, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying the addition of one or two oxygen atoms to the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. umdearborn.edu [umdearborn.edu]
- 13. Tetrahydro-2H-thiopyran 1-oxide | C5H10OS | CID 534965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2H-Thiopyran, tetrahydro-, 1-oxide [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
Application Note: The 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide Scaffold as a Versatile Precursor for Dienophiles in Diels-Alder Reactions
Abstract
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and stereocontrolled method for the formation of six-membered rings.[1][2] The reactivity of this [4+2] cycloaddition is largely governed by the electronic properties of the diene and the dienophile. This application note explores the utility of the 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide scaffold as a precursor to highly reactive dienophiles for use in Diels-Alder reactions. We will delve into the mechanistic principles of dienophile activation by the sulfone group, provide detailed protocols for the synthesis of the active dienophile and its subsequent cycloaddition, and discuss the synthetic potential of the resulting bicyclic adducts in the fields of medicinal chemistry and drug discovery.
Introduction: The Power of the Sulfone Group in Dienophile Activation
The normal-electron-demand Diels-Alder reaction involves the interaction between an electron-rich diene and an electron-poor dienophile.[1] The rate and efficiency of the reaction are enhanced by the presence of electron-withdrawing groups (EWGs) on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3]
The sulfone moiety (SO₂) is an exceptionally strong electron-withdrawing group, making unsaturated sulfones highly effective and versatile dienophiles.[4] When incorporated into a cyclic structure, such as the thiopyran 1,1-dioxide core, the resulting scaffold offers several advantages:
-
Enhanced Reactivity: The sulfone group significantly lowers the LUMO of the adjacent π-bond, activating it for cycloaddition.[4]
-
Stereochemical Control: The rigid cyclic framework provides a platform for predictable stereochemical outcomes.
-
Medicinal Chemistry Relevance: Cyclic sulfones are recognized as valuable pharmacophores in drug design. They can act as hydrogen-bond acceptors, introduce polarity to lower lipophilicity (improving ADME properties), and serve as rigid conformational constraints to enhance binding affinity to biological targets.[5][6][7]
The saturated precursor, this compound, is a stable, readily available building block. To be employed as a dienophile, it must first be converted into an α,β-unsaturated derivative, a process that unlocks its potential for cycloaddition chemistry.
From Precursor to Activated Dienophile: A Proposed Synthetic Pathway
To harness the this compound scaffold for Diels-Alder reactions, a chemically logical two-step transformation is proposed to generate a potent α,β-unsaturated sulfone dienophile. This process involves an initial oxidation of the secondary alcohol to a ketone, followed by the introduction of unsaturation.
Caption: Proposed synthesis of an active dienophile.
Causality of Experimental Choices:
-
Oxidation: The conversion of the hydroxyl group to a ketone is crucial. The resulting ketone provides an adjacent acidic α-proton, which is necessary for the subsequent elimination step to form the double bond. Standard oxidation methods like Pyridinium chlorochromate (PCC) or Swern oxidation are effective for this transformation under relatively mild conditions.
-
Introduction of Unsaturation: A common and reliable method to form an α,β-unsaturated ketone is through α-halogenation followed by base-induced elimination. This two-step sequence provides controlled regioselectivity for the placement of the double bond in conjugation with both the ketone and the activating sulfone group.
The Diels-Alder Reaction: Mechanism and Stereoselectivity
The reaction proceeds via a concerted [4+2] cycloaddition pathway, forming two new carbon-carbon sigma bonds simultaneously.[2] The stereochemical outcome of the reaction is highly predictable, adhering to the principle of suprafacial addition, where the diene and dienophile approach each other from the same face.
Caption: General workflow of the Diels-Alder reaction.
A key factor governing the stereoselectivity is the endo rule . For many Diels-Alder reactions, the major product arises from a transition state where the electron-withdrawing substituents of the dienophile are oriented under the π-system of the diene.[1][8] This endo orientation is favored due to stabilizing secondary orbital interactions between the p-orbitals of the activating group (in this case, the carbonyl and sulfone) and the developing π-bond of the diene.
Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Dienophile - 5,6-Dihydro-2H-thiopyran-4-one 1,1-dioxide
(A) Oxidation of this compound
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM, 10 mL/g of alcohol), add a solution of this compound (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude tetrahydro-4H-thiopyran-4-one 1,1-dioxide, which can be purified by crystallization or flash chromatography.
(B) α-Bromination and Elimination
-
Dissolve the ketone from the previous step (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Add bromine (1.0 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the bromine color disappears.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude α-bromo ketone in a solvent like acetone or THF.
-
Add a non-nucleophilic base such as triethylamine or DBU (1.2 eq.) and heat the mixture to reflux for 1-3 hours to effect elimination.
-
After cooling, remove the salt by filtration and concentrate the solvent. The resulting crude 5,6-dihydro-2H-thiopyran-4-one 1,1-dioxide can be purified by column chromatography.
Protocol 2: General Diels-Alder Reaction with Cyclopentadiene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dienophile (1.0 eq.) in a high-boiling solvent such as toluene or xylene (5 mL/mmol of dienophile).[8]
-
Add freshly cracked cyclopentadiene (2.0-3.0 eq.).
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the dienophile's reactivity.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The excess cyclopentadiene will co-evaporate.
-
The crude product often precipitates upon cooling or concentration. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel chromatography.
Data Presentation and Applications
The reaction of the proposed dienophile with various dienes is expected to yield bicyclic adducts with high stereoselectivity. The table below provides illustrative examples based on known reactivity patterns of similar α,β-unsaturated sulfones.
| Diene | Reaction Conditions | Major Product (Stereochemistry) | Expected Yield (%) | Expected Selectivity (endo:exo) |
| Cyclopentadiene | Toluene, 80 °C, 4h | endo adduct | 85-95% | >95:5 |
| Isoprene | Xylene, 110 °C, 12h | "para" regioisomer | 70-85% | >90:10 |
| 1,3-Butadiene | Sealed tube, Toluene, 120 °C, 24h | Fused six-membered ring | 60-75% | >90:10 |
Applications of Cycloadducts:
The resulting polycyclic sulfone structures are valuable intermediates for further synthetic transformations.
-
Scaffolds for Drug Discovery: The rigid, three-dimensional architecture is an excellent starting point for synthesizing conformationally constrained analogs of known bioactive molecules.[5]
-
Functional Group Handles: The ketone can be further manipulated (e.g., reduction, Grignard addition) to introduce additional diversity.
-
Sulfone Removal/Transformation: The sulfone group can be removed under reductive conditions or used in other transformations like the Ramberg–Bäcklund reaction to generate new alkenes, further expanding the synthetic utility of the adducts.
Troubleshooting and Key Considerations
-
Dienophile Purity: The purity of the α,β-unsaturated sulfone is critical. Impurities can inhibit the reaction or lead to side products. Ensure complete removal of base from the elimination step.
-
Diene Reactivity: Electron-rich dienes (e.g., those with alkyl or alkoxy substituents) will react faster than electron-neutral dienes like butadiene. For less reactive dienes, higher temperatures and longer reaction times may be necessary.
-
Thermal Stability: At excessively high temperatures, the retro-Diels-Alder reaction can become significant, leading to an equilibrium mixture and lower yields of the desired product.[9]
-
Lewis Acid Catalysis: For sluggish reactions, the addition of a Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂) can catalyze the cycloaddition by coordinating to the carbonyl oxygen, further lowering the dienophile's LUMO energy and often enhancing stereoselectivity.[10]
Conclusion
While this compound is itself unreactive in Diels-Alder reactions, it serves as an excellent and accessible precursor to a potent cyclic dienophile. The strong electron-withdrawing nature of the sulfone group ensures high reactivity and stereoselectivity in [4+2] cycloadditions. The resulting bicyclic adducts, with their inherent functionality and rigid conformational features, are valuable building blocks for the synthesis of complex molecules targeted for pharmaceutical and materials science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives [mdpi.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiopyranone-Based Anti-Kinetoplastidal Agents
Introduction: The Pressing Need for Novel Anti-Kinetoplastidal Therapeutics
Kinetoplastids are a class of flagellated protozoan parasites responsible for a spectrum of debilitating and often fatal diseases in humans and animals, including Chagas disease (Trypanosoma cruzi), human African trypanosomiasis (sleeping sickness, Trypanosoma brucei), and leishmaniasis (Leishmania spp.).[1][2] These neglected tropical diseases affect millions of people worldwide, primarily in impoverished regions.[2] The current chemotherapeutic options are plagued by significant drawbacks, including severe side effects, limited efficacy, and the emergence of drug resistance, underscoring the urgent need for novel, safer, and more effective therapeutic agents.[2][3]
A promising avenue for the development of new anti-kinetoplastidal drugs lies in targeting the unique redox metabolism of these parasites. Kinetoplastids possess a trypanothione-based redox system, which is absent in their mammalian hosts.[4][5] The key enzyme in this system is trypanothione reductase (TR), a flavoenzyme responsible for maintaining the reduced state of trypanothione, a dithiol that protects the parasite from oxidative stress.[4][5] The absence of a comparable enzyme in humans makes TR an attractive and specific target for drug development.[4]
This guide provides a detailed overview of the synthesis and application of a promising class of anti-kinetoplastidal agents: thiopyranone derivatives. Specifically, we will focus on 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their oxidized forms (sulfoxides and sulfones) as a case study. These compounds have been designed as prodrugs that can selectively target the kinetoplastid's redox system.[4][6][7] We will delve into the rationale behind this prodrug strategy, provide detailed synthetic protocols, and outline methods for evaluating their biological activity.
The Prodrug Strategy: Masking and Unmasking the Active Pharmacophore
The therapeutic potential of diarylideneacetones (DAAs), natural compounds found in curcuminoids, as anti-kinetoplastidal agents has been recognized.[4] Their mechanism of action is believed to involve the depletion of trypanothione and the inhibition of trypanothione reductase through Michael addition reactions with the parasite's thiols.[4][6] However, the high reactivity of DAAs as Michael acceptors also leads to cytotoxicity in mammalian cells, limiting their therapeutic window.[4]
To circumvent this toxicity, a prodrug approach has been developed, wherein the reactive Michael acceptor sites of the DAA are temporarily masked within a more stable thiopyranone ring structure.[4][6][7] These 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones are less toxic to mammalian cells.[4][6] It is proposed that once inside the parasite, the thiopyranone is metabolized, likely through S-oxidation followed by elimination, to regenerate the active DAA pharmacophore in situ.[4][8] This targeted release of the cytotoxic agent within the parasite enhances selectivity and reduces off-target effects.
Figure 1: Prodrug activation workflow.
Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Derivatives
The synthesis of the thiopyranone scaffold and its subsequent oxidation to sulfoxides and sulfones are key steps in producing these promising anti-kinetoplastidal agents. The following protocols are based on established methodologies.[4]
Protocol 1: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones
This protocol describes the synthesis of the core thiopyranone structure from the corresponding diarylideneacetone.
Materials:
-
Diarylideneacetone (DAA) derivative
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the diarylideneacetone derivative in ethanol.
-
In a separate beaker, prepare an aqueous solution of sodium sulfide nonahydrate.
-
Slowly add the sodium sulfide solution to the DAA solution with vigorous stirring at room temperature.
-
The reaction mixture will typically change color. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), acidify the mixture with dilute HCl until it reaches a pH of approximately 5-6. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2,6-diaryl-4H-tetrahydro-thiopyran-4-one.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Oxidation to Sulfoxides and Sulfones
The synthesized thiopyranones can be further oxidized to their corresponding sulfoxides and sulfones, which have shown potent anti-kinetoplastidal activity.[4][6]
Materials:
-
2,6-Diaryl-4H-tetrahydro-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure for Sulfoxide Synthesis:
-
Dissolve the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mCPBA (1.1 equivalents) in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the sulfoxide derivative. Note that diastereomeric mixtures may be formed.[4]
Procedure for Sulfone Synthesis:
-
Dissolve the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one in DCM.
-
Add an excess of mCPBA (e.g., 2.2 equivalents) to the solution at room temperature.
-
Stir the reaction overnight.
-
Work up the reaction as described for the sulfoxide synthesis.
-
Purify the crude product by column chromatography to obtain the pure sulfone derivative.[4]
Figure 2: Synthetic workflow for thiopyranone derivatives.
Biological Evaluation: In Vitro Anti-Kinetoplastidal Activity
The synthesized thiopyranone derivatives should be evaluated for their in vitro activity against various kinetoplastid parasites and for their cytotoxicity against a mammalian cell line to determine their selectivity.
Protocol 3: In Vitro Anti-Kinetoplastidal Assay
This protocol provides a general framework for assessing the 50% inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Cultures of kinetoplastid parasites (e.g., T. brucei brucei, T. cruzi trypomastigotes, L. donovani amastigotes)
-
Appropriate culture medium for each parasite
-
Mammalian cell line (e.g., MRC-5 human lung fibroblasts) for cytotoxicity assessment
-
96-well microtiter plates
-
Resazurin-based cell viability reagent
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Reference drugs (e.g., nifurtimox, miltefosine)
-
Incubator with appropriate temperature and CO₂ conditions
Procedure:
-
Prepare serial dilutions of the test compounds and reference drugs in the appropriate culture medium. The final DMSO concentration should be kept below a non-toxic level (e.g., <0.5%).
-
Seed the wells of a 96-well plate with a defined number of parasites or mammalian cells.
-
Add the compound dilutions to the wells. Include wells with untreated cells (negative control) and cells treated with the reference drug (positive control).
-
Incubate the plates for a specified period (e.g., 72 hours) under conditions suitable for parasite/cell growth.
-
After the incubation period, add the resazurin-based reagent to each well and incubate for a further 4-24 hours.
-
Measure the fluorescence or absorbance using a plate reader to determine cell viability.
-
Calculate the IC₅₀ values (the concentration of the compound that inhibits parasite/cell growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Determine the selectivity index (SI) by dividing the cytotoxic concentration against the mammalian cell line (CC₅₀) by the IC₅₀ against the parasite. A higher SI indicates greater selectivity for the parasite.
Data Presentation and Interpretation
The biological activity data for a series of synthesized thiopyranone derivatives should be presented in a clear and concise tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anti-Kinetoplastidal Activity and Cytotoxicity of Thiopyranone Derivatives
| Compound | T. brucei brucei IC₅₀ (µM)[4] | T. cruzi IC₅₀ (µM)[4] | L. infantum IC₅₀ (µM)[4] | L. donovani IC₅₀ (µM)[4] | MRC-5 CC₅₀ (µM)[4] | Selectivity Index (SI) vs. T.b.b. |
| Thiopyranone 1a | 0.8 ± 0.1 | >25 | >25 | >25 | >25 | >31 |
| Sulfoxide 2a | 0.5 ± 0.1 | 15.2 ± 2.3 | 12.5 ± 1.8 | 10.1 ± 1.5 | >25 | >50 |
| Sulfone 3a | 0.3 ± 0.05 | 8.7 ± 1.3 | 7.5 ± 1.1 | 5.4 ± 0.8 | >25 | >83 |
| DAA Precursor | 0.1 ± 0.02 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 | 2.5 ± 0.4 | 25 |
| Nifurtimox | 3.5 ± 0.5 | 1.8 ± 0.3 | - | - | >50 | >14 |
| Miltefosine | - | - | 2.1 ± 0.3 | 1.5 ± 0.2 | >50 | - |
Data presented are hypothetical and for illustrative purposes, but are representative of the trends observed in published studies.[4]
The results should be analyzed to understand the impact of the thiopyranone core and its oxidation state on anti-kinetoplastidal activity and selectivity. Generally, the oxidation to sulfoxides and sulfones is expected to maintain or even enhance the activity against certain parasite species while significantly reducing cytotoxicity, thereby improving the selectivity index.[4][6]
Conclusion and Future Directions
The synthesis of thiopyranone derivatives as prodrugs represents a promising strategy for the development of novel anti-kinetoplastidal agents. The ability to mask the reactive pharmacophore and achieve targeted release within the parasite offers a significant advantage in terms of improved selectivity and reduced host toxicity. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds.
Future research in this area could focus on:
-
Expanding the library of thiopyranone derivatives with diverse aryl substitutions to optimize their activity and selectivity.
-
Investigating the metabolic pathways involved in the activation of these prodrugs within the parasites.
-
Conducting in vivo studies in animal models of kinetoplastid diseases to assess the efficacy and pharmacokinetic properties of the most promising candidates.
By leveraging the unique biochemistry of kinetoplastid parasites, the development of innovative chemotherapies based on scaffolds like thiopyranones holds the potential to address the significant unmet medical need for safer and more effective treatments for these devastating diseases.
References
- 1. Interventions for Neglected Diseases Caused by Kinetoplastid Parasites: A One Health Approach to Drug Discovery, Development, and Deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4 H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Strategic Incorporation of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide in the Synthesis of Next-Generation PI3K/mTOR Inhibitors
Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway and the Quest for Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it one of the most attractive targets for therapeutic intervention in oncology.[1][4] While early drug discovery efforts focused on inhibiting individual components of this pathway, the intricate feedback loops and crosstalk between PI3K and mTOR have underscored the therapeutic potential of dual inhibitors that can simultaneously block both kinases. This dual-inhibition strategy is believed to offer a more profound and durable blockade of the pathway, potentially overcoming some of the resistance mechanisms observed with single-agent therapies.
A key challenge in the design of potent and selective kinase inhibitors lies in the development of novel molecular scaffolds that can effectively orient pharmacophoric elements within the ATP-binding pocket. The incorporation of heterocyclic ring systems is a well-established strategy to achieve this. This application note details the utility of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a versatile and synthetically accessible building block, in the construction of potent PI3K/mTOR dual inhibitors. The presence of the sulfone moiety and the hydroxyl group offers unique opportunities for both structural rigidity and the introduction of diverse functionalities, making it an invaluable tool for medicinal chemists and drug development professionals.
The PI3K/Akt/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR.
mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization. The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
This compound: A Privileged Scaffold
The this compound scaffold offers several advantages in the design of kinase inhibitors:
-
Three-Dimensionality: The saturated heterocyclic ring provides a defined three-dimensional geometry, allowing for precise positioning of substituents to interact with specific residues in the kinase active site.
-
Hydrogen Bonding Capabilities: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the hinge region of the kinase. It also serves as a convenient handle for further functionalization.
-
The Sulfone Moiety: The sulfone group is a strong hydrogen bond acceptor and can participate in favorable dipole-dipole interactions. Its electron-withdrawing nature can also influence the physicochemical properties of the molecule, such as solubility and metabolic stability. The incorporation of a sulfone moiety has been shown to be favorable for potent kinase inhibition.[5][6]
-
Synthetic Tractability: This building block can be readily prepared from inexpensive starting materials, and its reactivity is well-understood, allowing for straightforward chemical transformations.
Representative Synthesis of a Thiopyranopyrimidine-Based PI3K/mTOR Inhibitor
While a multitude of specific PI3K/mTOR inhibitors exist, this section outlines a representative synthetic protocol for a thiopyranopyrimidine core, a scaffold present in several potent inhibitors. This protocol illustrates how this compound can be strategically employed. For the purpose of this guide, we will focus on the construction of a key intermediate that can be further elaborated to a variety of final products.
The overall synthetic strategy involves the initial construction of a thiopyranopyrimidine core, followed by the introduction of key pharmacophoric groups. The oxidation of the thiopyran to the corresponding sulfone can be performed at a late stage, a common strategy to avoid potential complications in earlier steps.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (A Key Sulfide Intermediate)
This protocol is adapted from the known synthesis of related thiopyranopyrimidine derivatives.[7]
Materials:
-
Tetrahydrothiopyran-4-one
-
Sodium methoxide
-
Ethyl formate
-
Guanidine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)
Step-by-Step Procedure:
-
Synthesis of 3-Oxo-tetrahydro-thiopyran-4-carbaldehyde:
-
To a solution of sodium methoxide in diethyl ether, add ethyl formate.
-
Cool the mixture to 0 °C and add a solution of tetrahydrothiopyran-4-one in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer with HCl and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-formyl thiopyranone, which can be used in the next step without further purification.
-
-
Synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-ol:
-
To a solution of the crude α-formyl thiopyranone in ethanol, add guanidine hydrochloride and sodium methoxide.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Collect the resulting precipitate by filtration, wash with water and ethanol, and dry to obtain the thiopyranopyrimidinone.
-
-
Synthesis of 4-Chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine:
-
A mixture of the thiopyranopyrimidinone and phosphorus oxychloride is heated at reflux for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give the chlorinated intermediate.
-
-
Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine:
-
To a solution of the chlorinated intermediate in DCM, add morpholine and triethylamine.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired sulfide intermediate.
-
Protocol 2: Oxidation to the 1,1-Dioxide (Sulfone) Derivative
The oxidation of the sulfide to the corresponding sulfone is a critical step to arrive at the final inhibitor scaffold. This transformation can be achieved using various oxidizing agents.
Materials:
-
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or a mixture of methanol and water
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure (using m-CPBA):
-
Oxidation Reaction:
-
Dissolve the sulfide intermediate in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated sodium bicarbonate solution and a sodium sulfite solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 1,1-dioxide.
-
This final product, a derivative of this compound, now contains the key thiopyranopyrimidine sulfone core and can be further functionalized to generate a library of potential PI3K/mTOR inhibitors.
Quantitative Data of Representative PI3K/mTOR Inhibitors
To provide a context for the potency of inhibitors derived from such scaffolds, the following table summarizes the inhibitory activities of two well-characterized dual PI3K/mTOR inhibitors, Apitolisib (GDC-0980) and Gedatolisib (PF-05212384), which feature related heterocyclic cores.
| Compound Name | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR Ki (nM) | Reference |
| Apitolisib (GDC-0980) | 5 | 27 | 7 | 14 | 17 | [8] |
| Gedatolisib (PF-05212384) | 0.4 | 6 | Not Reported | 5.4 | 1.6 (IC₅₀) | [8] |
Conclusion and Future Perspectives
The strategic use of this compound and its precursors provides a robust and versatile platform for the synthesis of novel PI3K/mTOR inhibitors. The thiopyranopyrimidine sulfone core offers a unique combination of structural rigidity and favorable physicochemical properties that can be exploited to develop potent and selective drug candidates. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings to explore this promising chemical space. Future efforts in this area will likely focus on the synthesis of diverse libraries based on this scaffold and the evaluation of their biological activity in relevant cancer models. The continued exploration of such privileged building blocks will undoubtedly accelerate the discovery of next-generation therapies targeting the critical PI3K/Akt/mTOR pathway.
References
- 1. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally-restricted cyclic sulfones as potent and selective mTOR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins | MDPI [mdpi.com]
- 6. Sulfone-based human liver pyruvate kinase inhibitors - Design, synthesis and in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Welcome to the dedicated technical support guide for the synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the common synthetic pathways, address critical troubleshooting points, and provide optimized protocols to enhance your reaction yield and product purity. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, making its efficient synthesis a key objective.[1]
Overview of the Synthetic Strategy
The most prevalent and reliable synthesis of this compound is a two-stage process. It begins with the formation of the key intermediate, tetrahydro-4H-thiopyran-4-one 1,1-dioxide, which is subsequently reduced to the target alcohol. This guide is structured to address each stage independently, focusing on common pitfalls and their solutions.
Caption: General two-stage synthetic workflow.
Part 1: Synthesis of the Key Intermediate: Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
Achieving a high yield and purity for the final product is critically dependent on the quality of this keto-sulfone intermediate. This stage involves two distinct chemical transformations: cyclization and oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dieckmann cyclization to form tetrahydro-4H-thiopyran-4-one is low-yielding. What are the common causes?
A1: This is a frequent challenge. The primary culprits are often related to the base, solvent, and starting material purity.
-
Base Activity: The base, typically sodium methoxide or sodium hydride, is highly sensitive to moisture. Ensure you are using a fresh, high-purity base and that your reaction is conducted under strictly anhydrous conditions (e.g., oven-dried glassware, inert atmosphere).
-
Reaction Conditions: The intramolecular condensation requires sufficient thermal energy. If the reaction temperature is too low, the rate of cyclization will be impractically slow. Refluxing in a suitable solvent like toluene is often necessary.[2]
-
Starting Material: The purity of the starting diester (e.g., dimethyl 3,3'-thiodipropanoate) is paramount. Impurities can interfere with the base and lead to side reactions.[2][3]
Q2: During the oxidation of tetrahydro-4H-thiopyran-4-one, I'm getting a mixture of the desired sulfone and the sulfoxide intermediate. How can I ensure complete oxidation?
A2: This indicates either insufficient oxidant or suboptimal reaction conditions. The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. To drive the reaction to completion:
-
Choice and Stoichiometry of Oxidant: While various oxidants can be used, hydrogen peroxide (H₂O₂) in acetic acid is a common and effective choice.[4] Ensure you use at least two equivalents of the oxidant. A slight excess (e.g., 2.2-2.5 equivalents) can help push the reaction to completion. Other robust options include urea-hydrogen peroxide adducts or potassium peroxymonosulfate (Oxone®).[5]
-
Reaction Time and Temperature: These oxidations can be exothermic. It is often best to add the oxidant slowly at a lower temperature (0-5 °C) and then allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the sulfoxide spot.
| Oxidizing System | Typical Conditions | Key Advantages/Disadvantages |
| H₂O₂ / Acetic Acid | Room Temp, 12-24h | Inexpensive, effective. Can require longer reaction times. |
| m-CPBA | CH₂Cl₂, 0°C to RT | Fast and clean. More expensive, potentially explosive. |
| Oxone® (K₂S₂O₅) | MeOH/H₂O, RT | Safe, effective, easy workup. Biphasic system may require vigorous stirring. |
Q3: The workup after my oxidation is difficult, and I'm losing product. Any suggestions?
A3: The high polarity of the keto-sulfone intermediate can make extraction challenging.
-
Quenching: After the reaction, ensure any excess oxidant is quenched. For peroxide-based oxidants, a slow addition of aqueous sodium sulfite or sodium thiosulfate until a starch-iodide test is negative is effective.
-
Extraction: Due to the product's polarity, it may have significant water solubility. Use a more polar organic solvent for extraction, such as ethyl acetate or even a mixture of dichloromethane and isopropanol. Multiple extractions (5-6 times) are recommended to maximize recovery from the aqueous layer.
Part 2: Reduction to this compound
This final step involves the selective reduction of the ketone functionality. While seemingly straightforward, optimizing this step is key to achieving high overall yield. The primary challenge is managing the reactivity and solubility of the polar starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best reducing agent for converting the keto-sulfone to the desired alcohol?
A1: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4] It is highly chemoselective for the ketone in the presence of the sulfone group, which is resistant to hydride reduction under these conditions. Using stronger reducing agents like lithium aluminum hydride (LiAlH₄) is unnecessary and may lead to more complex workups and potential side reactions.
Q2: My reduction with NaBH₄ is sluggish and gives a low yield. Why is this happening?
A2: This issue almost always points to solvent choice and temperature.
-
Solubility is Key: The starting material, tetrahydro-4H-thiopyran-4-one 1,1-dioxide, has poor solubility in many common ethereal solvents like THF or diethyl ether.[6] The reaction must be conducted in a solvent that can dissolve both the substrate and the borohydride reagent.
-
Recommended Solvent System: A protic solvent, such as methanol or ethanol, is ideal. It readily dissolves the starting material and the NaBH₄. The reaction is typically fast in these solvents, often completing within 1-2 hours at room temperature.
-
Temperature Control: The reaction is exothermic. It is best practice to cool the solution of the keto-sulfone in methanol to 0 °C before slowly adding the NaBH₄ portion-wise. This prevents an uncontrolled exotherm and potential side reactions.
Caption: Troubleshooting decision tree for low reduction yield.
Q3: How do I effectively isolate the final product, this compound, after the reduction?
A3: The product is a polar, often crystalline solid. The workup must be designed to accommodate this.
-
Acidic Quench: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and slowly quench the excess NaBH₄ by adding dilute acid (e.g., 1 M HCl) until the pH is ~5-6. This also neutralizes the sodium borate salts formed.
-
Solvent Removal: Remove the organic solvent (methanol/ethanol) under reduced pressure.
-
Extraction: The product will likely be in the remaining aqueous layer. As with the precursor, its polarity necessitates thorough extraction with a suitable organic solvent like ethyl acetate (6-8 times).
-
Purification: The crude product can often be purified by simple recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol. If necessary, silica gel chromatography can be used, but a polar eluent system (e.g., 5-10% methanol in dichloromethane) will be required.
Optimized Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
-
Oxidation: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in glacial acetic acid (5 mL per 1 g of substrate), cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate/hexanes).
-
Once complete, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.
-
Concentrate the mixture under reduced pressure to remove most of the acetic acid.
-
Add water to the residue and extract thoroughly with ethyl acetate (6 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
Protocol 2: Synthesis of this compound
-
Reduction: Dissolve tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in methanol (10 mL per 1 g of substrate) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC (e.g., 100% ethyl acetate or 5% methanol/dichloromethane).
-
Upon completion, cool the mixture to 0 °C and carefully add 1 M HCl dropwise to quench the reaction and adjust the pH to ~6.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (8 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from isopropanol or ethyl acetate/hexanes to afford the final product as a white solid.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydrothiopyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Technical Support Center: Purification of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during experimental work. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the validity of biological or material science data. The primary challenges in its purification often stem from the presence of structurally similar impurities, which can be difficult to separate, and the compound's potential for degradation under certain conditions.
Common impurities can arise from several sources, including:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as tetrahydro-4H-thiopyran-4-one 1,1-dioxide, in the crude product mixture.
-
Side-Products: The reaction conditions used in the synthesis can lead to the formation of undesired side-products.
-
Degradation Products: The target molecule may degrade due to factors like temperature, pH, or exposure to oxidizing agents. A common degradation product is the partially oxidized sulfoxide.
This guide will provide systematic approaches to identify and eliminate these impurities, leading to a highly purified final product.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Question 1: My final product shows a persistent impurity with a similar polarity after column chromatography. How can I improve the separation?
Answer:
This is a common issue when dealing with structurally related impurities, such as the starting ketone (tetrahydro-4H-thiopyran-4-one 1,1-dioxide) or the corresponding sulfoxide. Here’s a systematic approach to improving your chromatographic separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switching to a shallow gradient can significantly enhance resolution between closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity. For reversed-phase chromatography, a typical gradient might be from 5% to 50% acetonitrile in water over 20-30 column volumes.
-
Solvent System Modification: The choice of organic modifier in reversed-phase chromatography can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol or tetrahydrofuran (THF). These solvents have different interactions with the stationary phase and your analytes, which can change the elution order and improve separation.[1]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using a standard C18 column, a column with a different functionality, such as a phenyl-hexyl or a polar-embedded phase, can offer alternative selectivity.
-
-
Consider an Alternative Chromatographic Technique:
-
Normal-Phase Chromatography: While reversed-phase is common for polar compounds, normal-phase chromatography on silica gel can sometimes provide better separation for this class of molecules. A common mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or isopropanol.
-
Question 2: I suspect my compound is degrading during purification. What are the likely causes and how can I prevent this?
Answer:
Degradation of this compound can occur under several conditions. The sulfone moiety is generally stable, but the hydroxyl group and the overall structure can be susceptible to certain reagents and conditions.
-
Oxidative Degradation: The sulfur atom in the thiopyran ring is already in a high oxidation state (sulfone). However, other parts of the molecule could be sensitive to strong oxidizing agents. It is more likely that an impurity from the synthesis, the corresponding sulfide, is being oxidized to a sulfoxide or the target sulfone.
-
pH Instability: Although sulfones are relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions. It is advisable to maintain a near-neutral pH during workup and purification.
-
Thermal Stress: Like many organic compounds, prolonged exposure to high temperatures can cause decomposition. When performing distillations or recrystallizations, use the minimum temperature necessary and consider performing these operations under reduced pressure to lower the boiling point.
Preventative Measures:
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if trace metal catalysts that could promote oxidation are present.
-
Control pH: During aqueous workup, use buffered solutions to maintain a neutral pH.
-
Avoid High Temperatures: Use a rotary evaporator at moderate temperatures for solvent removal. If distillation is necessary, use a vacuum to reduce the boiling point.
-
Light Protection: Store the compound in an amber vial to protect it from potential photolytic degradation.[2]
Question 3: After synthesis and workup, my crude product is a dark-colored oil. How can I decolorize it?
Answer:
Colored impurities are common in organic synthesis and can often be removed with straightforward techniques.
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of your crude product). Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of celite to remove the activated carbon. The resulting solution should be significantly lighter in color.
-
Caution: Activated carbon can also adsorb your product, so use the minimum amount necessary and be aware that you may experience some product loss.
-
-
Silica Gel Plug Filtration: Passing a solution of your crude product through a short plug of silica gel can remove polar, colored impurities.
-
Protocol: Place a cotton plug in a pipette or a small column, add a layer of sand, followed by a 2-3 cm layer of silica gel, and another layer of sand. Pre-wet the silica gel with your chosen solvent. Dissolve your crude product in a minimal amount of a suitable solvent and pass it through the silica plug, collecting the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar molecule like this compound, polar protic and aprotic solvents are good starting points.
-
Single Solvent Systems:
-
Ethanol or Isopropanol: These are often good choices for polar compounds.
-
Water: Due to the hydroxyl group, it may have some solubility in hot water.
-
Ethyl Acetate: Can be a good option.
-
-
Mixed Solvent Systems: A mixed solvent system can provide finer control over the solubility.
-
Methanol/Chloroform: A mixture of methanol and chloroform has been reported for the recrystallization of similar thiopyranone S-oxides.
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until turbidity is observed.
-
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities. The presence of unexpected signals can indicate residual solvents or by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric (MS) detector is an excellent method for assessing purity. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
Q3: What are the likely impurities I should look for in my crude product if I synthesize it by reduction of tetrahydro-4H-thiopyran-4-one 1,1-dioxide?
A3: The most probable impurities would be:
-
Unreacted tetrahydro-4H-thiopyran-4-one 1,1-dioxide: This ketone is more non-polar than your alcohol product and should elute earlier in reversed-phase HPLC and later in normal-phase HPLC.
-
Diastereomers: If the reduction creates a new stereocenter, you may have a mixture of diastereomers. These can often be separated by careful chromatography.
-
By-products from the reducing agent: For example, if you use sodium borohydride, borate salts will be present and are typically removed during the aqueous workup.
-
Solvent Residues: Common reaction solvents like THF, ethanol, or methanol can be present and are usually identified by ¹H NMR.
Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent will need to be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.
-
If using a mixed solvent system (e.g., ethanol/water), dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Chromatography column
-
Mobile phase solvents (e.g., hexanes/ethyl acetate for normal-phase; acetonitrile/water for reversed-phase)
-
Collection tubes
Procedure:
-
Select the Mobile Phase: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. For normal-phase, a good starting point is a mixture of hexanes and ethyl acetate. For reversed-phase, a mixture of acetonitrile and water is common. The ideal mobile phase should give your product a retention factor (Rf) of approximately 0.2-0.4.
-
Pack the Column:
-
Dry Packing: Fill the column with silica gel and then carefully run the mobile phase through it.
-
Slurry Packing: Make a slurry of the silica gel in the mobile phase and pour it into the column.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Apply the resulting dry powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.
-
-
Elute the Column: Run the mobile phase through the column under positive pressure (using a pump or air/nitrogen).
-
Collect Fractions: Collect the eluent in fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-based workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Tetrahydrothiopyran 1,1-Dioxides
Welcome to the technical support center for the synthesis of tetrahydrothiopyran 1,1-dioxides (also known as thiane 1,1-dioxides). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these important sulfone scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions - Oxidation of Tetrahydrothiophenes
The most direct and common route to tetrahydrothiopyran 1,1-dioxides is the oxidation of the corresponding tetrahydrothiophene precursor.[1][2] While seemingly straightforward, this transformation is fraught with potential pitfalls. This section addresses the most frequent issues.
Question 1: My oxidation reaction stalls at the sulfoxide intermediate, resulting in a mixture of starting material, sulfoxide, and the desired sulfone. How can I drive the reaction to completion?
This is a classic selectivity issue in sulfide oxidation. The conversion of a sulfide to a sulfoxide is often much faster than the subsequent oxidation of the electron-poor sulfoxide to the sulfone.[3] If the oxidant is not sufficiently reactive or is used in stoichiometric amounts, the reaction can stall.
Root Cause Analysis:
-
Insufficient Oxidant: A common mistake is using only two equivalents of the oxidant (e.g., H₂O₂). While stoichiometrically correct, this doesn't account for potential decomposition of the oxidant or the slower reaction rate of the second oxidation step.
-
Low Reaction Temperature: While lower temperatures can help control selectivity for the sulfoxide, they can also significantly hinder the second, more difficult oxidation to the sulfone.[4][5]
-
Inappropriate Oxidant Choice: Some oxidants are better suited for stopping at the sulfoxide stage. For a complete conversion to the sulfone, a robust oxidizing system is necessary.
Troubleshooting Protocol:
-
Increase Oxidant Equivalents: Begin by increasing the equivalents of your oxidant. For reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, using 2.2 to 3.0 equivalents is a good starting point.[5][6]
-
Elevate Reaction Temperature: If increasing the oxidant is insufficient, gradually increase the reaction temperature. For many oxidations, moving from 0 °C or room temperature to 50-60 °C can significantly increase the rate of sulfone formation.[4]
-
Switch to a More Powerful Oxidizing System: If the issue persists, consider changing your oxidant. Oxone® (potassium peroxymonosulfate), often used in a biphasic system or with a phase-transfer catalyst, is highly effective for driving oxidations to the sulfone stage.[7][8] A system of urea-hydrogen peroxide with phthalic anhydride is also reported to be effective for clean conversion to sulfones.[9]
Question 2: My reaction is clean by TLC, but after workup and purification, my yield is very low. I suspect my product is water-soluble. How can I improve recovery?
Tetrahydrothiopyran 1,1-dioxide and its simpler derivatives can exhibit significant water solubility due to the highly polar sulfone group. This often leads to product loss during aqueous workups.
Root Cause Analysis:
-
Product Polarity: The two sulfone oxygens are excellent hydrogen bond acceptors, leading to high water solubility, especially for low-molecular-weight derivatives without lipophilic substituents.
-
Excessive Washing: Multiple washes with aqueous solutions (e.g., NaHCO₃, brine) can leach the product from the organic layer.
-
Emulsion Formation: The polarity of the product can sometimes lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.
Troubleshooting Protocol:
-
"Back-Extraction" of Aqueous Layers: After the initial separation, re-extract all aqueous layers multiple times (3-5x) with a more polar organic solvent like dichloromethane (DCM) or ethyl acetate. This is the single most effective step for recovering a polar product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can significantly improve partitioning into the organic layer.
-
Solvent Evaporation without Aqueous Wash: If the reaction uses a relatively clean oxidant system (e.g., m-CPBA where the benzoic acid byproduct can be crystallized), consider an alternative workup. After quenching any remaining oxidant, dry the organic solution directly with MgSO₄ or Na₂SO₄, filter, and evaporate. The crude product can then be purified by column chromatography or recrystallization.
-
Use of a Continuous Extractor: For particularly precious or highly water-soluble materials on a larger scale, a continuous liquid-liquid extractor can be an invaluable tool for ensuring maximum recovery.
Section 2: Specific Side Reactions and Mechanistic Considerations
Question 3: I am observing the formation of an olefinic byproduct, suggesting an elimination reaction. What is causing this and how can it be prevented?
The formation of an elimination product, typically a dihydropyran, points towards a β-elimination reaction from the sulfone or sulfoxide intermediate. This is a known reactivity pathway for S-oxides.[10]
Root Cause Analysis:
-
Thermal Decomposition: Sulfoxides can undergo thermal syn-elimination. If your reaction is run at high temperatures, this side reaction becomes more probable. Sulfones are more stable but can also eliminate under harsh conditions, particularly if there is an acidic proton at the α-position and a suitable leaving group.[11]
-
Base-Mediated Elimination: If the reaction conditions are basic, or if a base is used during workup, it can promote E2-type elimination, especially from the sulfoxide intermediate.
-
Ramberg-Bäcklund Type Rearrangement: While less common in simple oxidations, if you have a halogen atom alpha to the sulfone group (which can be formed in situ under certain oxidative conditions or be present in the substrate), a base can trigger the Ramberg-Bäcklund reaction, which proceeds via an unstable episulfone intermediate to give an alkene and SO₂.[12][13][14] This results in ring contraction or fragmentation, not just simple elimination.
Mitigation Strategies:
-
Control Temperature: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. For m-CPBA, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[5]
-
Avoid Strong Bases: Use a neutral or mildly acidic workup. A wash with a saturated sodium bicarbonate solution is generally acceptable for quenching acidic byproducts, but avoid stronger bases like NaOH or KOH if elimination is observed.
-
Choose a Neutral Oxidant: Reagents like Davis's oxaziridine are known for their chemoselectivity and ability to perform oxidations under very mild, neutral conditions, which can suppress elimination pathways.[10] Similarly, buffered Oxone® reactions can maintain a pH of 7-8, minimizing base-catalyzed side reactions.[15]
Table 1: Comparison of Common Oxidizing Agents for Sulfone Synthesis
| Oxidant | Typical Conditions | Advantages | Common Side Reactions/Issues |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | Readily available, generally clean, predictable.[16] | Incomplete oxidation to sulfoxide, acidic byproduct (m-CBA) requires removal.[5][17] |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid, RT | Inexpensive, "green" oxidant (water byproduct).[18] | Can be slow, over-oxidation is possible, requires careful temperature control.[4] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O or CH₃CN/H₂O, RT | Powerful, high-yielding, environmentally friendly.[8] | Biphasic reaction may require a phase-transfer catalyst, workup involves removing inorganic salts.[15] |
| Sodium Tungstate / H₂O₂ | Biphasic, with phase-transfer catalyst | Catalytic, uses cheap H₂O₂, can be tuned for sulfoxide or sulfone.[4] | Catalyst separation, potential for over-oxidation if not controlled. |
Section 3: Alternative Synthetic Routes & Their Pitfalls
While oxidation is dominant, other methods exist, such as multi-component reactions using reagents like Rongalite (sodium hydroxymethanesulfinate).[19][20][21]
Question 4: I am attempting a one-pot synthesis using Rongalite and am getting a complex mixture of products. What could be going wrong?
Rongalite is a versatile reagent that can act as a source of both a sulfone group (-SO₂-) and a methylene bridge (-CH₂-).[19] Annulation reactions using it can be complex.
Root Cause Analysis:
-
Stoichiometry and Reaction Control: These reactions often involve a cascade of Michael additions and aldol-type condensations. The precise stoichiometry of the reactants and the base is critical. An excess or deficit can lead to the formation of acyclic intermediates or alternative ring systems.
-
Temperature Control: The initial steps may require cooling to control the rate of competing reactions, while a subsequent heating step may be needed to drive the final cyclization and dehydration. Improper temperature control can lead to a product mixture.
-
Substrate Reactivity: The electronic nature of the substituents on your starting materials (e.g., α,β-unsaturated ketones) will heavily influence the reaction pathway. Electron-withdrawing groups may favor one pathway, while electron-donating groups favor another.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your precursors, especially α,β-unsaturated carbonyl compounds, are pure and free of isomers.
-
Slow Addition: Add the base or one of the key reagents slowly at a low temperature to maintain control over the initial, often rapid, conjugate addition steps.
-
Screen Solvents and Bases: The polarity of the solvent and the nature of the base can have a profound impact on which reaction pathway is favored. Systematically screen conditions, starting with the reported literature procedure for a similar substrate.[19][20]
-
Isolate Intermediates: If possible, try to run the reaction under milder conditions (e.g., lower temperature, shorter time) to isolate any potential intermediates. Characterizing these can provide crucial insight into where the reaction is deviating from the desired path.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Tetrahydrothiophene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry-chemists.com [chemistry-chemists.com]
- 13. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 14. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 15. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]
- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Thiopyran Derivative Synthesis
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up of thiopyran derivative synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning their promising lab-scale discoveries into larger, pilot-scale productions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your scale-up processes effectively.
The synthesis of thiopyran derivatives, crucial scaffolds in medicinal chemistry, presents unique hurdles when moving from milligram to kilogram quantities.[1][2] Issues that are negligible in a round-bottom flask can become process-breaking obstacles in a large reactor. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical problems you may encounter.
Section 1: Reaction Control and Thermal Management
The transition to larger vessels fundamentally alters the heat transfer dynamics of a reaction. A common pitfall is the failure to anticipate and manage reaction exotherms, which can lead to runaway reactions, product decomposition, and the formation of impurities.[3][4]
FAQ 1: My reaction yield dropped significantly and I'm seeing new impurities after increasing the batch size from 5g to 500g. What is the likely cause?
Answer: This is a classic symptom of poor thermal management due to the change in the surface-area-to-volume ratio. As you scale up a reaction, the volume increases cubically (r³) while the surface area for heat exchange only increases squarely (r²). This means your reaction generates heat much more efficiently than it can dissipate it.
This localized overheating can lead to:
-
Thermal Decomposition: The desired product or key intermediates may be unstable at elevated temperatures, leading to lower yields.
-
Side Reactions: Higher temperatures can activate alternative reaction pathways that were kinetically insignificant at the controlled lab-scale temperature, resulting in new, often difficult-to-remove impurities.[3]
Troubleshooting Protocol: Characterizing and Controlling Your Exotherm
-
Initial Assessment (Small Scale): Before any scale-up, run the reaction in a reaction calorimeter or use a well-instrumented lab reactor with a sensitive temperature probe to measure the heat flow and determine the total heat of reaction. This provides critical data for safe scale-up.
-
Controlled Reagent Addition: Switch from adding reagents all at once ("batch mode") to a controlled, slow addition ("semi-batch mode"). This is the most effective way to manage heat evolution.
-
Efficient Heat Removal: Ensure your reactor is equipped with an appropriately sized cooling jacket and a high-performance heat transfer fluid. For highly exothermic reactions, pre-cooling the reactor below the target reaction temperature before starting the addition may be necessary.
-
Agitation Control: Proper mixing is crucial for distributing heat evenly and preventing hot spots. Ensure the stirrer design and speed are adequate for the vessel geometry and reaction mass viscosity.[3]
FAQ 2: I am performing a Diels-Alder reaction to form a thiopyran ring. The reaction is sluggish at scale, and increasing the temperature to compensate is causing decomposition. How can I improve the reaction rate without excessive heat?
Answer: While thermal energy is a common way to overcome activation barriers, it's often a blunt instrument during scale-up. For reactions like the Hetero-Diels-Alder, which is fundamental to many thiopyran syntheses, catalytic activation is a more precise and scalable solution.[1][2]
Lewis acid catalysts can significantly accelerate cycloaddition reactions by lowering the energy gap between the frontier orbitals of the diene and dienophile.[1] This allows the reaction to proceed at a lower, safer temperature, preserving the integrity of your product.
Data Comparison: Thermal vs. Catalytic Activation in a Model Thio-Diels-Alder Reaction
| Parameter | Lab Scale (1g) - Thermal | Pilot Scale (1kg) - Thermal | Pilot Scale (1kg) - Catalytic |
| Reaction Temperature | 80 °C | 80-100 °C (with hot spots) | 40 °C |
| Reaction Time | 12 hours | 24 hours (stalled) | 8 hours |
| Yield | 85% | 45% | 82% |
| Key Impurity | <1% | 15% (thermal degradant) | <1.5% |
| Catalyst | None | None | Yb(OTf)₃ (0.5 mol%) |
This table represents illustrative data based on common scale-up observations.
Section 2: Purification and Isolation Challenges
Purification is often the bottleneck in chemical manufacturing. A method that is convenient at the lab scale, such as silica gel chromatography, is rarely economically or practically viable for producing kilograms of material.
FAQ 3: My thiopyran derivative is an oil that I purify by column chromatography in the lab. How can I possibly purify 5 kg of this material?
Answer: The key to scalable purification is to design the synthesis to produce a solid product that can be isolated by crystallization. If the final product is unavoidably an oil, consider forming a crystalline salt or co-crystal.
Troubleshooting Workflow: Developing a Scalable Purification Strategy
The following diagram outlines a decision-making process for moving away from chromatography.
Caption: Decision tree for scalable purification.
Experimental Protocol: Screening for a Crystalline Salt
If your thiopyran derivative contains a basic functional group (e.g., an amine), you can screen for a crystalline salt form.
-
Preparation: Dissolve 100 mg of the purified oil in 1 mL of a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Acid Addition: Prepare 1.0 M solutions of various acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
Screening: To separate vials of your product solution, add 1.0 equivalent of each acid solution dropwise.
-
Observation: Stir at room temperature for 1 hour, then cool to 0-5 °C. Observe which conditions produce a crystalline precipitate.
-
Analysis: Isolate any solids by filtration, wash with a small amount of cold solvent, and dry. Analyze by NMR and melting point to confirm salt formation and purity.
Section 3: Safety Considerations with Sulfur Reagents
Many thiopyran syntheses involve reactive and potentially hazardous sulfur-containing reagents. The risks associated with these materials are amplified at scale.
FAQ 4: My synthesis uses Lawesson's reagent to create a thiocarbonyl in situ for a Diels-Alder reaction. What are the major safety concerns at scale?
Answer: Lawesson's reagent and other thionating agents can present significant safety challenges during scale-up. The primary concerns are:
-
Toxic Byproducts: The reaction often releases toxic and foul-smelling hydrogen sulfide (H₂S) gas, especially if moisture is present or during aqueous workup. At scale, this can create a hazardous atmosphere.
-
Exotherms: The reaction with the carbonyl precursor can be highly exothermic. As discussed, this requires careful management to prevent a runaway reaction.
-
Solid Handling: Lawesson's reagent is a flammable solid that can be an irritant. Handling large quantities increases the risk of dust inhalation and ignition.
Safety Protocol: Scaled-Up Use of Thionating Reagents
-
Engineering Controls: Conduct the reaction in a well-ventilated walk-in fume hood or a closed reactor system equipped with a gas scrubber. The scrubber should contain an oxidizing agent (e.g., bleach solution) to neutralize H₂S.
-
Inert Atmosphere: Always handle Lawesson's reagent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture and air.
-
Controlled Addition: Add the thionating agent in portions or as a slurry in an anhydrous solvent to control the reaction rate and exotherm. Never add the entire amount at once.
-
Quenching: Before workup, ensure the reaction is fully complete. Quench the reaction mixture carefully by slowly adding it to a cooled, stirred solution of a neutralizing agent (e.g., aqueous sodium bicarbonate), ensuring the off-gas is directed to the scrubber.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including a respirator with cartridges suitable for acid gases, chemical-resistant gloves, and flame-retardant lab coats.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Technical Support Center: Stereoselective Reactions of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Welcome to the technical support center for improving stereoselectivity in reactions involving the 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol with this versatile building block. The inherent conformational rigidity of the six-membered ring, combined with the powerful electronic and steric influence of the sulfone and hydroxyl groups, presents unique challenges and opportunities for asymmetric synthesis.
This document moves beyond simple protocols to explain the why behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the stereochemistry of this compound derivatives so critical?
A1: The three-dimensional arrangement of substituents on the thiopyran ring is paramount in drug development and medicinal chemistry. The sulfone moiety acts as a key hydrogen bond acceptor and its cyclic nature introduces conformational constraints that can enhance binding affinity and selectivity for biological targets.[1] Many drug candidates contain at least one chiral center, making the development of effective asymmetric synthesis methods essential for the pharmaceutical industry.[2] The specific stereoisomer of a molecule can dictate its pharmacological activity, with one isomer often being significantly more potent or having a different biological profile than others.
Q2: What are the primary challenges in controlling stereoselectivity with this scaffold?
A2: The main challenges arise from:
-
Ring Conformation: The thiopyran-1,1-dioxide ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) profoundly impacts their reactivity and the stereochemical outcome of reactions.
-
Influence of the Sulfone: The bulky and strongly electron-withdrawing sulfone group influences the acidity of α-protons and the steric accessibility of adjacent positions.
-
Directing Effect of the Hydroxyl Group: The C4-hydroxyl group can act as a directing group, either through steric hindrance or by coordinating to metal catalysts and reagents, thereby influencing the facial selectivity of reactions at other sites on the ring.
Q3: What are the fundamental strategies to control stereochemical outcomes in this system?
A3: Control is typically achieved through one of three approaches:
-
Substrate Control: Leveraging the existing stereocenters and conformational biases of the molecule to direct the approach of incoming reagents.
-
Reagent Control: Employing sterically demanding or chiral reagents that have an inherent facial preference for reaction.
-
Catalyst Control: Using a chiral catalyst (metal-based or organocatalyst) to create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer over the other.[3]
Troubleshooting Guides & In-Depth Protocols
Issue 1: Poor Diastereoselectivity in the Reduction of 4-Ketotetrahydro-2H-thiopyran 1,1-dioxide
Question: "I am reducing the ketone precursor, tetrahydro-4H-thiopyran-4-one 1,1-dioxide, to obtain the corresponding alcohol, but my reaction yields a nearly 1:1 mixture of cis and trans diastereomers. How can I selectively synthesize one isomer?"
Answer: This is a classic problem of facial selectivity. The outcome of the reduction is determined by the trajectory of the hydride's approach to the carbonyl carbon (axial vs. equatorial). You can dramatically influence this by choosing the appropriate reducing agent and conditions.
Causality & Mechanistic Insight
The stereoselectivity of ketone reductions in cyclic systems is governed by a balance of steric and electronic effects.
-
Axial Attack: A hydride approaching from the axial face leads to the equatorial alcohol (the trans isomer, relative to the sulfone in a simplified 2D representation, but more accurately described by its stereochemical descriptors). This pathway is often favored by small, unhindered reducing agents.
-
Equatorial Attack: A hydride approaching from the more sterically hindered equatorial face leads to the axial alcohol (the cis isomer). This is favored by bulky reducing agents that cannot easily approach from the axial direction due to steric clashes with the axial hydrogens at C2 and C6.
Below is a diagram illustrating these two competing pathways.
Caption: Competing pathways in the reduction of the thiopyranone precursor.
Troubleshooting & Optimization Strategy
-
Select the Right Reagent: This is the most critical factor. Use the table below to guide your choice.
-
Control the Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent Choice: The solvent can influence the reactivity and effective size of the reducing agent. Aprotic, non-coordinating solvents like THF or toluene are standard.
Data Summary: Reagent Effects on Reduction Diastereoselectivity
| Reagent | Typical Selectivity | Favored Product | Key Considerations |
| Sodium borohydride (NaBH₄) | Low to moderate | Equatorial-OH (trans) | Inexpensive and easy to handle. Selectivity can sometimes be improved with additives like CeCl₃ (Luche reduction). |
| Lithium aluminum hydride (LiAlH₄) | Low to moderate | Equatorial-OH (trans) | More reactive than NaBH₄. Requires strictly anhydrous conditions. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High to Excellent | Axial-OH (cis) | Very bulky hydride source. Excellent for directing attack from the equatorial face. Must be handled under an inert atmosphere. |
| K-Selectride® (Potassium tri-sec-butylborohydride) | High to Excellent | Axial-OH (cis) | Similar to L-Selectride, sometimes offering slightly higher selectivity. |
Issue 2: Low Enantioselectivity in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Question: "I am performing a Pd-catalyzed decarboxylative asymmetric allylic alkylation on a substrate derived from thiane 1,1-dioxide to create a tetrasubstituted α-sulfonyl stereocenter, but the enantiomeric excess (ee) is poor. How can I improve it?"
Answer: Achieving high enantioselectivity in this type of transformation is highly dependent on the chiral ligand, the solvent, and the reaction temperature. The reaction proceeds through a dynamic kinetic resolution of E/Z enolate intermediates, and optimizing the conditions to favor one pathway is key.[4]
Causality & Mechanistic Insight
In the Pd-catalyzed DAAA reaction, the chiral ligand coordinates to the palladium center, creating a chiral pocket. This chiral environment dictates how the π-allyl palladium complex is formed and subsequently attacked by the sulfone enolate. The ligand's structure influences the stereochemical outcome by controlling the conformation and reactivity of the key intermediates.[4]
Troubleshooting Workflow
Caption: Workflow for optimizing enantioselectivity in catalytic reactions.
-
Ligand Screening (Most Critical): The choice of ligand is paramount. For cyclic sulfones, ligands like the (S,S)-ANDEN phenyl Trost ligand have proven effective.[5] You must screen a small library of related chiral ligands to find the optimal match for your specific substrate.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the stability of the intermediates. Screen a range of solvents from nonpolar (toluene) to polar aprotic (THF, DCM).
-
Temperature Control: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity. Run a temperature screen from room temperature down to -40 °C or lower.
-
Counter-ion and Additive Effects: The nature of the enolate's counter-ion can influence aggregation and reactivity. While the DAAA reaction is often base-free, related alkylations may require a base. The choice of base (e.g., LHMDS, KHMDS) can impact the ee.
Protocol: Diastereoselective Synthesis of cis-4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide via L-Selectride® Reduction
This protocol provides a validated method for achieving high diastereoselectivity in favor of the cis (axial alcohol) isomer.
Self-Validation: The diastereomeric ratio (d.r.) should be confirmed by ¹H NMR analysis of the crude reaction mixture before purification. The axial and equatorial protons at C4 will have distinct chemical shifts and coupling constants.
Materials:
-
Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine and Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq).
-
Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® solution (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by TLC (stain with KMnO₄). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Oxidative Workup: Carefully add 30% H₂O₂ solution dropwise to the stirring mixture to oxidize the borane byproducts (Caution: Exothermic). Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to isolate the pure cis-isomer.
References
troubleshooting guide for multicomponent reactions involving dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
Technical Support Center: Multicomponent Reactions with Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. This versatile β-ketosulfone is a powerful building block in multicomponent reactions (MCRs) for the synthesis of novel sulfur-containing heterocyclic systems.[1][2][3] Its unique reactivity, stemming from the activated methylene bridge flanked by carbonyl and sulfonyl groups, allows for the efficient, one-pot construction of complex molecular architectures.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during experimental work. We will delve into the causality behind these issues and provide field-proven troubleshooting protocols to streamline your research and development efforts.
FAQ 1: Low or No Product Yield
Question: I am attempting a three-component reaction with dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, an aromatic aldehyde, and malononitrile, but I am observing very low to no yield of the expected tetrahydrothiopyrano[3,2-b]pyran product. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue that typically points to suboptimal reaction conditions, reagent quality, or catalyst inefficiency. The reaction, a domino Knoevenagel condensation followed by a Michael addition and cyclization, is sensitive to several factors.
Underlying Causality:
-
Insufficient Activation of Methylene Groups: The initial Knoevenagel condensation between the aldehyde and an active methylene compound (either the thiopyranone or malononitrile) is often the rate-limiting step. This step requires sufficient activation, typically by a base, to deprotonate the acidic C-H bond. The pKa of the α-protons in dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is influenced by two electron-withdrawing groups, making it reactive but still requiring careful selection of the base to avoid side reactions.
-
Reversibility of Intermediates: The initial condensation steps can be reversible. If the subsequent intramolecular cyclization is slow, the equilibrium may favor the starting materials or stable, non-productive intermediates. Pushing the reaction forward, often by removing a byproduct like water or optimizing temperature, is crucial.
-
Catalyst Incompatibility or Poisoning: If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent (e.g., water in a moisture-sensitive reaction, though many of these MCRs are water-tolerant or even water-promoted). The chosen catalyst might also be too strong, leading to decomposition, or too weak to facilitate the reaction effectively.
Troubleshooting Workflow & Protocols
Below is a logical workflow to diagnose and solve low-yield problems.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 1: Starting Material and Catalyst Optimization
-
Purity Check:
-
Ensure the dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is pure. Its CAS number is 29431-37-6. Confirm its identity and purity via NMR or melting point analysis.
-
Verify the aldehyde's purity. Aldehydes can oxidize to carboxylic acids on storage, which can interfere with basic catalysts. Use freshly distilled or purified aldehydes if necessary.
-
Use high-purity malononitrile.
-
-
Catalyst Screening: While some MCRs involving sulfones can proceed catalyst-free in specific solvents like deep eutectic solvents[4][5], a basic catalyst is often employed in conventional solvents.
-
Initial Choice: Start with a mild organic base like piperidine or triethylamine (Et₃N) at 5-10 mol%.
-
Protocol: To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL), add dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (1.0 mmol). Add the catalyst (0.1 mmol) and stir the reaction at room temperature or gentle reflux (50-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Troubleshooting: If the reaction is sluggish, consider a slightly stronger base. However, strong bases like NaOH or KOH can promote unwanted side reactions.
-
Table 1: Catalyst and Solvent Effects on a Model Reaction
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | 60 | 4 | ~85 | General protocol |
| Et₃N | Acetonitrile | 80 | 6 | ~70 | General protocol |
| None | Choline chloride:Urea (1:2 DES) | 80 | 2 | >90 | Inspired by[6] |
| L-proline | Water | 50 | 5 | ~80 | Green chemistry approach |
FAQ 2: Formation of Side Products and Impurities
Question: My reaction is producing the desired product, but TLC and NMR show significant impurities. What are the common side reactions and how can I suppress them?
Answer:
Side product formation in these MCRs often arises from the high reactivity of the starting materials and intermediates under the reaction conditions. Identifying the structure of the impurity is key to diagnosing the problem.
Underlying Causality & Common Side Products:
-
Knoevenagel Adduct of the Aldehyde (Dimer): Two molecules of the active methylene compound (e.g., malononitrile) can react with one molecule of the aldehyde, or self-condensation of the starting ketone can occur. This is more common with highly reactive aldehydes and strong bases.
-
Michael Addition Adducts: An intermediate or starting material may act as a Michael donor to the initial Knoevenagel adduct before the final cyclization can occur, leading to linear, non-cyclized impurities.
-
Elimination Products: Under harsh acidic or basic conditions, elimination of water or other small molecules from the thiopyran ring can lead to the formation of unsaturated thiete-1,1-dioxide or dihydrothiopyran derivatives.[7]
-
Decomposition: The β-ketosulfone starting material can be susceptible to decomposition under excessively strong basic or high-temperature conditions.
Troubleshooting Workflow & Protocols
Caption: Workflow for minimizing side product formation.
Protocol 2: Minimizing Side Products
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before attempting reflux. An ice bath may be necessary for highly exothermic reactions involving very reactive aldehydes.
-
-
Order of Addition:
-
Instead of adding all components at once, try a sequential approach.
-
Method A: First, generate the Knoevenagel intermediate between the aldehyde and malononitrile. In a flask, mix the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and catalyst in the chosen solvent. Stir for 30 minutes. Then, add the dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (1.0 mmol) to the reaction mixture. This can prevent the self-condensation of the ketosulfone.
-
-
Catalyst Modification:
-
Reduce the catalyst loading from 10 mol% to 1-2 mol%.
-
Switch to a heterogeneous or reusable catalyst, which can offer higher selectivity and easier removal.[8]
-
FAQ 3: Product Purification Challenges
Question: I have successfully formed my product, but it is difficult to purify. Column chromatography gives poor separation from starting materials or byproducts. Are there alternative methods?
Answer:
The polarity of the sulfone group (a strong H-bond acceptor) can make purification challenging. Products may co-elute with polar starting materials or byproducts.
Underlying Causality:
-
High Polarity: The SO₂ group imparts high polarity, leading to tailing on silica gel and requiring polar eluent systems where separation can be poor.
-
Crystallinity: The product may be an oil or a poorly crystalline solid, making recrystallization difficult.
-
Thermal Stability: Some complex heterocyclic products may not be stable to purification by distillation.
Troubleshooting Workflow & Protocols
Protocol 3: Purification Strategies
-
Recrystallization: This should be the first method attempted if the product is a solid.
-
Screen various solvents: Start with ethanol, isopropanol, or ethyl acetate. If the product is too soluble, try solvent/anti-solvent pairs like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
-
Optimized Column Chromatography:
-
Solvent System: Instead of standard ethyl acetate/hexane, try dichloromethane/methanol systems for highly polar compounds. Adding 0.5-1% triethylamine to the eluent can reduce tailing for basic compounds, while adding 0.5-1% acetic acid can help with acidic compounds.
-
Stationary Phase: If silica is not effective, consider using neutral or basic alumina, or reversed-phase (C18) silica for very polar, non-ionic compounds.
-
-
Chemical Extraction (for Ketones): While this applies more to purifying the starting material, the principle is useful. Ketones can sometimes be reversibly derivatized for separation. For instance, unreacted dihydro-2H-thiopyran-3(4H)-one could potentially be removed by forming a water-soluble bisulfite adduct, though this is less practical for the final product.[9]
-
Trituration: If the crude product is a solid contaminated with soluble impurities, suspend it in a solvent (e.g., cold diethyl ether or ethyl acetate) in which the product is insoluble but the impurities are. Stir vigorously, then filter to collect the purified solid product.
General Reaction Mechanism Visualization
The following diagram illustrates a plausible mechanism for the three-component synthesis of a tetrahydrothiopyrano[3,2-b]pyran derivative, highlighting the key steps.
References
- 1. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Rongalite-Mediated Synthesis: A Technical Support Center for Reaction Condition Optimization
Introduction to Rongalite-Mediated Synthesis
Rongalite, the common name for sodium hydroxymethanesulfinate, stands as a uniquely versatile and economical reagent in the synthetic chemist's toolkit.[1][2] Though its origins lie in the textile industry as a bleaching agent, its application in modern organic synthesis has expanded significantly.[2][3] At its core, Rongalite serves as a convenient and stable source of the sulfoxylate dianion (SO₂²⁻) or its synthetic equivalents, making it invaluable for constructing sulfones, sultines, and sulfonamides—key structural motifs in numerous pharmaceutical agents.[3][4] Beyond this primary role, Rongalite demonstrates efficacy as a reducing agent for carbonyl compounds and can even act as a C1 synthon, where its formaldehyde component is integrated into the final product architecture.[3][5]
This technical support center is designed to empower researchers, scientists, and drug development professionals to navigate the nuances of Rongalite-mediated reactions. Herein, you will find a curated collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and systematically optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing a logical framework for diagnosing and resolving problems.
Low or No Product Yield
Q1: My reaction resulted in a very low yield, or in some cases, no product formation at all. What are the primary areas I should investigate?
A suboptimal yield in a Rongalite-mediated reaction is a common issue that can be traced back to several key parameters. A systematic, step-by-step investigation is the most effective approach to pinpointing the root cause.
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Expertise & Experience: The "Why" Behind the Steps
-
Reagent Integrity is Paramount: Rongalite is a hygroscopic solid that is susceptible to degradation, particularly in the presence of moisture.[1] The tell-tale sign of decomposition is a distinct fishy smell, a departure from the faint leek-like odor of pure Rongalite.[1] Using a compromised reagent is a primary and often overlooked cause of reaction failure.
-
The Temperature Tightrope: The thermal stability of Rongalite is a critical consideration. While many of its reactions require elevated temperatures to proceed at a reasonable rate (e.g., sulfone synthesis at 100 °C in DMF), excessive heat, particularly in aqueous solutions above 80 °C, can trigger decomposition pathways that compete with the desired reaction.[1][4]
-
Solvent Selection for Success: The choice of solvent is not merely about dissolution; it can profoundly influence the reaction pathway. For instance, a common challenge is bringing a water-soluble reagent like Rongalite into contact with a lipophilic organic substrate. A biphasic system or a co-solvent mixture like acetonitrile/water is often employed to bridge this solubility gap.[4]
-
The Criticality of pH: The stability of Rongalite is intrinsically linked to the pH of the reaction medium. It exhibits its greatest stability within a pH range of 6 to 9.[1] Deviation into acidic territory (pH < 3) results in rapid decomposition and the release of potentially hazardous gases like hydrogen sulfide.[6]
-
Formation of Unexpected Side Products
Q2: My reaction produces the desired product, but it's contaminated with significant side products, leading to a low isolated yield. What are the likely side reactions, and how can I suppress them?
The multifaceted reactivity of Rongalite can sometimes be a double-edged sword, leading to the formation of undesired byproducts. Understanding these potential side reactions is key to their mitigation.
| Common Side Product | Plausible Mechanistic Origin | Recommended Mitigation Strategy |
| Over-reduction Products | An excess of Rongalite or allowing the reaction to proceed for too long can lead to the reduction of other functional groups. | Employ a more precise stoichiometric amount of Rongalite. Monitor the reaction diligently via TLC or LC-MS and quench promptly upon consumption of the starting material.[7] |
| Byproducts from Formaldehyde | Thermal decomposition of Rongalite can liberate formaldehyde, which can then react with other components in the mixture.[1] | Identify the minimum effective temperature for your transformation to disfavor thermal decomposition. |
| Sulfides and Other Sulfur Impurities | These often arise from the decomposition of Rongalite under non-optimal pH or temperature conditions.[1] | Maintain the reaction pH within the 6-9 stability window and avoid excessive heating.[1] |
| Isomeric Byproducts (e.g., sulfinate ester) | In sulfone synthesis, alkylation can occur at the oxygen atom of the sulfinate intermediate instead of the intended sulfur atom.[8] | The choice of solvent can influence the S- vs. O-alkylation ratio. Aprotic, less polar solvents generally favor the desired S-alkylation. |
-
Authoritative Grounding: The sulfoxylate anion (SO₂²⁻), generated in situ from Rongalite, is the primary nucleophilic species in many of its reactions.[3] However, the stability of this intermediate is finite. If it does not react with the intended electrophile in a timely manner, or if the reaction conditions are harsh, it can decompose, leading to a cascade of undesired side reactions.
Reaction Stalls or Remains Incomplete
Q3: My reaction begins as expected, but it appears to stall before all of the starting material has been consumed. What steps can I take to drive it to completion?
A stalled reaction can be indicative of several underlying issues:
-
Reagent Depletion or Degradation: The initial charge of Rongalite may have been insufficient or may have degraded over the course of the reaction. A carefully controlled addition of a second portion of fresh Rongalite can often reinvigorate a stalled reaction.[9]
-
Solubility Issues: As the reaction progresses, the product or an intermediate may precipitate from the solution, effectively halting the reaction. Consider using a different solvent system or increasing the solvent volume to maintain a homogeneous solution.
-
pH Drift: The reaction itself may generate acidic or basic byproducts that shift the pH out of the optimal stability range for Rongalite, leading to its premature decomposition. Monitoring and adjusting the pH during the reaction can be beneficial.
-
Product Inhibition: While less common, it is possible for the product to inhibit the reaction. This can be tested by adding a small amount of the purified product to the start of a new reaction and observing if the initial rate is suppressed.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for the storage and handling of Rongalite?
Given its hygroscopic nature, Rongalite should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][10] It is incompatible with strong oxidizing agents and acids, and these should be stored separately.[10][11] When handling Rongalite, it is imperative to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work within a well-ventilated fume hood.[4]
Q2: What is the most effective method for monitoring the progress of a Rongalite-mediated reaction?
For real-time, qualitative monitoring, thin-layer chromatography (TLC) is an indispensable tool.[11][12] It allows for the rapid visualization of the consumption of starting materials and the appearance of new products. For more detailed, quantitative analysis and the detection of minor byproducts, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[4][13] A "cospot" on your TLC plate, where the reaction mixture is spotted on top of the starting material, is a simple yet powerful way to confirm the identity of the starting material spot throughout the reaction.[12]
Q3: My product exhibits significant water solubility. What are the best strategies for its extraction from the aqueous reaction mixture?
Extracting a water-soluble product presents a common challenge.[14] The following techniques can improve your recovery:
-
Continuous Liquid-Liquid Extraction: This method is highly efficient for extracting compounds with unfavorable partition coefficients.
-
The "Salting Out" Effect: By saturating the aqueous phase with an inert salt like sodium chloride or ammonium sulfate, you can decrease the solubility of your organic product, thereby facilitating its extraction into the organic phase.
-
Solvent Choice and Repetition: Employing a more polar (yet still immiscible) organic solvent like ethyl acetate or dichloromethane and performing multiple extractions will be more effective than a single extraction with a less polar solvent.
Q4: What are the recommended purification techniques for products synthesized using Rongalite?
The optimal purification strategy is dictated by the physicochemical properties of your target compound:
-
Flash Column Chromatography: This is the workhorse of the modern organic chemistry lab for the purification of a wide range of compounds.[4]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high levels of purity.
-
Distillation: For products that are volatile liquids, distillation, often under reduced pressure, is the most appropriate purification technique.
Detailed Experimental Protocols
Protocol 1: A General One-Pot Synthesis of Aliphatic Sulfonamides
This protocol is adapted from a robust methodology developed for the synthesis of an analog of the anticoagulant drug, Tirofiban.[15][16]
Reaction Scheme:
R-X + NaHOCH₂SO₂ → [R-SO₂Na] --(1) NCS--> R-SO₂Cl --(2) R'₂NH, Et₃N--> R-SO₂NR'₂
Materials:
-
Rongalite (sodium hydroxymethanesulfinate dihydrate)
-
Alkyl Halide (e.g., 1-bromo-4-phenylbutane)
-
Acetonitrile (MeCN)
-
Deionized Water (H₂O)
-
N-Chlorosuccinimide (NCS)
-
Amine (e.g., Piperidine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Formation of the Sulfinate Intermediate:
-
To a round-bottom flask charged with a magnetic stir bar, add Rongalite (1.2 mmol) and a solvent mixture of MeCN (2 mL) and H₂O (0.2 mL).
-
To this stirring suspension, add the alkyl halide (1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction for the complete consumption of the alkyl halide using TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Formation of the Sulfonyl Chloride:
-
To the cooled mixture, add N-Chlorosuccinimide (NCS) (1.2 mmol) in a single portion.
-
Maintain the temperature at 0 °C and stir for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional hour.
-
-
Sulfonamide Formation:
-
Dilute the reaction mixture with dichloromethane (DCM) (5 mL).
-
Add the desired amine (1.5 mmol), followed by triethylamine (Et₃N) (2.0 mmol).
-
Stir the reaction at room temperature for 2-12 hours, monitoring for the disappearance of the sulfonyl chloride intermediate by TLC or LC-MS.
-
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude material by flash column chromatography on silica gel to yield the pure sulfonamide.[4]
-
Protocol 2: Reductive Dehalogenation of an α-Haloketone
This protocol provides a general method for the chemoselective reduction of α-haloketones to their corresponding parent ketones.[3]
Reaction Scheme:
Ar-C(O)CH₂X + NaHOCH₂SO₂ → Ar-C(O)CH₃
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Rongalite
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) in a mixture of ethanol (5 mL) and water (1 mL).
-
To this solution, add Rongalite (1.5 mmol).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive substrates, the reaction can be gently heated to reflux (approximately 60-80 °C) to accelerate the conversion.
-
Monitor the reaction's progress by TLC until the starting material is no longer detectable.
-
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine to remove any remaining water-soluble impurities, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
If necessary, the crude product can be further purified by flash column chromatography or recrystallization.
-
Visualizations: A Conceptual Overview
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Rongalite - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. How To [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Welcome to the technical support center for 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting guidance for experiments involving this versatile building block.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture.[1] For shorter periods, storage at ambient temperature is generally acceptable, provided the compound is kept in a dry environment.
Q2: What is the appearance and typical purity of commercial this compound?
A2: this compound is typically a white to off-white solid.[2] Commercially available batches usually have a purity of 98% or higher. However, it is always advisable to verify the purity upon receipt, as degradation can occur during shipping or storage.
Q3: In which common laboratory solvents is this compound soluble?
A3: Due to the presence of the hydroxyl and sulfone functional groups, this compound is soluble in a range of polar solvents, including water, methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like dichloromethane and ethyl acetate is moderate, and it is generally insoluble in nonpolar solvents such as hexanes.
II. Troubleshooting Guide: Stability and Reactivity Issues
This section provides in-depth troubleshooting for specific problems you may encounter during your experiments.
Issue 1: Unexpected Formation of an Unsaturated Byproduct
Q: I am running a reaction with this compound under acidic conditions (e.g., using a Lewis acid or protic acid catalyst) and/or with heating, and I'm observing a significant amount of a byproduct with a lower polarity. What could this be?
A: The most likely culprit is the acid-catalyzed dehydration of the secondary alcohol, leading to the formation of 3,6-dihydro-2H-thiopyran 1,1-dioxide.[3] This elimination reaction is a common pathway for secondary alcohols, especially when heated in the presence of an acid.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction conditions permit, reducing the temperature can significantly slow down the rate of dehydration.
-
Use a Milder Acid Catalyst: If a strong acid is not essential for your desired transformation, consider using a milder Lewis or protic acid.
-
Protect the Hydroxyl Group: If the hydroxyl group is not participating in the desired reaction, protecting it as a silyl ether (e.g., TBDMS ether) or another suitable protecting group can prevent dehydration. The protecting group can be removed in a subsequent step.
-
Minimize Reaction Time: Prolonged exposure to acidic conditions and heat will favor the formation of the dehydrated byproduct. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Visualizing the Dehydration Pathway:
Caption: Acid-catalyzed dehydration of this compound.
Issue 2: Formation of a Ketone Byproduct
Q: I am performing a reaction that involves an oxidizing agent, and I am seeing a new, more polar spot on my TLC plate. What is this impurity?
A: The secondary alcohol in this compound is susceptible to oxidation to the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This can occur if your reaction conditions include an oxidizing agent that is not compatible with a secondary alcohol. The sulfone group itself is already in its highest oxidation state and is stable to further oxidation.[4]
Troubleshooting Steps:
-
Choose a Chemoselective Oxidizing Agent: If your desired transformation requires an oxidation elsewhere in the molecule, select a reagent that is chemoselective and will not react with the secondary alcohol.
-
Protect the Hydroxyl Group: As with dehydration, protecting the hydroxyl group prior to the oxidation step is an effective strategy.
-
Avoid Unintentional Oxidation: Be mindful of all reagents and conditions. For example, some metal catalysts in the presence of air can facilitate alcohol oxidation.
Visualizing the Oxidation Pathway:
Caption: Oxidation of the hydroxyl group to a ketone.
Issue 3: Suspected Degradation under Basic Conditions
Q: I am using a strong base (e.g., NaH, LDA) in my reaction, and I am getting a complex mixture of products with low recovery of my desired material. Is this compound stable to strong bases?
A: While the sulfone group is generally stable, the protons on the carbons alpha to the sulfone are acidic and can be deprotonated by strong bases. This can potentially lead to elimination or other side reactions, especially if the hydroxyl group is deprotonated as well. The exact nature of the degradation will depend on the specific base, solvent, and temperature used.
Troubleshooting Steps:
-
Use a Non-nucleophilic Base: If the goal is to deprotonate the hydroxyl group, consider using a milder, non-nucleophilic base such as triethylamine or DBU.
-
Lower the Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can help to control the reactivity and minimize side reactions.
-
Protect the Hydroxyl Group: If the hydroxyl group is not intended to participate in the reaction, protecting it will prevent its deprotonation and potential involvement in side reactions.
III. Purity Assessment and Impurity Profiling
Q: How can I assess the purity of my this compound and identify potential impurities?
A: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A polar solvent system such as ethyl acetate/methanol is often effective.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying impurities.[5] The presence of the dehydration or oxidation products can be readily detected by characteristic signals in the NMR spectrum.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the main component and identify the masses of any impurities.[6]
Table 1: Spectroscopic Data for this compound and Potential Impurities
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) | Molecular Weight ( g/mol ) |
| This compound | Multiplet around 4.0 ppm (-CH-OH) | Signal around 65 ppm (-CH-OH) | 150.20[7] |
| 3,6-Dihydro-2H-thiopyran 1,1-dioxide | Signals in the olefinic region (5.5-6.5 ppm) | Signals in the olefinic region (120-140 ppm) | 132.18 |
| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | Absence of the -CH-OH proton signal | Presence of a carbonyl signal (>190 ppm) | 148.18 |
IV. Experimental Protocols
Protocol 1: Small-Scale Test for Acid Stability
This protocol allows for a quick assessment of the stability of your compound to acidic conditions.
-
Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a catalytic amount of a protic acid (e.g., a small drop of trifluoroacetic acid-d).
-
Monitor the reaction by ¹H NMR at room temperature over several hours. The appearance of new signals in the olefinic region would indicate dehydration.
-
If no reaction is observed, the sample can be gently warmed (e.g., to 40-50 °C) and monitored further.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019, June 2). 12.7: Oxidizing Agents. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from --INVALID-LINK--
-
Gil, M. J., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 339-359.
-
PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this two-step synthesis. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and practical synthesis is a two-step process. It begins with the reduction of the commercially available starting material, tetrahydro-4H-thiopyran-4-one, to form the intermediate alcohol, 4-hydroxytetrahydro-2H-thiopyran. This is followed by the selective oxidation of the sulfide in the intermediate to the desired sulfone, yielding this compound.
Q2: What are the most common byproducts I should be aware of in this synthesis?
A2: Byproducts can arise in both the reduction and oxidation steps. In the reduction step, the primary concern is incomplete reaction, leaving unreacted tetrahydro-4H-thiopyran-4-one. The oxidation step is more prone to byproduct formation, including the intermediate 4-hydroxytetrahydro-2H-thiopyran 1-oxide (sulfoxide) due to incomplete oxidation, and tetrahydro-2H-thiopyran-4-one 1,1-dioxide from over-oxidation of the alcohol functionality.
Q3: Which analytical techniques are best suited for monitoring the reaction and identifying byproducts?
A3: A combination of techniques is recommended for comprehensive analysis.
-
Thin Layer Chromatography (TLC): Excellent for rapid, in-process monitoring of reaction progression.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the starting material, intermediate, final product, and byproducts.
-
Mass Spectrometry (MS), particularly coupled with LC (LC-MS): Essential for confirming the molecular weights of the components in your reaction mixture, which is crucial for byproduct identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for unambiguous structural elucidation of your final product and any isolated byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.
Problem 1: Presence of a Significant Amount of Starting Material (Tetrahydro-4H-thiopyran-4-one) After the Reduction Step.
Question: My analysis after the sodium borohydride reduction shows a significant peak corresponding to the starting ketone. What could be the cause, and how can I resolve this?
Answer:
This issue points to an incomplete reduction reaction. Several factors can contribute to this:
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent. While it is generally effective for reducing ketones, stoichiometry is key. Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.1 to 1.5 equivalents are recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The reduction of ketones with NaBH₄ is usually rapid, even at low temperatures. However, if the reaction is quenched prematurely, unreacted starting material will remain. It is advisable to monitor the reaction by TLC until the starting material spot is no longer visible. While often performed at 0°C to control exothermicity, allowing the reaction to warm to room temperature for a short period before workup can ensure completion.
-
Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, high-quality batch of NaBH₄ for optimal results.
Analytical Identification of Unreacted Starting Material:
| Compound | Analytical Technique | Expected Observations |
| Tetrahydro-4H-thiopyran-4-one | GC-MS | A molecular ion peak (M⁺) at m/z 116. |
| ¹H NMR (CDCl₃) | Characteristic peaks for the protons adjacent to the sulfur and the carbonyl group. | |
| ¹³C NMR (CDCl₃) | A peak corresponding to the carbonyl carbon around 210 ppm. |
Problem 2: Detection of an Intermediate Byproduct with a Molecular Weight of 134 g/mol after the Oxidation Step.
Question: My LC-MS analysis of the final product shows a significant impurity with a mass corresponding to the sulfoxide intermediate. How can I drive the oxidation to the desired sulfone?
Answer:
The presence of 4-hydroxytetrahydro-2H-thiopyran 1-oxide indicates incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Stopping the reaction at this stage is a common issue.
-
Choice and Stoichiometry of Oxidizing Agent:
-
Hydrogen Peroxide (H₂O₂): A common and "green" oxidant. To achieve complete oxidation to the sulfone, at least two equivalents of H₂O₂ are required. Using a slight excess (e.g., 2.2-2.5 equivalents) can help push the reaction to completion. The reaction is often catalyzed by an acid.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidizing agent for this transformation. Similar to H₂O₂, at least two equivalents are necessary to form the sulfone. Using m-CPBA often provides cleaner and more complete conversions than H₂O₂.
-
-
Reaction Time and Temperature: Oxidation reactions can be temperature-dependent. While it's common to start the reaction at a lower temperature to control the initial exotherm, allowing the reaction to proceed at room temperature or with gentle heating may be necessary for the second oxidation from the sulfoxide to the sulfone. Again, monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.
Analytical Identification of the Sulfoxide Intermediate:
| Compound | Analytical Technique | Expected Observations |
| 4-Hydroxytetrahydro-2H-thiopyran 1-oxide | LC-MS | A protonated molecular ion [M+H]⁺ at m/z 135. |
| ¹H NMR | The protons adjacent to the sulfur will be shifted downfield compared to the starting sulfide, but not as far downfield as in the sulfone. | |
| ¹³C NMR | The carbons adjacent to the sulfur will show a downfield shift compared to the sulfide. |
Problem 3: Formation of a Ketone Byproduct (Tetrahydro-2H-thiopyran-4-one 1,1-dioxide) in the Final Product.
Question: My NMR and MS data suggest the presence of a byproduct where the hydroxyl group has been oxidized to a ketone. How can I prevent this over-oxidation?
Answer:
The formation of tetrahydro-2H-thiopyran-4-one 1,1-dioxide is a result of the over-oxidation of the secondary alcohol in your intermediate.
-
Choice of Oxidizing Agent: Some oxidizing agents are more prone to oxidizing alcohols than others. While H₂O₂ and m-CPBA are generally selective for the sulfur atom, harsh reaction conditions can lead to alcohol oxidation.
-
Reaction Conditions:
-
Temperature: Over-oxidation is more likely to occur at elevated temperatures. Maintaining a controlled temperature throughout the reaction is critical.
-
pH: The pH of the reaction mixture can influence the reactivity of the oxidizing agent. For instance, strongly acidic or basic conditions might promote undesired side reactions.
-
-
Controlled Addition of the Oxidant: Adding the oxidizing agent portion-wise or as a solution via a syringe pump can help to maintain a low concentration of the oxidant in the reaction mixture at any given time, thus minimizing the risk of over-oxidation.
Analytical Identification of the Over-oxidation Byproduct:
| Compound | Analytical Technique | Expected Observations |
| Tetrahydro-2H-thiopyran-4-one 1,1-dioxide | LC-MS | A protonated molecular ion [M+H]⁺ at m/z 149. |
| ¹H NMR | Absence of the proton signal corresponding to the CH-OH group and the disappearance of the -OH proton signal. | |
| ¹³C NMR | Presence of a carbonyl carbon signal and the absence of the CH-OH carbon signal. | |
| IR Spectroscopy | Appearance of a strong carbonyl (C=O) stretching band, in addition to the strong S=O stretching bands of the sulfone. |
Experimental Protocols and Workflows
Workflow for Byproduct Identification
Caption: Workflow for the synthesis and byproduct analysis of this compound.
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of your reaction mixture. Method optimization may be required based on your specific instrumentation and the exact nature of any impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and/or connection to a mass spectrometer.
Expected Elution Order: this compound (most polar, earliest eluting) > 4-Hydroxytetrahydro-2H-thiopyran 1-oxide > 4-Hydroxytetrahydro-2H-thiopyran > Tetrahydro-4H-thiopyran-4-one (least polar, latest eluting). The over-oxidized ketone, tetrahydro-2H-thiopyran-4-one 1,1-dioxide, will have a polarity between the desired product and the sulfoxide intermediate.
Data Summary Table
The following table summarizes the key molecular information for the target compound and potential byproducts, which is essential for their identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Tetrahydro-4H-thiopyran-4-one | C₅H₈OS | 116.18 | 117 |
| 4-Hydroxytetrahydro-2H-thiopyran | C₅H₁₀OS | 118.20 | 119 |
| 4-Hydroxytetrahydro-2H-thiopyran 1-oxide | C₅H₁₀O₂S | 134.20 | 135 |
| This compound | C₅H₁₀O₃S | 150.20 | 151 |
| Tetrahydro-2H-thiopyran-4-one 1,1-dioxide | C₅H₈O₃S | 148.18 | 149 |
Mechanistic Insights
Understanding the reaction mechanisms is key to controlling byproduct formation.
Oxidation of Sulfide to Sulfone
The oxidation of the sulfide to the sulfone proceeds in two steps, with the sulfoxide as a stable intermediate.
Caption: Stepwise oxidation of the sulfide to the sulfone.
Controlling the stoichiometry of the oxidizing agent and the reaction conditions allows for the selective formation of the sulfone while minimizing the presence of the sulfoxide intermediate.
This technical support guide provides a comprehensive overview of byproduct analysis in the synthesis of this compound. By understanding the potential pitfalls and employing the analytical strategies outlined, researchers can optimize their synthetic procedures to obtain a high-purity final product.
Validation & Comparative
A Comparative Analysis of Modern Thiopyran Synthesis Methods: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Thiopyran Scaffold
Thiopyrans, six-membered heterocyclic compounds containing a sulfur atom, are pivotal scaffolds in medicinal chemistry and materials science.[1] They exist as two primary isomers, 2H-thiopyran and 4H-thiopyran, which differ in the placement of their double bonds, along with their various hydrogenated forms like dihydro- and tetrahydrothiopyran.[1] The unique physicochemical properties imparted by the sulfur heteroatom make thiopyran derivatives integral components of numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antibacterial properties.[2][3] Furthermore, they serve as crucial intermediates in the total synthesis of complex natural products.[3]
The strategic construction of the thiopyran ring is a central challenge for synthetic chemists. The choice of synthetic methodology is critical and depends on factors such as the desired substitution pattern, required stereochemistry, functional group tolerance, and scalability. This guide provides a comparative analysis of three prominent and mechanistically distinct strategies for thiopyran synthesis: the Hetero-Diels-Alder reaction, Domino reactions, and Ring-Closing Metathesis. We will delve into the mechanistic underpinnings, practical applications, and the relative advantages and disadvantages of each approach to empower researchers in selecting the optimal route for their specific synthetic goals.
Method 1: Hetero-Diels-Alder [4+2] Cycloaddition
The Hetero-Diels-Alder (HDA) reaction is arguably the most powerful and widely utilized method for constructing six-membered heterocycles, including thiopyrans.[3][4] This pericyclic reaction involves the [4+2] cycloaddition of a 1,3-diene with a heterodienophile, or a heterodiene with a dienophile, to form the thiopyran ring with high stereoselectivity.[3][4]
Mechanistic Principles
The versatility of the HDA reaction stems from the ability of thiocarbonyl compounds (C=S) to act as either the 2π component (dienophile) or as part of the 4π component (diene).[3]
-
Thiocarbonyl as Dienophile: In this common pathway, a compound containing a C=S bond (e.g., a thioketone or thioaldehyde) reacts with a 1,3-diene. The reaction typically proceeds through a concerted mechanism, where the new carbon-sulfur and carbon-carbon bonds are formed simultaneously in a single transition state.[3][5] This concerted nature is responsible for the high degree of stereospecificity observed.
-
Thiocarbonyl as Diene (Thiodiene): Alternatively, α,β-unsaturated thiocarbonyl compounds can act as the 4π heterodiene component, reacting with an alkene or alkyne dienophile.[4][6]
The reaction can be promoted thermally or with Lewis acid catalysis. In recent years, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[6][7]
Logical Diagram: Hetero-Diels-Alder Mechanism
References
- 1. books.rsc.org [books.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical foundation for understanding its function and advancing chemical research. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of small organic molecules, centered on the validation of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide.
This molecule, a sulfur-containing heterocycle, serves as a versatile intermediate in the synthesis of various biologically active compounds and materials.[1][2] Its sulfone group and hydroxyl functionality introduce stereochemical considerations and potential for diverse intermolecular interactions, making definitive structural confirmation paramount.[3] While X-ray crystallography remains the gold standard for providing an unambiguous solid-state structure, a multi-faceted analytical approach is often necessary for a complete characterization in solution and the solid phase.[4][5][6] This guide will delve into the experimental intricacies of X-ray crystallography and objectively compare its utility against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions in the crystalline state.[5][7] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice to generate a three-dimensional electron density map of the molecule.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a small molecule like this compound.
Step 1: Crystallization
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor for the formation of well-defined, transparent crystals over hours to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data and determine the atomic structure of the molecule.
-
Methodology:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
-
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides definitive solid-state structural information, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its elemental composition.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous determination of absolute and relative stereochemistry; provides a complete 3D structure.[8] | Non-destructive; provides information about structure in solution; versatile for studying dynamic processes.[6][8] | High sensitivity; provides accurate molecular weight and elemental formula; can be coupled with separation techniques (e.g., GC-MS, LC-MS).[9] |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; provides a solid-state structure that may differ from the solution conformation.[4][8] | Can be difficult to interpret complex spectra; determination of absolute stereochemistry is challenging.[8] | Does not provide direct information on 3D structure or stereochemistry; fragmentation can be complex to interpret.[9] |
Visualizing the Workflow: From Synthesis to Structural Validation
The following diagram illustrates the typical workflow for the synthesis and structural validation of a small molecule, highlighting the central role of X-ray crystallography.
Caption: Workflow for the synthesis and structural validation of a small molecule.
Logical Relationships of Analytical Techniques
The interplay between different analytical techniques provides a comprehensive understanding of a molecule's structure.
Caption: Interrelationship of analytical techniques for structural elucidation.
Conclusion
The unambiguous structural validation of this compound, a key building block in medicinal and materials chemistry, necessitates a rigorous analytical approach. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. The choice of analytical technique(s) should be guided by the specific research question, with a combination of methods often providing the most comprehensive understanding of a molecule's structure and properties. For researchers in drug development, the detailed structural insights from X-ray crystallography are invaluable for understanding structure-activity relationships and designing next-generation molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Harman Research Group - Sulfone [sites.google.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide and Other Heterocyclic Building Blocks in Drug Discovery
Saturated heterocyclic scaffolds are foundational to modern medicinal chemistry, providing three-dimensional frameworks that can improve physicochemical properties and enable precise interactions with biological targets.[1][2] While classic building blocks like piperidines and morpholines are ubiquitous, the strategic incorporation of less common heterocycles can offer unique advantages in drug design. This guide provides an in-depth comparison of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a polar, sulfone-containing scaffold, with traditional heterocyclic building blocks.
Introduction to this compound
This compound is a saturated six-membered ring containing a sulfone group and a hydroxyl moiety. The sulfone group (SO2) is a key feature, acting as a strong hydrogen bond acceptor with high polarity.[3] This functional group is known to be effective in improving metabolic stability and modulating the physicochemical properties of drug candidates.[3][4] The presence of the hydroxyl group provides a convenient handle for further synthetic elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[5]
Physicochemical Properties: A Head-to-Head Comparison
The selection of a heterocyclic building block profoundly impacts a molecule's properties, including its solubility, lipophilicity, and metabolic fate. The sulfone in this compound imparts properties that are distinct from those of more common nitrogen- and oxygen-containing heterocycles.
| Property | This compound | Piperidine | Morpholine | Tetrahydropyran (THP) |
| Molecular Weight ( g/mol ) | 150.20[6] | 85.15[7] | 87.12 | 86.13[8] |
| Calculated logP (XlogP) | -0.5[6][9] | 0.9 (approx.) | -0.5 (approx.) | 0.950[10] |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (amine) | 1 (amine) | 0 |
| Hydrogen Bond Acceptors | 3 (2 from sulfone, 1 from hydroxyl) | 1 (amine) | 2 (amine, ether oxygen) | 1 (ether oxygen) |
| Key Features | High polarity, strong H-bond acceptor (sulfone), metabolic stability.[3] | Basic, common pharmacophore, versatile for substitution.[][12] | Non-basic ether oxygen, improves solubility and metabolic properties.[13][14] | Non-basic, metabolically stable, used as a protecting group.[10][15] |
Table 1: Comparative physicochemical properties of selected heterocyclic building blocks.
The data clearly illustrates the hydrophilic nature of this compound (XlogP -0.5), which is comparable to morpholine but significantly lower than piperidine and tetrahydropyran. This is a direct consequence of the polar sulfone group, making it an excellent choice for reducing the lipophilicity of a lead compound, a common challenge in drug optimization.
Strategic Applications in Medicinal Chemistry
The choice of a heterocyclic scaffold is a strategic decision aimed at optimizing a compound's pharmacological profile.
Improving Solubility and Reducing Lipophilicity
The sulfone moiety in this compound is a powerful tool for increasing polarity and aqueous solubility.[3] This is particularly valuable when working with highly lipophilic drug candidates that may suffer from poor absorption or high plasma protein binding. In contrast, while morpholine also enhances solubility, the sulfone offers a different geometric arrangement of hydrogen bond acceptors.[13]
Metabolic Stability
Sulfones are generally resistant to oxidative metabolism, which can be a significant advantage over other heterocycles.[4] For instance, piperidine rings can be susceptible to N-dealkylation or oxidation at the alpha-carbon position.[16] The tetrahydrothiopyran dioxide core is metabolically robust, potentially leading to an improved pharmacokinetic profile with a longer half-life.
Vectorial Exit and Target Interactions
The distinct three-dimensional shape and distribution of hydrogen bond donors and acceptors on the this compound scaffold allow for unique interactions with protein targets. The sulfone's two oxygen atoms can form strong hydrogen bonds, acting as a hinge or anchor point within a binding pocket.[3] This provides a different set of possible interactions compared to the single hydrogen bond acceptor of a piperidine or the ether oxygen of morpholine and THP.
Visualization of Structural Features
The following diagram illustrates the key structural differences and hydrogen bonding capabilities of the compared heterocycles.
Caption: Comparison of Heterocyclic Building Blocks.
Experimental Protocols
The utility of a building block is also determined by its synthetic accessibility and the ease with which it can be incorporated into larger molecules.
Synthesis of this compound
The parent compound can be synthesized from tetrahydro-4H-thiopyran-4-one. The ketone is first reduced to the corresponding alcohol, followed by oxidation of the sulfide to the sulfone.
Caption: Synthetic Workflow for the Target Compound.
Representative Protocol: Etherification of this compound
This protocol describes a standard Williamson ether synthesis to demonstrate the utility of the hydroxyl group as a synthetic handle.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Conclusion
This compound presents a compelling alternative to more traditional heterocyclic building blocks in drug discovery. Its unique combination of high polarity, metabolic stability, and distinct hydrogen bonding capabilities makes it a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. While piperidine, morpholine, and tetrahydropyran remain indispensable scaffolds, the thoughtful incorporation of sulfone-containing heterocycles can unlock novel chemical space and provide solutions to common challenges in drug optimization, such as poor solubility and metabolic instability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - this compound (C5H10O3S) [pubchemlite.lcsb.uni.lu]
- 10. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide Isomers
In the landscape of drug discovery and development, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a drug candidate's efficacy and safety. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic data for the cis and trans isomers of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry. Our focus will be on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these two isomers, grounded in the fundamental principles of conformational analysis and spectroscopic theory.
The Structural Imperative: Conformational Analysis of Isomers
The tetrahydro-2H-thiopyran 1,1-dioxide ring predominantly adopts a chair conformation, analogous to cyclohexane. The key to differentiating the cis and trans isomers lies in the orientation of the hydroxyl (-OH) group at the C4 position.
-
cis-isomer: The hydroxyl group occupies an axial position.
-
trans-isomer: The hydroxyl group occupies an more sterically favorable equatorial position.[1][2]
This seemingly subtle difference in spatial arrangement has profound and measurable consequences on the spectroscopic output of each isomer.
Caption: Chair conformations of cis and trans isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The key diagnostic proton is the one attached to the carbon bearing the hydroxyl group (H-4). Its chemical shift and, more importantly, its coupling constants (J-values) are highly dependent on its axial or equatorial orientation.
Predicted ¹H NMR Data Comparison
| Parameter | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) | Rationale |
| H-4 Chemical Shift (δ) | ~4.0 - 4.2 ppm | ~3.5 - 3.7 ppm | Equatorial protons are typically deshielded compared to their axial counterparts in similar electronic environments. |
| H-4 Multiplicity | Broad singlet or narrow multiplet | Triplet of triplets or complex multiplet | In the cis-isomer, the equatorial H-4 has small couplings to adjacent axial and equatorial protons. In the trans-isomer, the axial H-4 exhibits large axial-axial couplings and smaller axial-equatorial couplings.[3] |
| J-values for H-4 | J(H4eq-H3ax) ≈ 2-5 HzJ(H4eq-H3eq) ≈ 2-5 Hz | J(H4ax-H3ax) ≈ 10-13 HzJ(H4ax-H3eq) ≈ 2-5 Hz | The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons (Karplus relationship). Axial-axial interactions have a dihedral angle of ~180°, leading to large J-values.[4][5] |
| OH Proton Signal | Broad singlet | Broad singlet | The chemical shift is concentration and solvent dependent. In some cases, intramolecular hydrogen bonding in the cis isomer might lead to a sharper signal.[6] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The steric and electronic environment of each carbon atom is subtly altered by the orientation of the hydroxyl group, leading to predictable differences in their ¹³C NMR chemical shifts. The γ-gauche effect is a particularly important phenomenon in this context.
Predicted ¹³C NMR Data Comparison
| Carbon | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) | Rationale |
| C4 | ~65 - 68 ppm | ~69 - 72 ppm | The carbon bearing an axial hydroxyl group is typically shielded (shifted upfield) compared to when the hydroxyl is equatorial.[7] |
| C3, C5 | ~30 - 33 ppm | ~34 - 37 ppm | γ-gauche effect: The axial hydroxyl group in the cis-isomer causes steric compression on the γ-carbons (C3 and C5), leading to a significant upfield shift (shielding) of these carbons.[7] |
| C2, C6 | ~50 - 53 ppm | ~51 - 54 ppm | The effect of the hydroxyl orientation is less pronounced on the β-carbons. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While less definitive than NMR for stereoisomer differentiation, IR spectroscopy can provide corroborating evidence. The key vibrational modes to consider are the O-H and C-O stretching frequencies.
Predicted IR Data Comparison
| Vibrational Mode | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) | Rationale |
| O-H Stretch (νO-H) | ~3600 cm⁻¹ (sharp, free)~3300-3400 cm⁻¹ (broad, H-bonded) | ~3610 cm⁻¹ (sharp, free)~3350-3450 cm⁻¹ (broad, H-bonded) | The position and shape of the O-H band are highly dependent on the extent of intra- and intermolecular hydrogen bonding. The sterically hindered axial -OH in the cis-isomer may exhibit a more prominent "free" hydroxyl stretch in dilute, non-polar solvents.[8] |
| C-O Stretch (νC-O) | ~1050 - 1080 cm⁻¹ | ~1090 - 1120 cm⁻¹ | The C-O stretching frequency for axial alcohols in cyclohexanol systems tends to be at a lower wavenumber compared to their equatorial counterparts.[8] |
| SO₂ Stretches | ~1300-1350 cm⁻¹ (asymmetric)~1120-1160 cm⁻¹ (symmetric) | ~1300-1350 cm⁻¹ (asymmetric)~1120-1160 cm⁻¹ (symmetric) | The strong, characteristic sulfone stretches are expected to be present in both isomers with minimal differences. |
Mass Spectrometry (MS): Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) will likely produce similar fragmentation patterns for both isomers due to the high energy involved, which can lead to ring-opening and loss of stereochemical integrity before fragmentation. However, subtle differences in the relative abundances of certain fragment ions may be observable.
Predicted Mass Spectrometry Fragmentation
| Fragmentation Pathway | Expected m/z | Potential for Isomer Differentiation |
| Molecular Ion [M]⁺ | 150 | Likely weak or absent for both isomers.[9][10] |
| Loss of Water [M-H₂O]⁺ | 132 | The relative intensity of this peak may differ. The cis-isomer, with its axial hydroxyl group, might undergo easier 1,3- or 1,4-diaxial elimination of water, potentially leading to a more abundant [M-18] peak.[11] |
| α-cleavage | Various fragments | The initial fragmentation is likely to be similar for both isomers. |
| Loss of SO₂ | 86 | This is a characteristic fragmentation of sulfones and is expected for both isomers. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width, number of scans (e.g., 16), and relaxation delay (e.g., 1-2 s).
-
For detailed coupling constant analysis, resolution enhancement techniques may be applied during processing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations to confirm stereochemical assignments (e.g., correlations between the axial H-4 and other axial protons in the trans-isomer).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ for studying hydrogen bonding) in an IR-transparent cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the pure solvent.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation of isomers if in a mixture.
-
GC-MS Method:
-
Use a suitable capillary column (e.g., a non-polar stationary phase like DB-5).
-
Develop a temperature program to achieve baseline separation of the two isomers.
-
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Caption: Workflow for spectroscopic differentiation.
Conclusion
The differentiation of the cis and trans isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to the dihedral angles between vicinal protons, stands out as the most definitive method. The differences in coupling constants for the H-4 proton provide a clear and unambiguous distinction between the axial and equatorial orientations of the hydroxyl group. ¹³C NMR, through the γ-gauche effect, offers strong complementary evidence. While IR and MS provide more subtle clues, they can corroborate the assignments made by NMR. By understanding the fundamental principles of conformational analysis and their influence on spectroscopic parameters, researchers can confidently assign the stereochemistry of these and related cyclic molecules, a crucial step in advancing drug development programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Axial vs Equatorial Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. GCMS Section 6.10 [people.whitman.edu]
A Senior Application Scientist's Guide to the Purity Assessment of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in a Versatile Building Block
4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its sulfone moiety, combined with a hydroxyl group, imparts a unique polarity and functionality, making it a valuable synthon.[1][2] The synthesis of such molecules can often lead to a variety of impurities, including starting materials, byproducts, and over-oxidized or under-oxidized species.[1] For professionals in drug development, ensuring the purity of such a building block is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust protocol, and compare HPLC with orthogonal techniques to ensure a comprehensive purity profile.
The Gold Standard: Reversed-Phase HPLC for Purity Assessment
From extensive field experience, Reversed-Phase HPLC (RP-HPLC) stands out as the most reliable and high-resolution technique for the purity analysis of moderately polar compounds like this compound.
Principle of the Method
The analyte possesses both a polar sulfone group and a hydroxyl group, giving it significant aqueous solubility.[3] A standard C18 (octadecylsilyl) stationary phase provides sufficient hydrophobic interaction to retain the molecule out of the void volume, allowing for effective separation from both more polar and less polar impurities. The key is to modulate the mobile phase to achieve optimal retention and peak shape. Given the lack of a strong UV chromophore, detection at lower wavelengths (e.g., 200-215 nm) is necessary.[4] For compounds that lack any UV absorbance, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent alternatives.[5][6]
Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the purity assessment process, ensuring systematic and reproducible results.
Caption: A typical workflow for HPLC purity determination.
Detailed Experimental Protocol: RP-HPLC
This protocol is a robust starting point and should be validated for specific instrumentation and impurity profiles as per ICH and USP guidelines.[7][8][9]
Sample and Standard Preparation:
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 ratio.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized sample to be tested at the same concentration (1.0 mg/mL) in the diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column and system from particulate matter.[5]
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolving power and retention for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of any residual silanols on the column, leading to improved peak symmetry for polar analytes.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency compared to methanol. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures the elution of both highly polar and potentially nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume prevents peak distortion and column overloading. |
| Detector | UV at 205 nm (or CAD/ELSD) | The sulfone group offers some low-end UV absorbance. If sensitivity is poor, a universal detector is required. |
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a non-negotiable step for trustworthy results.[7][9]
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Data Analysis and Interpretation: Purity is typically calculated using the area percent method.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate assessment, especially for known impurities, relative response factors should be determined using authentic impurity standards.
Comparative Analysis: Alternative & Orthogonal Methods
Relying solely on one analytical method can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for a comprehensive purity assessment.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC (UV/CAD) | Hydrophobic Interaction | High resolution, robust, widely available, excellent for routine QC. | Requires a chromophore for UV; universal detectors can be non-linear. | Routine purity testing and resolving closely related impurities. |
| HILIC | Hydrophilic Partitioning | Superior retention for very polar compounds that elute in the void on RP-HPLC.[11][12] | Can have longer equilibration times; mobile phase preparation is critical. | Detecting highly polar starting materials or degradation products. |
| LC-MS | Mass-to-Charge Ratio | Provides molecular weight information, enabling definitive identification of impurities. | More complex instrumentation; matrix effects can suppress ionization. | Structural elucidation and identification of unknown impurities. |
| GC-MS | Volatility & Polarity | Excellent for volatile impurities (e.g., residual solvents). | The analyte is non-volatile and may require derivatization, risking degradation. | Analysis of residual solvents from the synthesis process. |
| ¹H NMR | Nuclear Magnetic Resonance | Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. | Low sensitivity for minor impurities (<1%); requires pure standards for quantification. | Confirming the structure of the main component and detecting major structural impurities. |
Troubleshooting & Advanced Insights
-
Peak Tailing: If the main peak tails, it often indicates a secondary interaction with the silica support. Ensure the mobile phase pH is low enough (e.g., using formic or trifluoroacetic acid) to suppress silanol activity.[10]
-
Poor Retention: If the analyte elutes too early, the mobile phase is too strong. Decrease the initial percentage of the organic solvent (Mobile Phase B). For extremely polar compounds that are still not retained, a polar-embedded or aqueous-stable C18 column should be considered to prevent phase collapse.[11][13][14]
-
Ghost Peaks: These often originate from contaminated solvents, the diluent, or carryover from a previous injection. Always use high-purity solvents and incorporate a needle wash step in the injection sequence.
Conclusion
The purity assessment of this compound is most effectively and reliably achieved using a validated Reversed-Phase HPLC method. Its high resolving power is ideal for separating process-related impurities. However, for a complete and trustworthy purity profile, especially during drug development, it is imperative to supplement RP-HPLC with an orthogonal method like LC-MS for impurity identification and potentially HILIC if highly polar contaminants are suspected. This multi-faceted approach ensures the highest degree of confidence in the quality of this critical synthetic intermediate.
References
- 1. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Divinyl Sulfone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. hplc.eu [hplc.eu]
A Comparative Guide to the Mechanism of Action of 4H-Thiochromen-4-one 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4H-thiochromen-4-one scaffold, a sulfur-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its structural relationship with chromones, which are known privileged structures in drug discovery.[1] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) further enhances the therapeutic potential of this scaffold, leading to a class of derivatives with diverse biological activities. This guide provides a comparative analysis of the mechanism of action of 4H-thiochromen-4-one 1,1-dioxide derivatives, supported by experimental data and protocols to facilitate further research and development.
Overview of Key Molecular Targets and Mechanisms
4H-Thiochromen-4-one 1,1-dioxide derivatives have been shown to exert their biological effects by modulating various cellular signaling pathways. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those involved in cell proliferation, survival, and inflammation.
Key Molecular Targets:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Several 4H-thiochromen-4-one 1,1-dioxide derivatives have been identified as potent inhibitors of PI3K isoforms.
-
Rho-associated coiled-coil containing protein kinases (ROCKs): ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including diabetic retinopathy.[4]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is involved in inflammatory responses, and its inhibition is a therapeutic strategy for managing inflammatory disorders.[5]
The inhibitory action of these derivatives often stems from their ability to compete with ATP for the kinase's active site, thereby blocking downstream signaling events. This can lead to the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory responses.
Comparative Analysis of Lead Compounds
The biological activity of 4H-thiochromen-4-one 1,1-dioxide derivatives is highly dependent on the nature and position of substituents on the thiochromenone core. The following table summarizes the inhibitory activities of representative compounds against various molecular targets.
| Compound ID | Molecular Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Compound A | PI3Kα | 0.05 | In vitro kinase assay | Fictional Data for Illustration |
| Compound B | ROCK I | 0.12 | In vitro kinase assay | Fictional Data for Illustration |
| Compound C | p38α MAPK | 0.25 | In vitro kinase assay | Fictional Data for Illustration |
| 12j | ROCK I / ROCK II | Not specified | Kinase selectivity screen | [4] |
| Vinyl Sulfones (4j, 4l) | Leishmania panamensis | <10 (EC50) | Intracellular amastigotes | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Vinyl Sulfone Moiety: The presence of a vinyl sulfone group has been shown to be crucial for the antileishmanial activity of some derivatives, with EC50 values below 10 µM.[1]
-
Substitutions on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can influence the inhibitory potency of these compounds against specific kinases.
-
C2-Functionalization: Modifications at the C2 position of the chromen-4-one scaffold have led to the discovery of potent inhibitors of p38α MAPK.[5]
In-Depth Experimental Protocols
To elucidate the mechanism of action of 4H-thiochromen-4-one 1,1-dioxide derivatives, a combination of in vitro and cell-based assays is typically employed.
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Protocol:
-
Prepare Reagents:
-
Purified recombinant kinase (e.g., PI3Kα, ROCK I).
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer.
-
Test compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
-
Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[6][7][8]
Protocol:
-
Cell Seeding:
-
Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Mechanism of Action
Diagrams can effectively illustrate the complex signaling pathways and experimental workflows involved in studying the mechanism of action of these derivatives.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 4H-thiochromen-4-one 1,1-dioxide derivatives.
Caption: Experimental workflow for the screening and characterization of 4H-thiochromen-4-one 1,1-dioxide derivatives.
Conclusion and Future Perspectives
4H-Thiochromen-4-one 1,1-dioxide derivatives represent a versatile class of compounds with significant potential for the development of novel therapeutics. Their primary mechanism of action involves the inhibition of key protein kinases in cellular signaling pathways related to cancer and inflammation. The comparative analysis of different derivatives highlights the importance of structural modifications in determining their potency and selectivity.
Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating new derivatives to improve potency and selectivity for specific kinase targets.
-
Elucidating Off-Target Effects: Comprehensive profiling to identify potential off-target activities and ensure a favorable safety profile.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
-
Exploring New Therapeutic Areas: Investigating the activity of these derivatives against other diseases where the identified molecular targets are implicated.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the 4H-thiochromen-4-one 1,1-dioxide scaffold.
References
- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Thiopyran Derivatives: Bridging Computational Predictions and Experimental Realities
In the dynamic field of medicinal chemistry, thiopyran derivatives have emerged as a significant class of sulfur-containing heterocycles, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The exploration of these compounds for drug development necessitates a robust understanding of their three-dimensional structure, electronic properties, and reactivity. This guide provides an in-depth comparison of computational and experimental methodologies used to characterize thiopyran derivatives, offering researchers, scientists, and drug development professionals a framework for integrating these powerful approaches.
The synergy between in silico predictions and empirical data is paramount for accelerating the drug discovery pipeline. Computational chemistry offers a rapid, cost-effective means to screen virtual libraries of thiopyran analogues, predict their properties, and elucidate reaction mechanisms.[4] However, these theoretical models must be validated and refined by rigorous experimental data to ensure their accuracy and relevance. This guide will navigate the intricacies of both domains, providing practical protocols and highlighting the critical interplay between theoretical calculations and real-world measurements.
I. The Computational Toolkit: Predicting Molecular Behavior
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of thiopyran derivatives.[1][5] These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, providing a wealth of information before a compound is ever synthesized.
A. Foundational Principles of DFT and TD-DFT
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is employed, which allows for the calculation of absorption wavelengths and oscillator strengths.[5][6] The choice of the functional and basis set is crucial for the accuracy of DFT calculations, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules.[7]
B. Step-by-Step Protocol for Computational Analysis
-
Molecular Structure Generation: Begin by building the 3D structure of the target thiopyran derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[5]
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides a theoretical infrared (IR) spectrum.
-
Spectroscopic Predictions:
-
NMR: Utilize the Gauge-Including Atomic Orbital (GIAO) method to calculate the nuclear magnetic shielding tensors and predict the 1H and 13C NMR chemical shifts.[7]
-
UV-Vis: Employ TD-DFT calculations to predict the electronic absorption spectrum, yielding information on the maximum absorption wavelengths (λmax) and corresponding electronic transitions.[5][7]
-
Caption: A streamlined workflow for the computational analysis of thiopyran derivatives.
II. The Experimental Bench: Synthesizing and Characterizing Thiopyrans
Experimental validation is the cornerstone of chemical research. The synthesis of thiopyran derivatives, often achieved through [4+2] cycloaddition reactions (Diels-Alder reactions), provides the tangible material for spectroscopic and structural analysis.[1][8][9]
A. Synthesis of Thiopyran Derivatives
A common and effective method for synthesizing the thiopyran core is the hetero-Diels-Alder reaction, where a thiocarbonyl compound acts as the dienophile or diene.[1][9] This approach offers high stereoselectivity and is fundamental in creating diverse medicinal polycyclic compounds based on the thiopyran scaffold.[1][9]
B. Key Experimental Characterization Techniques
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the determination of the molecule's connectivity. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the structural assignment.[10][11]
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiopyran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Spectral Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: Integrate the 1H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure. Assign the 13C NMR signals based on chemical shifts and, if necessary, DEPT experiments.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and can be correlated with the extent of conjugation in the thiopyran derivative.[12][13]
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the thiopyran derivative in a suitable UV-grade solvent (e.g., ethanol, dichloromethane) in a quartz cuvette.
-
Blank Measurement: Record the absorbance of the pure solvent to use as a baseline.
-
Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
For crystalline thiopyran derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure.[10][14][15] This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, offering an unparalleled level of structural detail.[14][16][17]
Experimental Workflow Diagram:
Caption: The experimental workflow for the synthesis and characterization of thiopyran derivatives.
III. Comparative Analysis: Where Theory Meets Reality
The true power of this dual approach lies in the direct comparison of the computational predictions with the experimental data. This comparative analysis not only validates the theoretical models but also provides deeper insights into the molecular properties of the thiopyran derivatives.
A. Structural Parameters
A comparison of the bond lengths and bond angles obtained from X-ray crystallography with those predicted by DFT calculations serves as a primary validation of the chosen computational method.[18]
| Parameter | Experimental (X-ray) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C=C | 1.345 | 1.348 |
| C-S | 1.768 | 1.772 |
| **Bond Angles (°) ** | ||
| C-S-C | 101.2 | 101.5 |
| C-C=C | 123.5 | 123.8 |
| Note: The values presented are hypothetical for a generic thiopyran derivative and should be replaced with actual data. |
B. Spectroscopic Data
A strong correlation between the calculated and experimental spectroscopic data provides confidence in the structural assignment and the predictive power of the computational model.
| Spectroscopic Data | Experimental | Computational |
| ¹H NMR (ppm) | ||
| H-2 | 5.85 | 5.91 |
| H-3 | 6.72 | 6.79 |
| ¹³C NMR (ppm) | ||
| C-2 | 128.4 | 129.0 |
| C-3 | 135.1 | 135.8 |
| UV-Vis λmax (nm) | 285, 350 | 282, 345 |
| Note: The values presented are hypothetical for a generic thiopyran derivative and should be replaced with actual data. |
Discrepancies between the computational and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state (for X-ray data), and the inherent approximations in the computational methods.[6] These differences can themselves be informative, prompting further investigation and refinement of the theoretical models.
IV. Application in Drug Discovery and Development
The validated computational models can be invaluable in the drug discovery process. They can be used to:
-
Perform virtual screening of large libraries of thiopyran derivatives to identify candidates with desirable electronic and steric properties.
-
Predict the binding affinity of thiopyran derivatives to biological targets through molecular docking studies.[19]
-
Guide the synthesis of new analogues with improved activity and pharmacokinetic profiles by understanding the structure-activity relationships (SAR).[3][19]
Conclusion
The integrated approach of combining computational chemistry with experimental synthesis and characterization provides a comprehensive and powerful strategy for the study of thiopyran derivatives. This synergy accelerates the pace of research, reduces experimental costs, and provides a deeper understanding of the molecular properties that govern the biological activity of these important heterocyclic compounds. By embracing both the predictive power of in silico methods and the empirical certainty of experimental data, researchers can more effectively navigate the complex landscape of drug discovery and development.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DFT/TDDFT study on the electronic structure and spectral properties of diphenyl azafluoranthene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mkuniversity.ac.in [mkuniversity.ac.in]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Tetrahydro-2H-thiopyran 1,1-Dioxide Derivatives Against Tropical Disease Parasites
This guide provides a comprehensive analysis of the biological efficacy of a promising class of sulfur-containing heterocyclic compounds, specifically derivatives of tetrahydro-2H-thiopyran 1,1-dioxide, against parasites responsible for major tropical diseases. While direct research on 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide derivatives is emerging, this guide will focus on the closely related and well-documented 4H-thiochromen-4-one 1,1-dioxide and 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxide and sulfone derivatives, for which significant experimental data exists. We will delve into their mechanism of action, compare their potency with existing drugs, and provide detailed experimental protocols for their evaluation.
Introduction: The Quest for Novel Antiparasitic Agents
Tropical diseases caused by parasites, such as malaria, leishmaniasis, and trypanosomiasis, continue to pose a significant threat to global health. The rise of drug resistance to current therapies necessitates the urgent discovery and development of novel chemotherapeutic agents with unique mechanisms of action. The tetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a promising starting point for the design of new antiparasitic drugs due to its favorable physicochemical properties and synthetic accessibility. This guide will explore the biological activity of its derivatives, providing researchers and drug developers with critical insights into their potential.
Mechanism of Action: Targeting the Parasite's Redox System
A key target for antiparasitic drug development is the parasite's unique trypanothione reductase system, which is essential for maintaining redox balance and protecting against oxidative stress. This enzyme is present in kinetoplastid parasites like Leishmania and Trypanosoma and has an ortholog in the Plasmodium genus, making it an attractive target for broad-spectrum antiparasitic agents.[1][2][3]
Derivatives of 4H-thiochromen-4-one 1,1-dioxide have been identified as potent allosteric modulators of trypanothione reductase.[1][3] By binding to a site distinct from the active site, these compounds induce a conformational change in the enzyme, inhibiting its function. This disruption of the parasite's primary defense against oxidative damage leads to an accumulation of reactive oxygen species (ROS), causing significant mitochondrial perturbation and ultimately, cell death.[1][2][3]
Caption: Allosteric inhibition of trypanothione reductase by thiopyran dioxide derivatives.
Comparative Biological Efficacy
The antiparasitic activity of these compounds has been evaluated through extensive in vitro studies. The following tables summarize the key findings, comparing the efficacy of novel derivatives against standard-of-care drugs.
Anti-Kinetoplastid Activity
Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one, particularly their S-oxide and sulfone forms, have demonstrated significant activity against various kinetoplastid parasites. These compounds were designed as prodrugs to mitigate the toxicity associated with their parent diarylideneacetones.[4]
| Compound Class | Parasite | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfones | Trypanosoma brucei brucei | Submicromolar to low micromolar | >10 | High | [1][4] |
| Trypanosoma cruzi | Micromolar | >10 | Moderate to High | [4] | |
| Leishmania infantum | Micromolar | >10 | Moderate to High | [4] | |
| Leishmania donovani | Micromolar | >10 | Moderate to High | [4] | |
| Benznidazole (Standard) | Trypanosoma cruzi | ~34 | - | - | [5] |
| Amphotericin B (Standard) | Leishmania sp. | ~0.1-0.5 | ~1-5 | ~10 | [2] |
Antimalarial Activity
While the primary focus has been on anti-kinetoplastid activity, related thiochromen-4-one 1,1-dioxide derivatives have also been assessed for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound Class | Parasite | EC50 (µM) | Reference |
| 4H-thiochromen-4-one 1,1-dioxide derivatives | Plasmodium falciparum | <10 | [1][3] |
| Chloroquine (Standard) | Plasmodium falciparum (sensitive strains) | ~0.01-0.1 | [2] |
Experimental Protocols
The evaluation of the antiparasitic activity of these compounds involves a series of standardized in vitro assays.
In Vitro Anti-Kinetoplastid Activity Assay
This protocol outlines the general steps for determining the 50% inhibitory concentration (IC50) of a compound against Leishmania or Trypanosoma parasites.
Caption: Workflow for in vitro anti-kinetoplastid activity assessment.
Step-by-Step Methodology:
-
Parasite Culture: Axenic amastigotes or promastigotes of Leishmania species, or trypomastigotes of Trypanosoma cruzi or Trypanosoma brucei, are cultured in appropriate media under standard conditions.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted to achieve a range of final concentrations.
-
Incubation: Parasites are seeded in 96-well plates and incubated with the various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a suitable method, such as the resazurin reduction assay, where a color change indicates metabolic activity.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against a mammalian cell line is determined.
Step-by-Step Methodology:
-
Cell Culture: A human cell line, such as human monocytes (U-937) or human fibroblasts (MRC-5), is cultured in a suitable medium.[2][4]
-
Compound Incubation: The cells are seeded in 96-well plates and incubated with the same range of compound concentrations as used in the antiparasitic assay for 72 hours.[2]
-
Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT or resazurin assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, and the selectivity index (SI) is determined by the ratio of CC50 to IC50.
Conclusion and Future Directions
Derivatives of tetrahydro-2H-thiopyran 1,1-dioxide, particularly the 4H-thiochromen-4-one 1,1-dioxides and 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfones, represent a promising class of antiparasitic agents. Their novel mechanism of action, targeting the essential trypanothione reductase system, offers a potential solution to the growing problem of drug resistance. The favorable in vitro activity and selectivity profiles warrant further investigation, including in vivo efficacy studies and structure-activity relationship (SAR) optimization to identify lead candidates for preclinical development. The continued exploration of this chemical scaffold could lead to the development of next-generation therapies for devastating tropical diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends from the synthesis and use of a chemical to its final disposition, a principle often referred to as "cradle-to-grave" management.[1][2] This guide is designed to build trust and provide value beyond the product itself by grounding operational steps in established safety protocols and regulatory frameworks.
Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the chemical's hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE), spill response actions, and compliant disposal pathways. This compound is an organic compound for which specific, comprehensive toxicological data may not be fully investigated.[3] However, based on aggregated data from suppliers and chemical databases, a conservative approach to handling is warranted.
The primary hazards are summarized below. This assessment is based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided to the European Chemicals Agency (ECHA) and data from similar chemical structures.
| Hazard Class & Category | GHS Hazard Statement | Causality and Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Ingestion can cause adverse health effects. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][6] | Direct contact with the skin can lead to irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][6] | The compound can cause significant, but reversible, eye irritation. Chemical splash goggles or a face shield are mandatory to prevent accidental eye contact.[3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[3][6] | Inhalation of the dust or aerosolized particles can irritate the respiratory tract. All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The risk assessment from Section 1 directly dictates the minimum required PPE for any personnel involved in the handling and packaging of this chemical waste.
Experimental Protocol: Donning PPE
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Ensure gloves are inspected for tears or holes before use.
-
Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
-
Work Area: All transfers and packaging of this compound waste must be conducted within a chemical fume hood to mitigate inhalation risks.[7]
Waste Segregation and Containerization Protocol
Proper segregation and containerization are foundational to a safe laboratory waste management program.[8] Mixing incompatible chemicals can result in violent reactions, while improper labeling endangers everyone who subsequently handles the container.[9]
Experimental Protocol: Waste Containerization
-
Select an Appropriate Container:
-
Use a container designated for solid chemical waste. It must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[10]
-
Ensure the container is clean, dry, and in good condition.
-
-
Label the Container:
-
Before adding any waste, affix a hazardous waste label to the container.[10]
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Acutely Toxic"). Include relevant GHS pictograms.[9]
-
The date on which the first particle of waste was added to the container (accumulation start date).
-
-
-
Waste Transfer:
-
Secure the Container:
On-Site Accumulation and Storage
Regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA) have specific rules for the temporary storage of hazardous waste at the site of generation.[2][10][12] These locations are known as Satellite Accumulation Areas (SAAs).
-
Location: The designated SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][10] Waste should not be moved from one room to another for storage.[10]
-
Volume Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[1][10]
-
Condition: Store the waste container in a designated secondary containment bin or tray to control any potential leaks or spills.
Final Disposal Pathway and Logistics
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.[3][6][13] Evaporation is never an acceptable method of disposal.[1] The following workflow outlines the decision-making and logistical process for final disposal.
Caption: Disposal Decision and Logistical Workflow.
Experimental Protocol: Arranging Final Disposal
-
Monitor Accumulation: Regularly check the fill level of the waste container and the accumulation start date.
-
Request Pickup: Once the container is full, or as per your institution's guidelines, complete and submit a hazardous waste pickup request form to your institution's Environmental Health and Safety (EH&S) department.[10]
-
Documentation: Ensure all paperwork is completed accurately. The manifest system is a critical component of the "cradle-to-grave" tracking required by the EPA.[14]
-
Transfer to Professionals: EH&S or a contracted licensed hazardous waste transporter will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The most probable disposal method for this organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. odu.edu [odu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
